Galactinol dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2S,4R,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8-,9-,10-,11?,12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCURVXTXVAIIR-XIENVMDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584969 | |
| Record name | (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16908-86-4 | |
| Record name | (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of Galactinol in Plant Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactinol, a disaccharide composed of galactose and myo-inositol, stands as a central molecule in plant physiology, operating at the intersection of carbon metabolism, stress response, and signaling. Its primary and most well-understood function is as the sole galactosyl donor for the biosynthesis of the raffinose family of oligosaccharides (RFOs). The synthesis of galactinol, catalyzed by the enzyme galactinol synthase (GolS), is the first committed and rate-limiting step in the RFO pathway. Accumulating evidence demonstrates that galactinol and its downstream products, RFOs, are not merely intermediates in carbon storage and transport but are crucial players in conferring tolerance to a multitude of abiotic stresses, including drought, high salinity, and cold. Furthermore, emerging research points towards a role for galactinol as a signaling molecule, influencing various developmental processes and defense responses. This technical guide provides an in-depth exploration of the multifaceted functions of galactinol, detailing its biosynthesis, its role in stress physiology, and its potential as a target for crop improvement.
Core Function: Precursor for Raffinose Family Oligosaccharides (RFOs)
Galactinol (α-D-galactopyranosyl-(1→1)-L-myo-inositol) is the indispensable precursor for the synthesis of RFOs. The biosynthesis of galactinol is the gateway to the RFO metabolic pathway.[1][2]
1.1. Biosynthesis of Galactinol
Galactinol is synthesized in the cytoplasm by the enzyme galactinol synthase (GolS; EC 2.4.1.123) . GolS catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol.[1][2] This reaction is a critical regulatory point in the RFO pathway.
-
Substrates: UDP-galactose and myo-inositol.
-
Enzyme: Galactinol synthase (GolS).
-
Product: Galactinol and UDP.
The expression of GolS genes is highly regulated and is induced by various developmental cues and environmental stresses.[1]
1.2. Role in the Raffinose Family Oligosaccharide (RFO) Pathway
Once synthesized, galactinol serves as the galactosyl donor for the sequential synthesis of RFOs.
-
Raffinose Synthesis: Raffinose synthase (RS) transfers a galactose unit from galactinol to sucrose, forming the trisaccharide raffinose.
-
Stachyose Synthesis: Stachyose synthase (STS) then utilizes another molecule of galactinol to add a second galactose unit to raffinose, resulting in the tetrasaccharide stachyose.
-
Higher Order RFOs: This process can continue to form larger RFOs like verbascose and ajugose.
RFOs are involved in carbon storage, particularly in seeds, and are transported through the phloem in some plant species.[1][2]
Function in Abiotic Stress Tolerance
A significant body of research highlights the crucial role of galactinol and RFOs in protecting plants against various abiotic stresses. The accumulation of these compounds is a common response to adverse environmental conditions.
2.1. Osmoprotection
Under conditions of drought and high salinity, the accumulation of soluble sugars like galactinol and raffinose contributes to osmotic adjustment. By increasing the solute concentration within the cytoplasm, these molecules help to lower the cellular water potential, thereby maintaining water uptake and turgor pressure. Overexpression of GolS genes in various plant species has been shown to enhance drought tolerance, which is correlated with increased levels of galactinol and raffinose.[3][4]
2.2. Antioxidant Activity
Galactinol and raffinose have been demonstrated to act as effective scavengers of hydroxyl radicals (•OH), some of the most damaging reactive oxygen species (ROS) produced under stress conditions.[5] This antioxidant property helps to protect cellular components, such as membranes, proteins, and DNA, from oxidative damage. Transgenic plants with elevated levels of galactinol and raffinose exhibit increased tolerance to oxidative stress induced by agents like methyl viologen.[5]
2.3. Membrane and Protein Stabilization
During dehydration and cold stress, cellular membranes are prone to damage. Galactinol and RFOs can interact with the polar head groups of phospholipids in membranes, replacing water molecules and thereby preventing fusion and phase transitions that can lead to leakage. They are also thought to stabilize proteins by preventing their denaturation and aggregation.
Galactinol as a Signaling Molecule
Beyond its metabolic and protective roles, galactinol is emerging as a potential signaling molecule in plants.
-
Pathogen Defense: There is evidence to suggest that galactinol accumulation is involved in induced systemic resistance against phytopathogens.[2][6]
-
Stress Signaling: It has been proposed that galactinol and raffinose may function as endogenous signals downstream of ROS, triggering acclimation responses or programmed cell death.
Quantitative Data on Galactinol Accumulation under Abiotic Stress
The following tables summarize the quantitative changes in galactinol and raffinose content in various plant species subjected to different abiotic stresses.
Table 1: Galactinol and Raffinose Content in Rice (Oryza sativa) under Cold Stress
| Treatment | Galactinol Content (μmol g⁻¹ FW) | Raffinose Content (mg g⁻¹ FW) | Reference |
| Wild-Type (Control) | - | ~0 (hardly detectable) | [7] |
| Wild-Type (Cold Treatment) | 0.1 | ~9 | [7][8] |
| TaGolS1/TaGolS2 Overexpression (Control) | - | - | [8] |
| TaGolS1/TaGolS2 Overexpression (Cold Treatment) | Significantly higher than wild-type | Significantly higher than wild-type | [8] |
Table 2: Galactinol and Raffinose Content in Deschampsia antarctica under Cold and Dehydration Stress
| Treatment | Galactinol Content (mg g⁻¹ FW) | Raffinose Content (mg g⁻¹ FW) | Reference |
| Mock Control | 0.59 ± 0.39 | 0.53 ± 0.53 | [9] |
| Cold Stress | 4.32 ± 1.08 | 21.12 ± 0.80 | [9] |
| Dehydration | 2.05 ± 0.20 | 5.62 ± 0.73 | [9] |
Table 3: Galactinol and Raffinose Content in Common Bean (Phaseolus vulgaris) under Drought Stress
| Treatment | Galactinol Content (% increase vs. control) | Raffinose Content (% increase vs. control) | Reference |
| Drought Stress (22 DAS) | 42% | Significantly increased | [10] |
Table 4: Galactinol and Raffinose Content in Arabidopsis thaliana under Heat Stress
| Treatment | Galactinol Content (fold increase vs. control) | Raffinose Content (fold increase vs. control) | Reference |
| Wild-Type (Heat Stress) | ~20 | Significantly increased | [11] |
| gols1-1 and gols1-2 mutants (Heat Stress) | No increase | No increase | [11] |
Experimental Protocols
5.1. Quantification of Galactinol and RFOs by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is suitable for the quantification of underivatized carbohydrates.
Methodology:
-
Sample Preparation:
-
Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% ethanol, by vortexing and incubating at an elevated temperature (e.g., 80°C) for a specified time.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Repeat the extraction process on the pellet and pool the supernatants.
-
Evaporate the solvent from the pooled supernatant (e.g., using a speed vacuum).
-
Resuspend the dried extract in a known volume of ultrapure water.
-
Filter the resuspended extract through a 0.22 µm syringe filter before analysis.
-
-
HPAEC-PAD Analysis:
-
System: A Dionex or equivalent HPAEC system equipped with a pulsed amperometric detector.
-
Column: A CarboPac series column (e.g., PA1, PA10, or PA20) suitable for carbohydrate separation.
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used for elution. The specific gradient will depend on the target analytes and the column used.
-
Detection: Pulsed amperometric detection with a gold working electrode. The waveform potentials and durations should be optimized for carbohydrate detection.
-
Quantification: Calibrate the system using external standards of galactinol, raffinose, and other target sugars of known concentrations. Integrate the peak areas of the samples and calculate the concentrations based on the calibration curves.
-
5.2. Quantification of Galactinol and RFOs by Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization of the sugars to make them volatile.
Methodology:
-
Extraction of Polar Metabolites:
-
Freeze approximately 300 mg of plant tissue in liquid nitrogen and homogenize.
-
Add 1 mL of pre-chilled methanol and vortex thoroughly.
-
Add an internal standard (e.g., 50 µL of a 0.2 mg/mL ribitol solution).
-
Incubate and centrifuge to separate the polar and non-polar phases.
-
Transfer the polar (upper) phase to a new tube and dry it completely.
-
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Incubate with shaking.
-
Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation of hydroxyl groups. Incubate with shaking.
-
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent or equivalent GC system.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized sugars.
-
Mass Spectrometer: A time-of-flight (TOF) or quadrupole mass spectrometer.
-
Data Analysis: Identify peaks based on their retention times and mass spectra compared to a reference library (e.g., NIST). Quantify the analytes based on the peak area of a specific ion relative to the internal standard.
-
5.3. Galactinol Synthase (GolS) Activity Assay
This assay measures the rate of galactinol formation.
Methodology:
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, containing DTT, and protease inhibitors).
-
Centrifuge the homogenate at high speed to pellet cell debris.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES-NaOH pH 7.0), myo-inositol, UDP-galactose, and MnCl₂.
-
Reaction Initiation: Start the reaction by adding a known amount of the protein extract to the pre-warmed reaction mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by heating (e.g., boiling for 5 minutes).
-
Quantification of Product: The amount of galactinol produced can be quantified using HPAEC-PAD or GC-MS as described above. Alternatively, a colorimetric method can be used to indirectly measure the UDP produced.[12][13]
-
5.4. Analysis of Galactinol Synthase (GolS) Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol quantifies the transcript levels of GolS genes.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Reaction Mixture: Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers for the target GolS gene(s) and a reference gene (e.g., actin or ubiquitin), and a SYBR Green or probe-based master mix.
-
PCR Program: Perform the qRT-PCR using a standard thermal cycling program (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the GolS gene using the ΔΔCt method or by generating a standard curve.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Galactinol Biosynthesis and RFO Pathway
Caption: Biosynthesis of galactinol and the Raffinose Family Oligosaccharides (RFO) pathway.
Diagram 2: Role of Galactinol in Abiotic Stress Response
Caption: Involvement of galactinol and RFOs in the plant abiotic stress response.
Diagram 3: Experimental Workflow for Galactinol Quantification
References
- 1. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 2. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of an Arabidopsis thaliana galactinol synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 6. The plant defense signal galactinol is specifically used as a nutrient by the bacterial pathogen Agrobacterium fabrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overexpression of cold-inducible wheat galactinol synthase confers tolerance to chilling stress in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Galactinol dihydrate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of galactinol dihydrate. It includes detailed experimental protocols for its extraction and enzymatic assay, along with visualizations of its role in key biological pathways.
Chemical Structure and Properties
Galactinol is a disaccharide composed of a galactose molecule linked to a myo-inositol molecule through an α-1,1-glycosidic bond. In its hydrated form, it incorporates two water molecules into its crystal structure.
Chemical Structure:
-
IUPAC Name: (1R,2R,4S,5R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]cyclohexane-1,2,3,4,5-pentol;dihydrate[1]
-
Molecular Formula: C₁₂H₂₆O₁₃[1]
-
Molecular Weight: 378.33 g/mol [1]
A 2D representation of the chemical structure of this compound is provided below.
Caption: 2D structure of Galactinol linked to myo-Inositol.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | White to off-white solid | [2] |
| Melting Point | 221 °C | [3] |
| Solubility | DMSO: 0.5 mg/mL PBS (pH 7.2): 5 mg/mL | [2] |
| Predicted Density | 1.84 ± 0.1 g/cm³ |
Spectroscopic Data:
1H and 13C NMR Spectroscopy: Predicted chemical shifts for galactinol in D₂O are available through databases such as the Human Metabolome Database. These predictions can serve as a guide for spectral analysis.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Mode |
| 3600-3200 (broad) | O-H (hydroxyl groups) | Stretching |
| 3000-2850 | C-H (alkane) | Stretching |
| 1150-1000 | C-O (alcohols, ether) | Stretching |
Biological Significance: Role in Raffinose Family Oligosaccharide (RFO) Biosynthesis
Galactinol is a crucial intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants. RFOs are involved in various physiological processes, including carbon storage, transport, and stress tolerance. The synthesis of galactinol is the committed step in this pathway.
The diagram below illustrates the RFO biosynthesis pathway, highlighting the central role of galactinol.
Caption: Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway.
Experimental Protocols
This section provides detailed methodologies for the purification of galactinol synthase and a colorimetric assay to determine its activity.
Purification of Galactinol Synthase from Zucchini Leaves
This protocol describes the purification of galactinol synthase, the enzyme responsible for synthesizing galactinol.[4]
Workflow Diagram:
Caption: Workflow for the Purification of Galactinol Synthase.
Methodology:
-
Homogenization: Mature zucchini leaves are homogenized in a suitable buffer.
-
Centrifugation: The homogenate is centrifuged to remove cell debris, and the supernatant is collected.
-
DE52 Chromatography: The supernatant is subjected to anion-exchange chromatography on a DE52 column.
-
Octyl-Sepharose CL-4B Chromatography: The active fractions from the DE52 column are then applied to a hydrophobic interaction chromatography column of Octyl-Sepharose CL-4B.
-
Sephacryl S-200 Chromatography: The final purification step involves size-exclusion chromatography on a Sephacryl S-200 column.
This multi-step chromatographic procedure results in a significant purification of galactinol synthase.[4]
Colorimetric Assay for Galactinol Synthase Activity
This assay provides a quantitative measure of galactinol synthase activity by indirectly measuring the production of UDP, a product of the enzymatic reaction.[5][6][7][8]
Workflow Diagram:
Caption: Workflow for the Colorimetric Galactinol Synthase Assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme extract, 60 mM myo-inositol, 2 mM DTT, 50 mM HEPES buffer (pH 7.0), 4 mM MnCl₂, 20 µg of bovine serum albumin, and 4 mM UDP-galactose in a total volume of 100 µL.[5]
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme extract and incubated for 30 minutes at 32°C. The reaction is terminated by placing the tubes in boiling water for 2 minutes.[5][7]
-
UDP Hydrolysis: To the terminated reaction, 500 µL of water, 10 µL of apyrase solution, and 150 µL of apyrase reaction mixture are added. This mixture is incubated for 10 minutes at 37°C to hydrolyze the UDP produced to UMP and inorganic phosphate (Pi). The apyrase reaction is stopped by the addition of 60 µL of 75% trichloroacetic acid (TCA).[5]
-
Phosphate Quantification: The tubes are cooled on ice and centrifuged. The amount of Pi in the supernatant is determined using a modified Fiske and SubbaRow method. To the supernatant, 100 µL of 2.5% ammonium molybdate in 2 N HCl and 40 µL of Fiske and SubbaRow reducer are added. After 2 minutes, 40 µL of 34% sodium citrate solution is added, and the absorbance is measured at 660 nm.[5][7][8]
-
Calculation of Activity: The amount of UDP formed, and thus the galactinol synthase activity, is determined from a standard curve constructed with known concentrations of UDP.[7]
Conclusion
This compound is a molecule of significant interest in plant biology due to its central role in the biosynthesis of raffinose family oligosaccharides. This guide has provided a detailed overview of its chemical and physical properties, its biological function, and robust protocols for its study. The information presented herein is intended to be a valuable resource for researchers in the fields of plant science, biochemistry, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. Galactinol hydrate | 3687-64-7 | OG07040 | Biosynth [biosynth.com]
- 4. Purification and Characterization of Galactinol Synthase from Mature Zucchini Squash Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. This compound | 3687-64-7 [chemicalbook.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
The Pivotal Role of Galactinol as a Galactosyl Donor in Raffinose Family Oligosaccharide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core function of galactinol as the primary galactosyl donor in the biosynthesis of Raffinose Family Oligosaccharides (RFOs). RFOs are a class of α-galactosides of sucrose that play crucial roles in plants, including carbon storage, transport, and protection against abiotic stresses.[1][2][3] Understanding the intricacies of the RFO biosynthetic pathway is paramount for developing strategies to enhance stress tolerance in crops and for various applications in the pharmaceutical and food industries.
The Central Pathway of RFO Biosynthesis
The synthesis of RFOs is a sequential process initiated by the formation of galactinol. This pathway predominantly occurs in the cytoplasm and involves a series of galactosyltransferases that utilize galactinol to elongate a sucrose molecule.[1][4][5]
Galactinol Synthesis: The Commitment Step
The first and rate-limiting step in RFO biosynthesis is the synthesis of galactinol (O-α-D-galactopyranosyl-(1→1)-L-myo-inositol) from UDP-galactose and myo-inositol.[6] This irreversible reaction is catalyzed by the enzyme galactinol synthase (GolS; EC 2.4.1.123) .[3][6] The synthesis of galactinol is a critical control point, directing carbon flux towards RFO production.[1]
Raffinose Synthesis
Once synthesized, galactinol serves as the galactosyl donor for the formation of raffinose, the first and simplest RFO. The enzyme raffinose synthase (RS; EC 2.4.1.82) catalyzes the transfer of the galactose moiety from galactinol to sucrose, forming a trisaccharide.[7][8]
Stachyose and Verbascose Synthesis
The elongation of the RFO chain continues with the synthesis of stachyose, a tetrasaccharide. Stachyose synthase (STS; EC 2.4.1.67) facilitates the transfer of another galactose unit from galactinol to raffinose.[8][9] Subsequent additions of galactose from galactinol can lead to the formation of higher-order RFOs like verbascose (a pentasaccharide), although the specific verbascose synthase can be less characterized.[10] It is noteworthy that some stachyose synthases exhibit broad substrate specificity and can synthesize verbascose.[5]
An alternative, galactinol-independent pathway for the synthesis of higher RFOs exists in the vacuoles of some plant species, catalyzed by galactan:galactan galactosyltransferase (GGT).[4] However, the galactinol-dependent pathway is the primary route for the synthesis of raffinose and stachyose in most plants.
Quantitative Data on Galactinol and RFO Accumulation
The accumulation of galactinol and RFOs is highly regulated and often induced by various abiotic stresses, highlighting their role as osmoprotectants and signaling molecules.[3] The following tables summarize quantitative data from various studies.
Table 1: Galactinol and Raffinose Content in Common Bean (Phaseolus vulgaris) Leaves under Abiotic Stress
| Treatment | Galactinol (µg/g FW) | Raffinose (µg/g FW) | Reference |
| Well-watered (Control) | ~15 | ~5 | [1] |
| Drought Stress | ~21 | ~12 | [1] |
| Salt Stress | ~18 | ~15 | [1] |
Table 2: Galactinol and Raffinose Accumulation in Arabidopsis thaliana under Abiotic Stress
| Treatment | Galactinol (nmol/g FW) | Raffinose (nmol/g FW) | Reference |
| Unstressed | Not Detected | Not Detected | [11] |
| Drought Stress | ~200 | ~800 | [11] |
| High Salinity | ~150 | ~600 | [11] |
| Cold Stress (4°C) | ~250 | ~1200 | [11] |
Table 3: Raffinose Family Oligosaccharide Content in Legume Seeds
| Legume Species | Raffinose (mg/g DM) | Stachyose (mg/g DM) | Verbascose (mg/g DM) | Reference |
| Soybean | 1.0 - 21.0 | 14.0 - 67.0 | - | [9][12] |
| Pea | 5.2 - 8.1 | 52.0 - 80.6 | Present | [8][12] |
| Faba Bean | 3.2 - 6.5 | - | - | [8] |
| Lentil | 2.2 - 13.0 | 2.1 - 7.3 | Not Detected | [13] |
| Common Bean | 2.2 - 13.0 | 2.1 - 7.3 | Not Detected | [13] |
Experimental Protocols
Accurate quantification of RFOs and the enzymatic activities of the biosynthetic pathway are crucial for research in this field. The following sections provide detailed methodologies for key experiments.
Quantification of Galactinol and RFOs by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of soluble carbohydrates.
Sample Preparation:
-
Homogenize 1.5 g of powdered plant material (e.g., seeds, leaves) in 15 mL of 80% ethanol.[14][15]
-
Centrifuge the homogenate and collect the supernatant.
-
Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants and dilute to a known volume with 80% ethanol.[14][15]
-
Filter the extract through a 0.45 µm membrane filter before HPLC analysis.[16]
HPLC Conditions:
-
Column: A strong cation exchange column in the calcium form (e.g., Hamilton HC-75 Ca2+) or an amino-propyl column (e.g., Shodex NH2P-50 4E) can be used.[2][15]
-
Mobile Phase: Degassed, demineralized water is a common mobile phase for cation exchange columns.[16]
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.[16]
-
Detection: Refractive Index (RI) detection is a standard method for carbohydrate analysis.[16] Alternatively, fluorescence detection after post-column derivatization can be used for enhanced sensitivity.[15]
-
Quantification: Calibrate the system using external standards of sucrose, raffinose, stachyose, and verbascose.[16]
Galactinol Synthase (GolS) Enzyme Assay
This assay measures the production of UDP, a product of the GolS-catalyzed reaction.
Reaction Mixture (Final Volume 100 µL):
-
50 mM HEPES-NaOH buffer, pH 7.0
-
10 mM UDP-galactose
-
20 mM myo-inositol
-
10 mM MgCl₂
-
1 mM DTT
-
Enzyme extract
Procedure:
-
Pre-incubate the reaction mixture without UDP-galactose at 30°C for 5 minutes.
-
Initiate the reaction by adding UDP-galactose.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by boiling for 5 minutes.
-
Quantify the UDP produced using a coupled enzymatic assay with pyruvate kinase and lactate dehydrogenase, measuring the decrease in absorbance at 340 nm. Alternatively, a colorimetric method can be used to determine the UDP formed, which is then hydrolyzed by apyrase and the resulting inorganic phosphate is quantified.[17][18]
Control: A reaction mixture without myo-inositol serves as a negative control.[18]
Raffinose Synthase (RS) Enzyme Assay
This assay measures the formation of raffinose from galactinol and sucrose.
Reaction Mixture (Final Volume 100 µL):
-
25 mM Potassium Phosphate buffer, pH 7.0[19]
-
100 µM Galactinol[19]
-
600 µM Sucrose[19]
-
1 mM DTT[19]
-
Enzyme extract
Procedure:
-
Combine all components except the enzyme extract and pre-warm to 25°C.[19]
-
Initiate the reaction by adding the enzyme extract.
-
Incubate at 25°C for 1 hour.[19]
-
Terminate the reaction by boiling for 5 minutes.
-
Analyze the reaction products for raffinose formation using HPLC as described in section 3.1.[19]
Control: A reaction mixture without sucrose or galactinol should be included.
Stachyose Synthase (STS) Enzyme Assay
This assay quantifies the synthesis of stachyose from galactinol and raffinose.
Reaction Mixture (Final Volume 60 µL):
-
50 mM HEPES-NaOH buffer, pH 7.0[20]
-
10 mM Galactinol[20]
-
50 mM Raffinose[20]
-
1 mM DTT[20]
-
Enzyme extract
Procedure:
-
Assemble the reaction mixture on ice.
-
Initiate the reaction by transferring to a 30°C water bath.
-
Incubate for 30 minutes.[20]
-
Stop the reaction by boiling for 5 minutes.[20]
-
Centrifuge to pellet denatured protein and analyze the supernatant for stachyose production by HPLC.[20]
Control: A reaction mixture lacking either galactinol or raffinose should be run in parallel.
Conclusion
Galactinol stands as the indispensable galactosyl donor in the primary pathway for RFO biosynthesis in higher plants. The enzymes galactinol synthase, raffinose synthase, and stachyose synthase orchestrate a tightly regulated cascade that is fundamental to plant physiology, particularly in response to environmental challenges. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and professionals seeking to delve deeper into the fascinating world of RFO metabolism and its potential applications. Further research into the kinetic properties and regulation of these enzymes will undoubtedly unveil new avenues for crop improvement and the development of novel bioactive compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. hamiltoncompany.com [hamiltoncompany.com]
- 3. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 4. Characterization of raffinose synthase from rice (Oryza sativa L. var. Nipponbare) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Expression Analysis of the Genes Involved in the Raffinose Family Oligosaccharides Pathway of Phaseolus vulgaris and Glycine max - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raffinose synthase enhances drought tolerance through raffinose synthesis or galactinol hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble carbohydrates in legume seeds | Seed Science Research | Cambridge Core [cambridge.org]
- 11. Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Changes in the raffinose family oligosaccharides content in the lentil and common bean seeds during malting and mashing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Soybean Variety Lacking Raffinose Synthase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Frontiers | Raffinose Family Oligosaccharides Act As Galactose Stores in Seeds and Are Required for Rapid Germination of Arabidopsis in the Dark [frontiersin.org]
- 20. Galactosylononitol and Stachyose Synthesis in Seeds of Adzuki Bean : Purification and Characterization of Stachyose Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Galactinol Accumulation in Response to Abiotic Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galactinol, a key alpha-galactoside, plays a pivotal role in the response of plants to abiotic stresses such as drought, high salinity, and cold. Its accumulation is a well-documented phenomenon that contributes to cellular osmoprotection and stress signaling. This technical guide provides a comprehensive overview of galactinol accumulation under various abiotic stress conditions, detailing the quantitative changes observed in different plant species. Furthermore, it offers in-depth experimental protocols for the quantification of galactinol and the analysis of the expression of its key biosynthetic enzyme, galactinol synthase (GolS). Finally, a visualization of the signaling pathways governing galactinol synthesis is presented to elucidate the molecular mechanisms underlying this critical stress response. This guide is intended to be a valuable resource for researchers in plant biology, scientists engaged in crop improvement, and professionals in drug development exploring novel stress mitigation strategies.
Quantitative Overview of Galactinol Accumulation
The accumulation of galactinol is a significant and conserved response to a variety of abiotic stressors. The extent of this accumulation can vary depending on the plant species, the type and severity of the stress, and the duration of exposure. The following tables summarize the quantitative data on galactinol accumulation from various studies.
Table 1: Galactinol Accumulation in Response to Drought Stress
| Plant Species | Tissue | Drought Treatment | Fold Increase in Galactinol |
| Arabidopsis thaliana | Rosette leaves | 10 days without water | 15-fold |
| Phaseolus vulgaris (Common bean) | Primary leaves | Early-stage drought | 1.42-fold (42% increase)[1] |
| Coffea arabica (Coffee) | Leaves | Water deficit | Significant increase[1] |
Table 2: Galactinol Accumulation in Response to Salt Stress
| Plant Species | Tissue | Salt Treatment | Fold Increase in Galactinol |
| Arabidopsis thaliana | Seedlings | 200 mM NaCl | Significant accumulation[2] |
| Populus trichocarpa (Poplar) | Transgenic lines | Salt stress | Higher content than wild-type[3] |
Table 3: Galactinol Accumulation in Response to Cold and Heat Stress
| Plant Species | Tissue | Temperature Stress | Fold Increase in Galactinol |
| Arabidopsis thaliana | Rosette leaves | 4°C for 7 days | Significant accumulation[2] |
| Arabidopsis thaliana | Leaves | Heat stress (37°C for 2h) | ~20-fold[4] |
Signaling Pathways for Galactinol Synthesis Under Abiotic Stress
The synthesis of galactinol is catalyzed by the enzyme galactinol synthase (GolS). The expression of GolS genes is tightly regulated by a complex signaling network that is activated in response to abiotic stress perception. Key components of this pathway include stress-induced hormones like abscisic acid (ABA), and various transcription factors that bind to specific cis-acting elements in the promoters of GolS genes.
References
The Role of Galactinol in Mitigating Oxidative Damage in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the plant's antioxidant defense mechanisms, poses a significant threat to crop yield and agricultural sustainability. Galactinol, a key intermediate in the biosynthesis of raffinose family oligosaccharides (RFOs), has emerged as a crucial molecule in the plant's arsenal against oxidative damage. This technical guide provides an in-depth analysis of the function of galactinol in protecting plants from oxidative stress, detailing the underlying molecular mechanisms, relevant signaling pathways, and comprehensive experimental protocols for its study. Quantitative data from key studies are summarized to offer a comparative perspective on its efficacy.
Introduction: Oxidative Stress and the Emergence of Galactinol as a Protectant
Environmental adversities such as drought, salinity, extreme temperatures, and pathogen attacks trigger an overproduction of ROS, including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1] These highly reactive molecules can cause significant damage to vital cellular components like lipids, proteins, and nucleic acids, ultimately leading to cellular dysfunction and death.[1] Plants have evolved intricate antioxidant systems, both enzymatic and non-enzymatic, to counteract the deleterious effects of ROS.
Galactinol (α-D-galactopyranosyl-(1→1L)-myo-inositol) is synthesized from UDP-galactose and myo-inositol by the enzyme galactinol synthase (GolS).[2][3] While initially recognized for its role as a galactosyl donor for the synthesis of RFOs, which act as osmoprotectants, recent evidence has unveiled a direct and potent antioxidant function of galactinol.[1][4][5] Studies have demonstrated that the accumulation of galactinol in plants is strongly correlated with enhanced tolerance to various oxidative stresses.[6][7]
Molecular Mechanisms of Galactinol-Mediated Oxidative Stress Protection
The protective effects of galactinol against oxidative damage are multifaceted, involving both direct ROS scavenging and a role in signaling pathways that bolster the plant's overall stress response.
Direct Radical Scavenging Activity
In vitro studies have conclusively shown that galactinol can directly scavenge hydroxyl radicals, one of the most damaging ROS.[1][5] The second-order rate constant for the reaction between galactinol and hydroxyl radicals is comparable to that of well-known antioxidants like ascorbic acid and glutathione, highlighting its efficacy as a direct antioxidant.[1] This scavenging activity is crucial in detoxifying the cell and preventing ROS-induced damage to macromolecules.
Upregulation of Antioxidant Enzyme Activity
The accumulation of galactinol is often associated with an increase in the activity of key antioxidant enzymes. Overexpression of GolS genes, leading to higher galactinol levels, has been shown to enhance the activities of superoxide dismutase (SOD), ascorbate peroxidase (APX), and catalase (CAT). These enzymes play a pivotal role in the detoxification of O₂⁻ and H₂O₂.
Membrane and Protein Stabilization
Oxidative stress can lead to lipid peroxidation, compromising membrane integrity. Galactinol, along with RFOs, is thought to protect cellular membranes from oxidative damage by stabilizing their structure.[2] This protective role is attributed to their ability to interact with membrane lipids and proteins, preventing their oxidation.
Signaling Pathways Involving Galactinol
The synthesis of galactinol is tightly regulated and integrated into the broader plant stress signaling network. Abiotic stresses trigger a signaling cascade that leads to the transcriptional activation of GolS genes.
dot
Caption: Signaling pathway of galactinol-mediated stress tolerance.
Heat shock transcription factor A2 (HsfA2) and DREB/CBF transcription factors are key regulators of GolS gene expression in response to heat and cold/drought stress, respectively.[1][6] The accumulation of galactinol can then act as a signal itself, further modulating the expression of stress-responsive genes and contributing to a feedback loop that enhances the plant's defense capacity.
Quantitative Data on Galactinol's Protective Effects
The following tables summarize quantitative data from studies on Arabidopsis and Chickpea, demonstrating the impact of increased galactinol levels on various parameters related to oxidative stress tolerance.
Table 1: Galactinol and Raffinose Levels in Transgenic Arabidopsis Overexpressing GolS Genes under Control and Stress Conditions.
| Plant Line | Condition | Galactinol (nmol/g FW) | Raffinose (nmol/g FW) | Reference |
| Wild Type | Control | Not Detected | 10.2 ± 3.1 | [1] |
| Ox-GolS1-11 | Control | 150.3 ± 25.1 | 180.5 ± 30.2 | [1] |
| Ox-GolS2-8 | Control | 180.6 ± 32.4 | 210.8 ± 35.7 | [1] |
| Wild Type | 50 µM MV | 25.4 ± 5.3 | 45.7 ± 8.1 | [1] |
| Ox-GolS1-11 | 50 µM MV | 210.5 ± 38.7 | 250.1 ± 42.3 | [1] |
| Ox-GolS2-8 | 50 µM MV | 245.8 ± 41.2 | 290.4 ± 48.9 | [1] |
Table 2: Oxidative Stress Markers in Wild Type and GolS Overexpressing Arabidopsis.
| Plant Line | Treatment | H₂O₂ (µmol/g FW) | Lipid Peroxidation (MDA, nmol/g FW) | Reference |
| Wild Type | Control | 1.2 ± 0.2 | 2.5 ± 0.4 | [8] |
| Ox-CaGolS1 | Control | 0.8 ± 0.1 | 1.8 ± 0.3 | [8] |
| Wild Type | Heat Stress | 2.8 ± 0.5 | 5.1 ± 0.8 | [8] |
| Ox-CaGolS1 | Heat Stress | 1.5 ± 0.3 | 2.9 ± 0.5 | [8] |
Table 3: Photosynthetic Efficiency in Wild Type and GolS Overexpressing Arabidopsis under Oxidative Stress.
| Plant Line | Treatment | Fv/Fm | Reference |
| Wild Type | Control | 0.82 ± 0.02 | [1] |
| Ox-GolS2 | Control | 0.83 ± 0.01 | [1] |
| Wild Type | High Light + 4°C | 0.45 ± 0.05 | [1] |
| Ox-GolS2 | High Light + 4°C | 0.68 ± 0.04 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of galactinol's function. The following section provides protocols for key experiments.
dot
Caption: General experimental workflow for studying galactinol function.
Quantification of Galactinol and Raffinose by HPLC
This protocol is adapted for the analysis of soluble sugars in plant tissues.[4]
-
Extraction: Homogenize 100 mg of frozen plant tissue in 1 mL of 80% (v/v) ethanol. Incubate at 80°C for 1 hour.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes. Collect the supernatant.
-
Purification: Pass the supernatant through a C18 Sep-Pak cartridge to remove hydrophobic compounds.
-
HPLC Analysis:
-
Column: Aminex HPX-87C column (300 x 7.8 mm).
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 85°C.
-
Detection: Refractive Index Detector (RID).
-
-
Quantification: Calculate concentrations based on standard curves of pure galactinol and raffinose.
Measurement of Reactive Oxygen Species (ROS)
-
Infiltration: Vacuum-infiltrate leaf discs with 0.1% (w/v) NBT in 10 mM potassium phosphate buffer (pH 7.8).
-
Incubation: Incubate in the dark for 1 hour.
-
Bleaching: Bleach the chlorophyll by boiling in 95% (v/v) ethanol.
-
Visualization: The formation of a dark-blue formazan precipitate indicates the presence of O₂⁻.
-
Infiltration: Vacuum-infiltrate leaf discs with 1 mg/mL DAB-HCl (pH 3.8).
-
Incubation: Incubate in the dark for 8 hours.
-
Bleaching: Bleach the chlorophyll by boiling in 95% (v/v) ethanol.
-
Visualization: A reddish-brown precipitate indicates the presence of H₂O₂.
Lipid Peroxidation Assay (TBARS Method)
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[2][5]
-
Extraction: Homogenize 0.2 g of plant tissue in 2 mL of 0.1% (w/v) trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Reaction: Mix 0.5 mL of the supernatant with 2 mL of 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) TCA.
-
Incubation: Incubate at 95°C for 30 minutes, then cool on ice.
-
Spectrophotometry: Measure the absorbance at 532 nm and correct for non-specific absorbance at 600 nm.
-
Calculation: Calculate the MDA concentration using an extinction coefficient of 155 mM⁻¹ cm⁻¹.
Measurement of Chlorophyll Fluorescence
This technique assesses the efficiency of photosystem II (PSII) and is a sensitive indicator of plant stress.[1][9]
-
Dark Adaptation: Dark-adapt the leaves for at least 30 minutes.
-
Measurement: Use a portable chlorophyll fluorometer (e.g., PAM-2100).
-
Parameters:
-
F₀: Minimum fluorescence (all PSII reaction centers are open).
-
Fₘ: Maximum fluorescence (a saturating pulse of light closes all PSII reaction centers).
-
Fᵥ: Variable fluorescence (Fₘ - F₀).
-
-
Calculation: The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ . A decrease in this ratio indicates photoinhibitory damage.
In Vitro Hydroxyl Radical Scavenging Assay
This assay determines the direct radical-scavenging ability of galactinol.[1]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid.
-
Incubation: Add different concentrations of galactinol to the reaction mixture and incubate at 37°C for 1 hour.
-
Color Development: Add TBA and TCA to the mixture and heat at 95°C for 15 minutes to develop a pink color.
-
Spectrophotometry: Measure the absorbance at 532 nm.
-
Calculation: The scavenging activity is calculated as the percentage inhibition of 2-deoxyribose degradation.
Conclusion and Future Perspectives
Galactinol plays a significant and multifaceted role in protecting plants from oxidative damage. Its functions extend beyond that of a simple osmoprotectant precursor to include direct ROS scavenging and involvement in stress signaling pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the protective mechanisms of galactinol and explore its potential for enhancing stress tolerance in crops.
Future research should focus on elucidating the precise molecular interactions of galactinol with cellular components, identifying novel downstream targets in its signaling cascade, and exploring the synergistic effects of galactinol with other antioxidants. Such knowledge will be invaluable for the development of novel strategies, including genetic engineering and the application of exogenous elicitors, to improve crop resilience in the face of a changing climate and increasing environmental stresses. This holds significant promise for the fields of agriculture and the development of plant-derived therapeutics.
References
- 1. earsel.org [earsel.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of Raffinose Metabolism-Related Sugar Components in Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plant-stress.weebly.com [plant-stress.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. Galactinol and raffinose constitute a novel function to protect plants from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Chlorophyll fluorescence measurements [bio-protocol.org]
Galactinol Synthase Gene Expression Under Drought and Salinity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Water scarcity and soil salinization are two of the most significant abiotic stresses adversely impacting agricultural productivity and global food security. Plants have evolved intricate molecular mechanisms to perceive and respond to these environmental challenges, a key component of which is the accumulation of compatible solutes. Among these, the raffinose family oligosaccharides (RFOs) play a crucial role in osmotic adjustment, membrane stabilization, and detoxification of reactive oxygen species. Galactinol synthase (GolS) is the enzyme that catalyzes the first committed step in RFO biosynthesis, making it a critical regulatory point in the plant's response to drought and salinity. This technical guide provides an in-depth analysis of the regulation of GolS gene expression under these stresses, detailing the signaling pathways, experimental methodologies for its study, and a summary of quantitative expression data.
Core Concepts: The Role of Galactinol Synthase in Stress Tolerance
Galactinol synthase (EC 2.4.1.123) catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol, producing galactinol and UDP. Galactinol then serves as a galactosyl donor for the synthesis of raffinose, stachyose, and other higher-order RFOs. The accumulation of these sugars in vegetative tissues is a hallmark of the plant's response to abiotic stress.[1]
Under drought and high salinity conditions, the upregulation of GolS gene expression leads to an increased production of galactinol and subsequently RFOs. These molecules contribute to stress tolerance through several mechanisms:
-
Osmotic Adjustment: The accumulation of RFOs in the cytoplasm lowers the cellular water potential, facilitating water retention and maintaining turgor pressure.
-
Membrane and Protein Protection: RFOs are thought to interact with cellular membranes and proteins, stabilizing their structure and preventing denaturation in the face of dehydration.
-
ROS Scavenging: There is evidence to suggest that RFOs can act as antioxidants, helping to mitigate the oxidative damage caused by reactive oxygen species that accumulate during stress.
Quantitative Analysis of GolS Gene Expression
The expression of GolS genes is markedly induced by drought and salinity across a wide range of plant species. The following tables summarize quantitative data from various studies, showcasing the extent of this upregulation.
Table 1: Fold Change in GolS Gene Expression Under Drought Stress
| Plant Species | Gene | Tissue | Stress Treatment | Fold Change (vs. Control) | Reference |
| Solanum tuberosum (Potato) | StGolS1 | Leaf | PEG-6000 (24h) | ~4.5 | |
| Solanum tuberosum (Potato) | StGolS4 | Leaf | PEG-6000 (24h) | ~6.0 | |
| Cicer arietinum (Chickpea) | CaGolS1 | Seedling | Dehydration (5h) | ~3.5 | |
| Cicer arietinum (Chickpea) | CaGolS2 | Seedling | Dehydration (5h) | ~2.0 | |
| Arabidopsis thaliana | AtGolS1 | Vegetative | Drought | Upregulated | [1] |
| Arabidopsis thaliana | AtGolS2 | Vegetative | Drought | Upregulated | [1][2][3] |
| Phaseolus vulgaris (Common Bean) | PvGolS1 | Leaf | Water deficit | Significantly Upregulated | |
| Phaseolus vulgaris (Common Bean) | PvGolS3 | Leaf | Water deficit | Significantly Upregulated | |
| Citrus sinensis (Sweet Orange) | CsGolS6 | Leaf & Root | Drought | Upregulated |
Table 2: Fold Change in GolS Gene Expression Under Salinity Stress
| Plant Species | Gene | Tissue | Stress Treatment | Fold Change (vs. Control) | Reference |
| Solanum tuberosum (Potato) | StGolS1 | Leaf | 200 mM NaCl (24h) | ~3.0 | |
| Solanum tuberosum (Potato) | StGolS4 | Leaf | 200 mM NaCl (24h) | ~5.5 | |
| Cicer arietinum (Chickpea) | CaGolS1 | Seedling | 200 mM NaCl (5h) | ~2.5 | |
| Cicer arietinum (Chickpea) | CaGolS2 | Seedling | 200 mM NaCl (5h) | ~1.5 | |
| Arabidopsis thaliana | AtGolS1 | Vegetative | High Salinity | Upregulated | [1] |
| Arabidopsis thaliana | AtGolS2 | Vegetative | High Salinity | Upregulated | [1][2][3] |
| Citrus sinensis (Sweet Orange) | CsGolS6 | Leaf | Salt Stress | Upregulated |
Signaling Pathways Regulating GolS Expression
The induction of GolS gene expression under drought and salinity is primarily regulated by the phytohormone abscisic acid (ABA). The ABA-dependent signaling pathway is a well-characterized cascade that translates the perception of stress into a transcriptional response.
References
- 1. Unlocking Plant Superpowers: How a Tiny Gene Helps Crops Survive Drought and Salinity [bioinforesearch.com]
- 2. Overexpression of an Arabidopsis thaliana galactinol synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Galactinol Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactinol, a disaccharide composed of galactose and myo-inositol, plays a pivotal role in the metabolic pathways of plants, particularly in response to environmental stressors. In its hydrated form, galactinol dihydrate is a subject of increasing interest within the scientific community for its potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological significance.
Physical and Chemical Properties
This compound is a white, crystalline solid that is soluble in water.[1] It is a non-toxic compound with potential prebiotic properties that may promote gut health.[1]
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | (1R,2R,4S,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate | [2] |
| CAS Number | 16908-86-4 | [2] |
| Molecular Formula | C₁₂H₂₆O₁₃ | [2] |
| Molecular Weight | 378.33 g/mol | [2] |
| Canonical SMILES | C([C@@H]1--INVALID-LINK--OC2--INVALID-LINK--O)O)O)O)O)O">C@@HO)O.O.O | [2] |
| InChI Key | HGCURVXTXVAIIR-XIENVMDPSA-N | [2] |
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | DMSO: 0.5 mg/mLPBS (pH 7.2): 5 mg/mL | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
| Appearance | Crystalline solid | [3] |
Biological Significance and Signaling Pathways
Galactinol is a key intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants.[3] RFOs are involved in various physiological processes, including carbon storage, transport, and as signaling molecules in response to biotic and abiotic stresses such as drought, salinity, and cold.[4] Galactinol itself can scavenge hydroxyl radicals, protecting plant cells from oxidative damage.[5]
The biosynthesis of galactinol is the first committed step in the RFO pathway and is catalyzed by the enzyme galactinol synthase (GolS). This enzyme facilitates the transfer of a galactosyl group from UDP-galactose to myo-inositol.
Experimental Protocols
The analysis and quantification of this compound in various matrices, particularly in plant tissues, are commonly performed using chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of galactinol.
-
Sample Preparation: Plant tissues are typically homogenized and extracted with a methanol/water solution. The extract is then filtered before injection.
-
Instrumentation: An HPLC system equipped with a suitable detector, such as a refractive index (RI) or an evaporative light scattering detector (ELSD), is used.
-
Chromatographic Conditions:
-
Column: A column suitable for carbohydrate analysis, such as an amino- or amide-based column (e.g., Kinetex C18, 150 mm x 4.6 mm, 2.6 µm).[4]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed.[4][6] For example, a mobile phase of 65% acetonitrile and 35% 0.1% o-phosphoric or formic acid in water.[4]
-
Column Temperature: Maintained at a constant temperature, for instance, 35 °C.[7]
-
Injection Volume: 5 µL.[4]
-
Detection: Wavelengths for detection can range from 220 nm to 340 nm.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of galactinol, which requires derivatization to increase its volatility.
-
Derivatization: A two-step derivatization process involving oximation followed by silylation is common for sugars.
-
Oximation: The sample is treated with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to convert the reducing end of the sugar to an oxime.[8]
-
Silylation: The hydroxyl groups are then silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine.[9][10]
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5 or HP-InnoWax capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[9][11]
-
Carrier Gas: Helium at a constant flow rate.[12]
-
Temperature Program: A typical temperature program starts at a lower temperature (e.g., 80°C), ramps up to a higher temperature (e.g., 310°C), and holds for a certain period. For example, starting at 80°C, ramping to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min with a 15-minute hold.[9]
-
Injector Temperature: Typically around 280°C.[12]
-
-
Mass Spectrometry:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of galactinol.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Instrumentation: A high-field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Provides information on the number and environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[13]
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons for unambiguous structural assignment.
-
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, such as trimethylsilane (TMS) or the residual solvent peak.[14][15] Quantification can be achieved by integrating the signal intensities and comparing them to an internal standard of known concentration.
Conclusion
This compound is a molecule of significant interest due to its biological roles in plants and its potential for various applications. This guide has provided a detailed overview of its physical and chemical properties, its involvement in key signaling pathways, and comprehensive experimental protocols for its analysis. The presented information aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and plant science, facilitating further investigation into the properties and applications of this important disaccharide.
References
- 1. CAS 3687-64-7: Galactinol | CymitQuimica [cymitquimica.com]
- 2. This compound | C12H26O13 | CID 16218555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cipac.org [cipac.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. vup.sk [vup.sk]
- 13. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 14. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stoltz2.caltech.edu [stoltz2.caltech.edu]
A Technical Guide to the Natural Sources, Isolation, and Quantification of Galactinol from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactinol (1-O-α-D-galactopyranosyl-myo-inositol) is a key alpha-galactoside that plays a pivotal role in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in higher plants.[1] As the galactosyl donor for the synthesis of raffinose, stachyose, and verbascose, galactinol is central to plant responses to both abiotic and biotic stresses, including drought, cold, and pathogen attack.[1] Its role as an osmoprotectant and a potential signaling molecule has garnered increasing interest within the scientific community, particularly in the fields of agriculture, plant physiology, and drug development. This technical guide provides an in-depth overview of the natural sources of galactinol, a summary of its concentration in various plant tissues, and detailed experimental protocols for its isolation, purification, and quantification.
Natural Sources of Galactinol
Galactinol is widely distributed throughout the plant kingdom, with its presence documented in a variety of tissues. As an essential intermediate in the biosynthesis of RFOs, its accumulation is often observed in seeds, leaves, and phloem exudates.
Common Plant Sources:
-
Legumes: Soybean (Glycine max), kidney bean (Phaseolus vulgaris), pea (Pisum sativum), Vicia faba, and Vicia sativa are known to contain galactinol, particularly in their seeds and leaves.
-
Cucurbits: Zucchini (Cucurbita pepo) leaves have been identified as a source for the purification of galactinol synthase, indicating the presence of galactinol.
-
Model Plants: Arabidopsis thaliana is extensively studied for its galactinol metabolism, with the compound found in its leaves and seeds.
-
Trees: The seeds of Aleppo pine (Pinus halepensis) and tissues of hybrid poplar have been shown to contain galactinol.[2][3][4]
-
Other Plants: Galactinol has also been identified in spinach (Spinacia oleracea), potato (Solanum tuberosum), and various citrus species.
Quantitative Data Summary: Galactinol Content in Plant Tissues
The concentration of galactinol in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Species | Tissue | Condition | Galactinol Concentration | Reference |
| Arabidopsis thaliana | Leaves | Control | ~2 nmol/g FW | [5] |
| Arabidopsis thaliana | Leaves | Heat Stress (37°C, 2h) | ~40 nmol/g FW | [5] |
| Arabidopsis thaliana (GolS1 knockout) | Leaves | Heat Stress (37°C, 2h) | ~2 nmol/g FW | [5] |
| Arabidopsis thaliana (wild-type) | Leaves | MV treatment + high light (3h) | 154.4 ± 34.0 nmol/g FW | |
| Phaseolus vulgaris | Primary Leaves | Well-watered | ~0.1 µg/g FW | |
| Phaseolus vulgaris | Primary Leaves | Drought Stress | ~0.25 µg/g FW | |
| Transgenic Potato (35S:GS line) | Leaves | Greenhouse-grown | ~1.2 µmol/g FW | |
| Transgenic Potato (rolC:GS line) | Leaves | Greenhouse-grown | ~0.8 µmol/g FW | |
| Wild-type Potato | Leaves | Greenhouse-grown | < 0.1 µmol/g FW | |
| Transgenic Potato (35S:GS line) | Phloem Exudates | Greenhouse-grown | ~0.6 µmol/g FW | |
| Transgenic Potato (rolC:GS line) | Phloem Exudates | Greenhouse-grown | ~0.4 µmol/g FW | |
| Wild-type Potato | Phloem Exudates | Greenhouse-grown | Not detected | |
| Transgenic Potato (35S:GS line) | Tubers | Greenhouse-grown | ~0.02 µmol/g FW | |
| Transgenic Potato (rolC:GS line) | Tubers | Greenhouse-grown | ~0.01 µmol/g FW | |
| Wild-type Potato | Tubers | Greenhouse-grown | Not detected |
FW: Fresh Weight; MV: Methyl Viologen
Experimental Protocols
Extraction of Galactinol from Plant Tissues
This protocol describes a general method for the extraction of soluble carbohydrates, including galactinol, from plant tissues.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) Methanol
-
Microcentrifuge tubes
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100-200 mg) to a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex vigorously to ensure thorough mixing.
-
Incubate the mixture at 70°C for 15 minutes to extract soluble sugars.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the insoluble material.
-
Carefully collect the supernatant, which contains the soluble carbohydrates, including galactinol.
-
For purification, the supernatant can be dried under vacuum and reconstituted in an appropriate buffer. For direct analysis, the sample may need to be filtered.
Purification of Galactinol
Defatted castor oilseed meal is a good source for galactinol due to its relatively simple soluble carbohydrate profile.
Materials:
-
Defatted castor oilseed meal
-
α-galactosidase
-
Sodium acetate buffer (pH 5.0)
-
Anion-exchange resin (e.g., DEAE-Sepharose)
-
Activated carbon
-
Celite
-
Ethanol
-
Chromatography columns
Procedure:
-
Enzymatic Treatment:
-
Prepare an aqueous extract of the defatted castor oilseed meal.
-
Treat the extract with α-galactosidase in a sodium acetate buffer (pH 5.0) to hydrolyze raffinose and stachyose, which simplifies the subsequent purification steps.
-
Incubate at the optimal temperature for the enzyme (typically 37°C) for a sufficient duration to ensure complete hydrolysis.
-
Heat-inactivate the enzyme (e.g., 100°C for 10 minutes) and centrifuge to remove precipitated proteins.
-
-
Ion-Exchange Chromatography:
-
Pack a chromatography column with an anion-exchange resin (e.g., DEAE-Sepharose) and equilibrate with a low-ionic-strength buffer.
-
Load the supernatant from the enzymatic treatment onto the column.
-
Wash the column with the equilibration buffer to remove unbound neutral sugars, including galactinol. The charged compounds will bind to the resin.
-
Collect the flow-through and wash fractions containing galactinol.
-
-
Carbon-Celite Chromatography:
-
Prepare a column with a mixture of activated carbon and Celite.
-
Apply the galactinol-containing fraction from the ion-exchange chromatography to the carbon-Celite column.
-
Wash the column with water to remove monosaccharides.
-
Elute galactinol using a stepwise gradient of ethanol in water (e.g., 5-50% ethanol).
-
Monitor the fractions for the presence of galactinol using a suitable analytical method (e.g., TLC or HPLC).
-
Pool the fractions containing pure galactinol and evaporate the solvent.
-
This method involves the chemical modification of carbohydrates to facilitate their separation.[2][3][4]
Materials:
-
Dried and powdered Pinus halepensis seeds
-
Methanol
-
Diethyl ether
-
Acetic anhydride
-
Pyridine
-
Preparative Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Extraction:
-
Macerate the powdered seeds in methanol to extract soluble carbohydrates.
-
Filter the extract and precipitate the carbohydrates by adding diethyl ether.
-
Collect the precipitate by filtration.
-
-
Acetylation:
-
Dissolve the carbohydrate precipitate in a mixture of acetic anhydride and pyridine.
-
Allow the reaction to proceed to fully acetylate the hydroxyl groups of the sugars.
-
-
Purification by Preparative TLC:
-
Apply the acetylated mixture as a band onto a preparative TLC plate.
-
Develop the plate using an appropriate solvent system to separate the acetylated carbohydrates.
-
Identify the band corresponding to acetylated galactinol (visualized under UV light if a fluorescent indicator is present in the silica gel, or by staining a small section of the plate).
-
Scrape the corresponding silica gel band from the plate.
-
Elute the acetylated galactinol from the silica gel using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to obtain the purified acetylated galactinol.
-
-
Deacetylation (Optional):
-
If the non-acetylated form of galactinol is required, the acetyl groups can be removed by saponification (e.g., using sodium methoxide in methanol).
-
Quantification of Galactinol
This method is suitable for the quantification of non-volatile compounds like galactinol without the need for derivatization.
Instrumentation and Conditions:
-
HPLC System: With a quaternary pump, autosampler, and column oven.
-
Detector: Evaporative Light-Scattering Detector (ELSD).
-
Column: Amino-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 78:22, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Drift tube temperature: 40°C.
-
Nebulizer gas (nitrogen) pressure: 350 kPa.
-
Procedure:
-
Prepare a standard stock solution of galactinol of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare plant extracts as described in the extraction protocol.
-
Inject the standards and samples onto the HPLC system.
-
Identify the galactinol peak in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of galactinol in the samples by interpolating their peak areas on the calibration curve.
GC-MS provides high sensitivity and selectivity but requires derivatization to make the polar galactinol volatile.
Procedure:
-
Sample Preparation:
-
Take a known volume of the plant extract and dry it completely under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization (Trimethylsilyl Oxime - TMSO):
-
To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect the carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to silylate the hydroxyl groups.
-
-
GC-MS Analysis:
-
GC System: Equipped with a capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 310°C at a rate of 5°C/minute.
-
Hold at 310°C for 10 minutes.
-
-
MS System:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification: Compare the mass spectrum and retention time of the peak in the sample with that of a derivatized galactinol standard.
-
Quantification: Use a suitable internal standard (e.g., ribitol) and construct a calibration curve.
-
-
LC-MS/MS offers high sensitivity and specificity for the direct analysis of galactinol in complex plant extracts without derivatization.
Instrumentation and Conditions:
-
LC System: UHPLC system for high-resolution separation.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient from low to high percentage of solvent B.
-
MS/MS System: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for galactinol need to be determined using a pure standard.
Procedure:
-
Optimize the MS/MS parameters for galactinol by infusing a standard solution to determine the optimal precursor ion and product ions for MRM transitions.
-
Prepare plant extracts as described previously and filter them.
-
Inject the samples and standards onto the LC-MS/MS system.
-
Identify and quantify galactinol based on its retention time and specific MRM transitions.
-
Use a calibration curve prepared with pure galactinol standards for accurate quantification.
Signaling and Experimental Workflow Visualizations
Galactinol Biosynthesis Pathway
The biosynthesis of galactinol is the first committed step in the production of the raffinose family of oligosaccharides.
References
- 1. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Galactinol: A Key Biomarker for Predicting Seed Longevity and Viability
An In-depth Technical Guide for Researchers and Drug Development Professionals
The ability of seeds to remain viable for extended periods is a cornerstone of agricultural productivity and biodiversity conservation. The inevitable process of seed aging, however, leads to a decline in viability, posing significant challenges. Recent scientific advancements have identified galactinol, a key intermediate in the raffinose family oligosaccharide (RFO) biosynthetic pathway, as a promising biomarker for predicting seed longevity. This technical guide provides a comprehensive overview of the role of galactinol in seed viability, detailing the underlying molecular mechanisms, experimental protocols for its quantification, and its potential applications.
The Role of Galactinol in Seed Longevity
Galactinol (α-D-galactopyranosyl-(1→1)-L-myo-inositol) is a disaccharide that serves as a galactosyl donor in the synthesis of RFOs such as raffinose, stachyose, and verbascose. A growing body of evidence demonstrates a strong positive correlation between the endogenous concentration of galactinol in mature dry seeds and their subsequent longevity across a range of plant species, including Arabidopsis thaliana, cabbage (Brassica oleracea), tomato (Solanum lycopersicum), and chickpea (Cicer arietinum).[1][2][3]
The protective role of galactinol and RFOs is multifaceted:
-
Osmoprotection: During seed desiccation, a critical phase of maturation, galactinol and RFOs accumulate and contribute to the formation of a stable, glassy state within the cytoplasm. This vitrification process helps to prevent cellular damage by protecting membranes and proteins from denaturation.[4]
-
Antioxidant Activity: Seed aging is intrinsically linked to oxidative stress caused by the accumulation of reactive oxygen species (ROS). Galactinol and raffinose have been shown to act as effective scavengers of hydroxyl radicals, thereby mitigating oxidative damage to cellular components.[5][6] Overexpression of genes encoding galactinol synthase has been demonstrated to enhance tolerance to oxidative stress.[7] This reduction in ROS accumulation and consequent lipid peroxidation is a key mechanism by which galactinol contributes to improved seed vigor and longevity.[3]
The Galactinol Biosynthesis Pathway
The synthesis of galactinol is the first and rate-limiting step in the RFO biosynthetic pathway.[3][8] This crucial reaction is catalyzed by the enzyme Galactinol Synthase (GolS) .
Genetic studies have substantiated the central role of GolS in seed longevity. For instance, Arabidopsis mutants with T-DNA insertions in GALACTINOL SYNTHASE 2 (GOLS2) and double mutants of gols1 and gols2 exhibit significantly lower seed galactinol content and reduced longevity.[1] Conversely, seed-specific overexpression of CaGolS1 and CaGolS2 from chickpea in Arabidopsis resulted in improved seed vigor and longevity.[3]
Quantitative Data on Galactinol Content and Seed Longevity
The following tables summarize key quantitative findings from studies investigating the relationship between galactinol content and seed longevity.
Table 1: Correlation between Galactinol Content and Seed Longevity in Various Species
| Species | Genotype/Condition | Galactinol Content | Seed Longevity (P50)* | Reference |
| Arabidopsis thaliana | Wild Type (Col-0) | High | High | [1] |
| gols2 mutant | Low | Low | [1] | |
| gols1gols2 double mutant | Very Low | Very Low | [1] | |
| Brassica oleracea (Cabbage) | High Longevity Batch | High | High | [2] |
| Low Longevity Batch | Low | Low | [2] | |
| Solanum lycopersicum (Tomato) | QTL for high galactinol | High | High | [1] |
| QTL for low galactinol | Low | Low | [1] | |
| Cicer arietinum (Chickpea) | Freshly Harvested | High | High | [3] |
| Artificially Aged | Increased GolS activity | Decreased | [3] |
*P50 refers to the time it takes for 50% of the seeds to lose viability under specific aging conditions.
Table 2: Galactinol and Raffinose Content in Response to Stress in Chickpea Seedlings
| Stress Condition | Galactinol Content (mg g-1 FW) | Raffinose Content (mg g-1 FW) | Reference |
| Normal Growth | 0.09–0.11 | 0.2–0.3 | [9] |
| Heat Stress | ~0.45 | ~1.5 | [9] |
| Oxidative Stress | 0.2–0.3 | Increased | [9] |
Experimental Protocols
Quantification of Galactinol and Other Soluble Sugars
A reliable method for the accurate quantification of galactinol is essential for its use as a biomarker. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) are commonly employed techniques.
Detailed Protocol for HPLC-Based Quantification: [10]
-
Sugar Extraction:
-
Homogenize 100 mg of seed material in a suitable solvent (e.g., 80% ethanol).
-
Incubate at a raised temperature (e.g., 80°C) for a defined period (e.g., 1 hour).
-
Centrifuge to pellet insoluble material and collect the supernatant.
-
Repeat the extraction process on the pellet and pool the supernatants.
-
Evaporate the solvent and redissolve the sugar extract in ultrapure water.
-
-
HPLC Analysis:
-
Column: Use a column suitable for carbohydrate analysis (e.g., an amino-based column).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is often used.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for sugar detection.
-
Standard Curve: Prepare a standard curve using known concentrations of galactinol, sucrose, raffinose, and myo-inositol for accurate quantification.
-
Analysis: Inject the prepared sample and compare the peak areas to the standard curve to determine the concentration of each sugar.
-
Assessment of Seed Longevity
Artificial aging tests are commonly used to accelerate the aging process and assess seed longevity in a controlled manner.[2]
Protocol for Controlled Deterioration Test (CDT):
-
Seed Equilibration: Adjust the moisture content of the seeds to a specific level (e.g., 22 ± 2%) by placing them in a high-humidity environment.
-
Aging Treatment: Place the equilibrated seeds in a sealed container and incubate at a constant high temperature and relative humidity (e.g., 45°C and 75% RH) for a defined period (e.g., 4 days).[11]
-
Germination Test: After the aging treatment, perform a standard germination test.
-
Data Analysis: Calculate the germination percentage. The time taken for the germination percentage to drop to 50% (P50) is a common measure of seed longevity.
Logical Relationship of Galactinol to Seed Viability
The following diagram illustrates the proposed mechanism by which galactinol influences seed longevity.
Conclusion and Future Perspectives
Galactinol has emerged as a robust and reliable biomarker for predicting seed longevity and viability. Its dual role in osmoprotection and antioxidant defense provides a clear mechanistic basis for its importance in seed survival. The quantification of galactinol in mature seeds offers a valuable tool for the seed industry to assess the storage potential of different seed lots, enabling more informed decisions regarding storage and marketing.[2]
Future research should focus on further elucidating the regulatory networks governing GolS expression and RFO metabolism in seeds. The application of modern biotechnological approaches, including CRISPR/Cas9 gene editing to modulate galactinol levels, holds promise for developing crops with enhanced seed longevity, thereby contributing to global food security and the conservation of plant genetic resources.[13]
References
- 1. Galactinol as marker for seed longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. galactinol-as-marker-for-seed-longevity - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galactinol and raffinose constitute a novel function to protect plants from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of Raffinose Metabolism-Related Sugar Components in Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | CRISPR/Cas9-Mediated Knockout of Galactinol Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds [frontiersin.org]
- 13. Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the transport of galactinol within the plant
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Galactinol (1-O-α-D-galactopyranosyl-L-myo-inositol) is a pivotal molecule in plant physiology, serving not only as the immediate precursor for the biosynthesis of Raffinose Family Oligosaccharides (RFOs) but also as a transportable carbohydrate and a signaling molecule in stress responses. Understanding the mechanisms governing its synthesis, spatial distribution, and transport within the plant is critical for developing strategies to enhance crop resilience and productivity. This technical guide provides an in-depth examination of the synthesis and transport of galactinol, with a focus on phloem loading mechanisms. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of the core biochemical and transport pathways to serve as a comprehensive resource for the scientific community.
Introduction: The Significance of Galactinol
Galactinol is a non-reducing disaccharide synthesized from UDP-galactose and myo-inositol. Its primary and most well-understood role is to act as a galactosyl donor for the synthesis of RFOs, such as raffinose and stachyose[1][2][3]. These RFOs are major forms of translocated carbon in many plant species and play crucial roles in carbon storage, desiccation tolerance in seeds, and protection against abiotic stresses[1][2][4].
Beyond its function as a precursor, galactinol itself is found in the phloem sap and is transported from source tissues (mature leaves) to sink tissues (roots, seeds, fruits)[4][5]. Furthermore, the accumulation of galactinol is tightly linked to plant responses to a variety of environmental challenges, including drought, salinity, cold, and heat stress, where it functions as an osmoprotectant and potentially as a scavenger of reactive oxygen species (ROS)[6][7][8]. It has also been implicated as a defense signaling molecule against pathogens[9]. The regulation of its synthesis and transport is therefore a key node in the plant's metabolic and stress-response networks.
Biosynthesis of Galactinol
The synthesis of galactinol is the first committed and rate-limiting step in the RFO biosynthetic pathway[3]. This reaction is catalyzed by the enzyme Galactinol Synthase (GolS, EC 2.4.1.123) .
-
Reaction: UDP-galactose + myo-inositol → Galactinol + UDP
Plants possess multiple isoforms of GolS, which exhibit differential expression patterns based on tissue type, developmental stage, and environmental stimuli[1]. For example, in Arabidopsis thaliana, seven GolS isoforms have been identified. AtGolS1 and AtGolS2 are induced by drought and high salinity, while AtGolS3 is induced by cold[1]. In Ajuga reptans, two distinct isoforms are spatially separated: GolS-1 is primarily expressed in the mesophyll for the synthesis of storage RFOs, whereas GolS-2 is localized to specialized phloem companion cells (intermediary cells) for the synthesis of transport RFOs[10][11]. This spatial separation is fundamental to the primary mechanism of galactinol transport.
Abiotic Stress Signaling and GolS Regulation
The induction of GolS gene expression is a critical component of the plant's abiotic stress response. This regulation occurs via complex signaling pathways, often involving the hormone abscisic acid (ABA) and specific transcription factors. For instance, heat stress induces GolS1 expression in Arabidopsis through the action of Heat Shock Factors (HSFs)[12].
Mechanisms of Galactinol Transport
Galactinol transport from its site of synthesis in source leaf mesophyll or companion cells to distal sink tissues occurs primarily via the phloem. The prevailing evidence points to a predominantly symplastic pathway for phloem loading, particularly in species that transport RFOs.
Symplastic Phloem Loading: The Polymer Trapping Model
In many species, including members of the Cucurbitaceae and Lamiaceae families, phloem loading of RFOs and their precursor galactinol is explained by the polymer trapping model [2][4]. This mechanism relies on the unique anatomy of the minor veins, which contain specialized intermediary cells . These cells are connected to the surrounding bundle sheath cells via numerous, highly branched plasmodesmata and to the sieve elements via fewer, smaller plasmodesmata.
The process unfolds as follows:
-
Sucrose Diffusion: Sucrose, produced in the mesophyll, diffuses down its concentration gradient from the bundle sheath cells into the intermediary cells through the abundant plasmodesmata.
-
Galactinol and RFO Synthesis: Within the cytoplasm of the intermediary cells, Galactinol Synthase (GolS) and subsequently Raffinose Synthase (RS) are highly active. They convert the incoming sucrose into galactinol and then into raffinose and higher-order RFOs (e.g., stachyose).
-
Size Exclusion: These newly synthesized, larger oligosaccharides are unable to diffuse back into the bundle sheath cells through the size-exclusive plasmodesmata.
-
Phloem Entry: The trapped sugars accumulate to high concentrations within the intermediary cells, establishing a gradient that drives their movement into the adjoining sieve elements for long-distance transport.
References
- 1. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 2. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of raffinose metabolism genes uncovers a wild Arachis galactinol synthase conferring tolerance to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport and metabolism of raffinose family oligosaccharides in transgenic potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Responses of Populus trichocarpa galactinol synthase genes to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galactinol and raffinose constitute a novel function to protect plants from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The plant defense signal galactinol is specifically used as a nutrient by the bacterial pathogen Agrobacterium fabrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allocation of raffinose family oligosaccharides to transport and storage pools in Ajuga reptans: the roles of two distinct galactinol synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for high-performance liquid chromatography (HPLC) quantification of galactinol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of Galactinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of galactinol in plant tissues using High-Performance Liquid Chromatography (HPLC). Galactinol, a key intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs), plays a significant role in plant stress tolerance and seed longevity. Accurate quantification of galactinol is crucial for research in plant physiology, agronomy, and the development of stress-tolerant crops. This protocol outlines two primary methodologies: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and HPLC with Refractive Index (RI) Detection. Included are comprehensive procedures for sample preparation from seed and leaf tissues, detailed chromatographic conditions, and method validation parameters.
Introduction
Galactinol (α-D-galactopyranosyl-(1→1)-L-myo-inositol) is the galactosyl donor for the synthesis of raffinose, the first member of the RFOs. These oligosaccharides are vital for protecting plants against abiotic stresses such as drought, salinity, and cold. The quantification of galactinol provides insights into a plant's stress response mechanisms and metabolic state. HPLC is a robust and reliable technique for the separation and quantification of soluble carbohydrates like galactinol. This application note details validated methods for researchers requiring accurate and reproducible galactinol measurements.
Signaling Pathway and Experimental Workflow
The biosynthesis of galactinol is a critical step in the RFO pathway, which is integral to the plant's stress response system. The experimental workflow for its quantification involves several key stages from sample collection to data analysis.
Standard Operating Procedure for Galactinol Extraction from Seed Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galactinol, a key intermediate in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), plays a crucial role in seed development, longevity, and stress tolerance.[1] RFOs are significant as they protect seeds from damage during desiccation and are involved in signaling pathways related to biotic and abiotic stress responses.[2][3] Galactinol itself has been identified as a signaling molecule in induced systemic resistance against plant pathogens.[2][4][5][6] Therefore, accurate and efficient extraction and quantification of galactinol from seed samples are essential for research in plant physiology, crop improvement, and the development of new therapeutic agents. This document provides a detailed standard operating procedure (SOP) for the extraction of galactinol from seed samples for subsequent analysis.
Principle
This protocol outlines the extraction of soluble carbohydrates, including galactinol, from seed tissues using a solvent-based method. The procedure involves the homogenization of seed material, followed by the extraction of soluble sugars in an ethanol solution. The resulting extract can then be analyzed by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of galactinol.
Materials and Reagents
-
Reagents:
-
Ethanol (80%, v/v)
-
[U-13C6]-glucose (internal standard)
-
[U-13C12]-sucrose (internal standard)
-
Ultrapure water
-
Nitrogen gas
-
-
Equipment:
-
Grinder (e.g., bead beater, mortar and pestle)
-
Centrifuge
-
Water bath or heating block
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipettes and tips
-
Syringe filters (0.22 µm)
-
HPLC or GC-MS system
-
Experimental Protocols
Sample Preparation
-
Seed Selection: Select healthy, mature seeds from the desired plant species. Ensure the seeds are free from any visible signs of damage or infection.
-
Drying: To ensure accurate quantification based on dry weight, dry the seed samples. A common method is to use a forced circulation oven at 130°C for one hour.[7] Alternatively, lyophilization for three days can be used.
-
Grinding: Grind the dried seeds into a fine powder. For small quantities, a bead beater with a 10 mL grinding jar can be used for 5 minutes at 30 Hz.[7] For larger quantities, a mortar and pestle pre-chilled with liquid nitrogen can be used to prevent degradation of compounds.
Galactinol Extraction
-
Weighing: Accurately weigh approximately 10 mg of the dried seed powder into a microcentrifuge tube.
-
Internal Standard: Add a known amount of internal standard solution (e.g., 10 µL of a mix of 2.5 mM [U-13C6]-glucose and 0.5 mM [U-13C12]-sucrose) to each sample to correct for variability during extraction and analysis.[7]
-
Extraction Solvent: Add 0.5 mL of 80% (v/v) ethanol to the seed powder.
-
Homogenization and Incubation:
-
Centrifugation: Centrifuge the tubes at 17,000 x g for 10 minutes to pellet the solid material.[7]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted soluble sugars and transfer it to a new, clean microcentrifuge tube.
-
Repeated Extraction: Repeat the extraction process (steps 4.2.3 to 4.2.6) two more times with the remaining pellet, pooling the supernatants from all three extractions.[7] This ensures maximum recovery of galactinol.
-
Drying: Evaporate the pooled supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Re-dissolve the dried extract in a known volume of ultrapure water (e.g., 200 µL) for analysis.
-
Filtering: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.
Quantification by HPLC
A methodology for the efficient separation and accurate quantification of sucrose, myo-inositol, galactinol, and raffinose can be achieved using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light-Scattering Detector (ELSD).[4]
Data Presentation
The following tables summarize quantitative data on galactinol and related compounds in various seed samples.
Table 1: Galactinol and Raffinose Family Oligosaccharide (RFO) Content in Seeds of Various Legume Species.
| Legume Species | Galactinol (mg/g DW) | Raffinose (mg/g DW) | Stachyose (mg/g DW) | Verbascose (mg/g DW) | Total RFOs (mg/g DW) | Reference |
| Soybean (Wild-type) | - | - | 59.5 | - | 64.7 | [8] |
| Soybean (gmgols1A mutant) | - | Increased by 47.44% | 34.86 | Decreased by 22.6% | 45.13 | [8] |
| Soybean (gmgols1A/gmgols1B double mutant) | - | Increased by 41.7% | 38.46 | Decreased by 42.1% | 41.95 | [8] |
| Chickpea (Desi type) | - | 14.8 | 50.6 | 1.5 | - | [9] |
| Chickpea (Kabuli type) | - | 14.7 | 53.0 | 1.2 | - | [9] |
| Pea | - | 4.1-10.3 | 10.7-26.7 | 0.0-26.7 | 22.6-63.4 | [10] |
Note: '-' indicates data not available in the cited source.
Table 2: Effect of Abiotic Stress on Galactinol Content in Plant Tissues.
| Plant Species | Tissue | Stress Condition | Galactinol Content (mg/g FW) - Control | Galactinol Content (mg/g FW) - Stressed | Reference |
| Common Bean | Primary Leaves | Drought (22 DAS) | ~0.77 | ~1.10 (+42%) | [3] |
| Common Bean | Primary Leaves | Drought (25 DAS) | 0.60 | 1.10 (+83%) | [3] |
| Chickpea | Seedlings | Heat Stress | 0.09-0.11 | 0.45 | [11] |
| Chickpea | Seedlings | Oxidative Stress | 0.09-0.11 | 0.2-0.3 | [11] |
Note: FW denotes fresh weight. DAS denotes days after sowing.
Visualization of Workflows and Pathways
Experimental Workflow for Galactinol Extraction
Caption: Workflow for the extraction of galactinol from seed samples.
Galactinol Biosynthesis and Signaling Pathway
Caption: Biosynthesis of galactinol and its role in stress signaling.
References
- 1. Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. academic.oup.com [academic.oup.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. The plant defense signal galactinol is specifically used as a nutrient by the bacterial pathogen Agrobacterium fabrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raffinose synthase enhances drought tolerance through raffinose synthesis or galactinol hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CRISPR/Cas9-Mediated Knockout of Galactinol Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds [frontiersin.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 11. academic.oup.com [academic.oup.com]
Measuring Galactinol Synthase Activity: An In Vitro Assay Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactinol synthase (GolS; EC 2.4.1.123) is a key enzyme in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants.[1][2][3][4] It catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol, forming galactinol and UDP.[5][6][7] RFOs play crucial roles in plant development, stress tolerance, and as transport and storage carbohydrates.[3][4] Therefore, the measurement of GolS activity is critical for understanding plant physiology, stress responses, and for biotechnological applications aimed at improving crop resilience. This document provides detailed protocols for in vitro assays to measure galactinol synthase activity.
Biochemical Pathway
Galactinol synthase catalyzes the first committed step in the biosynthesis of RFOs.[1] The galactinol produced serves as a galactose donor for the synthesis of raffinose and subsequent higher oligosaccharides like stachyose and verbascose.[2][3][4]
Caption: Biosynthetic pathway of the Raffinose Family Oligosaccharides (RFOs).
Experimental Protocols
Two primary methods are commonly used to measure galactinol synthase activity in vitro: a radioisotopic assay and a colorimetric assay.
Protocol 1: Radioisotopic Assay
This highly sensitive method directly measures the formation of radiolabeled galactinol from [U-¹⁴C]UDP-galactose.
Materials and Reagents:
-
Enzyme Extract: Partially purified or crude enzyme extract containing galactinol synthase.
-
Substrates:
-
myo-inositol
-
UDP-[U-¹⁴C]galactose (specific activity, e.g., 0.25 mCi/mmol)
-
-
Reaction Buffer: 50 mM HEPES buffer, pH 7.0
-
Cofactors and Additives:
-
4 mM MnCl₂
-
2 mM Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA, 20 µg)
-
-
Stop Solution: 100% Ethanol
-
Scintillation Cocktail
-
Liquid Scintillation Counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 100 µL containing:
-
50 µL of galactinol synthase extract
-
60 mM myo-inositol
-
2 mM DTT
-
50 mM HEPES buffer (pH 7.0)
-
4 mM MnCl₂
-
20 µg of BSA
-
4 mM UDP-[U-¹⁴C]galactose (0.25 mCi/mmol)[5]
-
-
Control Reaction: Prepare a control reaction by omitting myo-inositol from the reaction mixture.[5]
-
Enzyme Reaction: Incubate the reaction mixtures at 32 °C for 30 minutes.[5]
-
Reaction Termination: Stop the reaction by adding 400 µL of 100% ethanol.[5]
-
Quantification:
-
Transfer the reaction mixture to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Calculation of Activity:
-
Subtract the control counts from the test counts.
-
Calculate the amount of galactinol formed based on the specific activity of the UDP-[U-¹⁴C]galactose.
-
Enzyme activity is typically expressed as µmol of galactinol formed per minute per mg of protein.
-
Protocol 2: Colorimetric Assay
This method indirectly quantifies galactinol synthase activity by measuring the amount of UDP produced, which is subsequently converted to inorganic phosphate (Pi) and detected colorimetrically.[5][6][7]
Materials and Reagents:
-
Enzyme Extract: Partially purified or crude enzyme extract containing galactinol synthase.
-
Substrates:
-
myo-inositol
-
UDP-galactose
-
-
Reaction Buffer: 50 mM HEPES buffer, pH 7.0
-
Cofactors and Additives:
-
4 mM MnCl₂
-
2 mM DTT
-
Bovine Serum Albumin (BSA)
-
-
Apyrase Solution: (e.g., from potato or insect)
-
Apyrase Reaction Buffer: (e.g., 100 mM Tris-HCl pH 8.0, 10 mM CaCl₂, 0.5 mM EDTA-Na, 50 mM glucose)
-
Colorimetric Reagents:
-
2.5% Ammonium molybdate in 2 N HCl
-
Fiske and SubbaRow reducer
-
34% Sodium citrate solution
-
-
Spectrophotometer
Procedure:
-
Galactinol Synthase Reaction:
-
Prepare the reaction mixture as described in the radioisotopic assay, but use non-radiolabeled UDP-galactose.
-
Incubate at 32 °C for 30 minutes.
-
Terminate the reaction by boiling for 2 minutes.[5]
-
Centrifuge to pellet any precipitate.
-
-
UDP Hydrolysis:
-
To the supernatant, add apyrase solution and the apyrase reaction buffer.
-
Incubate to allow the hydrolysis of UDP to UMP and Pi.
-
-
Phosphate Quantification (Fiske and SubbaRow method):
-
Add 100 µL of 2.5% ammonium molybdate solution.
-
Add 40 µL of Fiske and SubbaRow reducer.
-
After 2 minutes at room temperature, add 40 µL of 34% sodium citrate solution.[5]
-
Immediately measure the absorbance at 660 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of UDP that have been hydrolyzed by apyrase.
-
-
Calculation of Activity:
-
Determine the amount of UDP produced in the galactinol synthase reaction from the standard curve.
-
One unit (U) of galactinol synthase activity is defined as the amount of enzyme that produces one µmol of UDP per minute.[5]
-
Experimental Workflow Diagram
Caption: General workflow for the in vitro galactinol synthase activity assay.
Data Presentation
The activity of galactinol synthase can be influenced by various factors. The following table summarizes kinetic parameters and optimal conditions for galactinol synthase from different plant sources.
| Plant Source | Optimal pH | Optimal Temperature (°C) | Km (UDP-galactose) | Vmax | Reference |
| Soybean (Glycine max) | 7.0 | 50 | 5.2 mM | 195 nmol/min | [8] |
| Hybrid Poplar (GolSI) | 7.0 | 45 | 0.80 mM | 657.5 nM/min | [8] |
| Hybrid Poplar (GolSII) | 7.5 | 37 | 0.65 mM | 1245 nM/min | [8] |
| Cucumber (Cucumis sativus) | 7.0 - 8.0 | 40 | - | - | [8] |
Quantitative Data Summary
The following table presents examples of galactinol and raffinose concentrations measured in plants, which are direct or indirect products of galactinol synthase activity.
| Plant | Condition | Galactinol (nmol/g FW) | Raffinose (nmol/g FW) | Reference |
| Arabidopsis thaliana | Wild Type, Heat Stress | ~20-fold increase | Increased | [9] |
| Arabidopsis thaliana | Ox-GolS2-8 | 1,479 ± 349 | 754.3 ± 232 | [10] |
| Arabidopsis thaliana | Ox-GolS2-29 | 1,727 ± 366 | 788.5 ± 100 | [10] |
| Arabidopsis thaliana | MV treatment (3h) | 32.2 ± 3.6 | 44.5 ± 9.8 | [10] |
| Arabidopsis thaliana | MV treatment (6h) | 130.7 ± 10.5 | 177.2 ± 46.5 | [10] |
Note: FW = Fresh Weight; MV = Methyl viologen (induces oxidative stress)
Conclusion
The choice between the radioisotopic and colorimetric assay depends on the available equipment, safety considerations, and the required sensitivity. The radioisotopic assay is highly sensitive but involves handling radioactive materials.[5] The colorimetric assay is a safer and more convenient alternative suitable for detecting low levels of galactinol synthase activity.[5][6][7] Both methods provide reliable means to quantify galactinol synthase activity, which is essential for advancing our understanding of plant carbohydrate metabolism and stress physiology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 3. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of galactinol synthases from hybrid poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Galactinol Dihydrate as a Standard in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic profiling, or metabolomics, is a powerful technique used to obtain a comprehensive snapshot of the small-molecule metabolites within a biological system. Accurate quantification of these metabolites is crucial for understanding cellular biochemistry, diagnosing diseases, and discovering new drug targets. The use of analytical standards is fundamental to achieving precise and reliable quantitative data.
Galactinol dihydrate is a key disaccharide in the raffinose family oligosaccharide (RFO) metabolic pathway in plants, where it plays a significant role in stress tolerance and seed longevity.[1] Given its biological importance, the accurate quantification of galactinol is often required in plant metabolomics studies. This document provides detailed application notes and protocols for utilizing high-purity this compound as an analytical standard for quantitative metabolic profiling.
Key Properties of this compound Standard:
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₂O₁₁ · 2H₂O | [2][3] |
| Molecular Weight | 378.33 g/mol | [4][5] |
| Purity (HPLC) | ≥98.0% | [2][3] |
| Appearance | White to off-white solid | [4][6] |
| Solubility | Soluble in water (125 mg/mL) | [4] |
| Storage (Solid) | 4°C, sealed, away from moisture | [4][6] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [4] |
Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway
Galactinol is a central intermediate in the biosynthesis of raffinose, stachyose, and other larger oligosaccharides of the raffinose family. This pathway is crucial for carbon storage and transport, as well as for protecting plants against abiotic stresses such as drought and cold. The synthesis of galactinol is the first committed step in this pathway, catalyzed by the enzyme galactinol synthase.
Experimental Protocols
The following protocols outline the use of this compound as an external standard for the quantification of galactinol in biological samples, particularly plant tissues, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for polar metabolite analysis.
Preparation of Standard Stock and Working Solutions
Accurate preparation of standard solutions is critical for generating a reliable calibration curve.
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound (purity ≥98.0%).
-
Dissolve the weighed standard in 10 mL of ultrapure water in a volumetric flask.
-
Mix thoroughly by vortexing until completely dissolved. Ultrasonic assistance may be used if necessary.[4]
-
Aliquot the stock solution into smaller volumes (e.g., 1 mL) in microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
-
Calibration Curve Working Solutions:
-
Perform serial dilutions of the 1 mg/mL stock solution with ultrapure water to prepare a series of working standards. A typical concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.
-
The following is an example of a dilution series: 100, 50, 25, 10, 5, and 1 µg/mL.
-
Prepare these working solutions fresh before each analysis.
-
Sample Preparation for Metabolic Profiling
This protocol is adapted from established methods for the extraction of polar metabolites from plant tissues.
-
Metabolite Extraction:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Accurately weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water).
-
For relative quantification, add an internal standard (e.g., 10 µL of a 1 mg/mL ribitol solution in water) to each sample at this stage.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at 70°C for 15 minutes with shaking.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
-
Derivatization (for GC-MS analysis):
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Vortex for 1 minute and incubate at 37°C for 90 minutes with shaking.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex for 1 minute and incubate at 37°C for 30 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the supernatant to a GC-MS vial with a micro-insert.
-
GC-MS Analysis
The derivatized samples and calibration standards are then analyzed by GC-MS.
-
Instrument Parameters (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 5°C/minute to 310°C.
-
Hold: 10 minutes at 310°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Data Acquisition and Processing:
-
Acquire the data in full scan mode.
-
Identify the peak corresponding to derivatized galactinol based on its retention time and mass spectrum by analyzing the pure standard.
-
Integrate the peak area of a characteristic ion for galactinol (e.g., m/z 204, 217, 361).
-
Generate a calibration curve by plotting the peak area of the galactinol standard against its concentration.
-
Determine the concentration of galactinol in the biological samples by interpolating their peak areas on the calibration curve.
-
Experimental Workflow and Data Analysis
The overall workflow for the quantitative analysis of galactinol using an external standard is depicted below.
Quantitative Data Summary
The following table summarizes reported concentrations of galactinol in various plant species and tissues under different conditions. This data illustrates the typical concentration ranges that can be expected and highlights the importance of a robust quantitative method.
| Plant Species | Tissue | Condition | Galactinol Concentration | Reference |
| Arabidopsis thaliana | Leaves | Heat Stress (37°C) | ~20-fold increase vs. control | [7] |
| Arabidopsis thaliana | Seeds | Wild Type | Variable (used as biomarker) | [1] |
| Glycine max (Soybean) | Seeds | High RFO genotype | Higher levels during development | [8] |
| Glycine max (Soybean) | Seeds | Low RFO genotype | Lower levels during development | [8] |
| Phaseolus vulgaris | Leaves | Drought Stress | Accumulation observed | [6] |
Note: The absolute concentrations can vary significantly depending on the specific experimental conditions, plant age, and genetic background. The provided data is for illustrative purposes.
Conclusion
This compound serves as a reliable analytical standard for the accurate quantification of galactinol in metabolic profiling studies. The protocols outlined in this document provide a comprehensive guide for researchers to establish a robust quantitative workflow using GC-MS. Adherence to best practices in standard preparation, sample extraction, and data analysis will ensure high-quality, reproducible results, enabling a deeper understanding of the role of galactinol and the RFO pathway in plant biology and beyond.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. epa.gov [epa.gov]
- 3. Development, optimization and validation of LC-MS/MS method for the determination of DBS GALT enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application of Galactinol Dihydrate in Plant Desiccation Tolerance Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Galactinol, a key intermediate in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), plays a pivotal role in mediating plant tolerance to desiccation and other abiotic stresses. The accumulation of galactinol and downstream RFOs in plant tissues helps maintain cellular integrity, protect against oxidative damage, and act as osmoprotectants under water-limiting conditions.[1][2][3] This document provides detailed application notes and experimental protocols for studying the role of galactinol dihydrate in plant desiccation tolerance.
Galactinol is synthesized from UDP-D-galactose and myo-inositol by the enzyme galactinol synthase (GolS).[4] The expression of GolS genes is often induced by various abiotic stresses, including drought, high salinity, and cold, leading to an increase in galactinol and subsequent RFO levels.[5] Understanding the mechanisms by which galactinol confers stress tolerance is crucial for developing strategies to enhance crop resilience.
RFO Biosynthesis and Signaling Pathway in Desiccation Tolerance
Under desiccation stress, plants trigger a signaling cascade that leads to the upregulation of genes involved in the biosynthesis of RFOs. This pathway is critical for the accumulation of protective compounds like galactinol and raffinose.
Caption: RFO biosynthesis pathway under desiccation stress.
Quantitative Data on Galactinol and RFOs in Desiccation Tolerance
The following tables summarize quantitative data from studies on the role of galactinol and RFOs in plant desiccation tolerance.
Table 1: Galactinol and Raffinose Content in Phaseolus vulgaris Under Drought Stress [6]
| Treatment | Compound | Content Change Compared to Control |
| Early Drought | Galactinol | +42% |
| Severe Drought | Galactinol | Significantly Increased |
| Severe Drought | Raffinose | Significantly Increased |
Table 2: Effects of Overexpressing GolS Genes on Desiccation Tolerance
| Plant Species | Overexpressed Gene | Observed Effects | Reference |
| Arabidopsis thaliana | AtGolS1/AtGolS2 | Increased galactinol and raffinose accumulation; enhanced tolerance to drought, salinity, and cold stress. | |
| Arabidopsis thaliana | ZmGolS2 | Significantly increased galactinol and raffinose content in leaves; enhanced tolerance to oxidative stress. | |
| Soybean (Glycine max) | AtGolS2 | Increased galactinol accumulation and improved yields under drought stress. | [7] |
| Rice (Oryza sativa) | AtGolS2 | Increased galactinol accumulation and improved yields under drought stress. | [7] |
| Arabidopsis thaliana | AdGolS3 | Significantly higher concentration of galactinol and raffinose in leaves during abiotic stress, resulting in better water retention and membrane stability. | [6] |
Experimental Protocols
Protocol 1: Quantification of Galactinol and RFOs using HPAEC-PAD
This protocol is adapted from methodologies described for quantifying galactinol and RFOs in plant tissues.[6]
1. Sample Preparation: a. Collect approximately 150 mg of fresh or frozen plant tissue (leaves or roots). b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a tissue lyser. c. Record the exact weight of the powdered tissue.
2. Extraction: a. Add 1 mL of 50% ethanol to the powdered tissue in a microcentrifuge tube. b. Vortex the sample thoroughly to ensure complete mixing. c. Incubate the sample at 70°C for 30 minutes with gentle shaking. d. Centrifuge the sample at 20,800 x g for 15 minutes at room temperature. e. Carefully collect the supernatant.
3. Sample Cleanup: a. Filter the supernatant through a 0.2-µm cellulose acetate membrane filter to remove any particulate matter.
4. HPAEC-PAD Analysis: a. Analyze the filtered extract using a High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system. b. Use a suitable carbohydrate column (e.g., CarboPac series) for separation. c. Elute the compounds using a gradient of sodium hydroxide and sodium acetate. d. Quantify the peaks corresponding to galactinol, raffinose, and other RFOs by comparing their peak areas to those of known standards.
Protocol 2: Gene Expression Analysis of GolS by RT-qPCR
This protocol outlines the steps for analyzing the expression levels of Galactinol Synthase (GolS) genes in response to desiccation stress.[3]
1. RNA Extraction: a. Harvest plant tissue at desired time points after imposing desiccation stress. b. Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation. c. Extract total RNA using a commercially available plant RNA extraction kit or a standard Trizol-based method. d. Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
2. cDNA Synthesis: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative PCR (qPCR): a. Design or obtain validated primers specific to the GolS gene(s) of interest and a suitable reference gene (e.g., actin, ubiquitin). b. Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix. c. Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension). d. Analyze the amplification data to determine the cycle threshold (Ct) values. e. Calculate the relative expression of the target GolS gene(s) using the ΔΔCt method, normalized to the expression of the reference gene.
Experimental Workflow for Desiccation Tolerance Assay
The following diagram illustrates a typical workflow for assessing the impact of galactinol or related gene manipulation on plant desiccation tolerance.
Caption: Workflow for desiccation tolerance studies.
References
- 1. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 2. Involvement of the galactinol synthase gene in abiotic and biotic stress responses: A review on current knowledge (2020) | Tiago Benedito dos Santos | 18 Citations [scispace.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of drought and salt stress on galactinol and raffinose family oligosaccharides in common bean (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Analysis of Arabidopsis thaliana Galactinol Synthase AtGolS2 in Response to Abiotic Stress | Shen | Molecular Plant Breeding [genbreedpublisher.com]
Application Note and Protocol: Preparation of Stable Stock Solutions of Galactinol Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galactinol, an α-galactoside of myo-inositol, plays a crucial role in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants.[1][2][3] It serves as a galactosyl donor and is involved in protecting plant cells from oxidative damage.[4] In research settings, the preparation of stable and accurate stock solutions of galactinol dihydrate is fundamental for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions.
Chemical Properties
A thorough understanding of the chemical properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₁₁·2H₂O | [1][5][6] |
| Molecular Weight | 378.33 g/mol | [4][5][6] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95% to ≥98.0% (HPLC) | [2][5] |
| Melting Point | 114 °C or 221 °C | [7][8] |
Solubility Data
The choice of solvent is critical for preparing a stable stock solution. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Notes | Reference |
| Water | 125 mg/mL (330.40 mM) | Requires sonication for dissolution. | [4] |
| PBS (pH 7.2) | 5 mg/mL | - | [1][2][9] |
| DMSO | 0.5 mg/mL | - | [1][2][9] |
Note: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath can be effective.[1]
Experimental Protocols
Materials and Equipment
-
This compound (analytical standard)
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Sterile conical tubes or vials
-
Pipettes and sterile filter tips
-
0.22 μm sterile syringe filters
Protocol for Preparing an Aqueous Stock Solution (e.g., 100 mM in Water)
This protocol describes the preparation of a 100 mM aqueous stock solution. Adjustments can be made based on the desired concentration, not exceeding the solubility limit.
-
Calculation:
-
Determine the required mass of this compound using the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 100 mM (0.1 M) stock solution: Mass (mg) = 0.1 mol/L × 0.001 L × 378.33 g/mol = 0.037833 g = 37.83 mg
-
-
Weighing:
-
Accurately weigh 37.83 mg of this compound using an analytical balance and transfer it to a sterile conical tube.
-
-
Dissolution:
-
Sterilization and Aliquoting:
-
If the stock solution is to be used for cell culture or other sterile applications, it should be filter-sterilized through a 0.22 μm syringe filter into a new sterile tube. Note that for aqueous solutions intended for working solutions, it is often recommended to dilute to the final concentration before filtering.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][4]
-
-
Storage:
Stock Solution Preparation Table
The following table provides the mass of this compound required to prepare stock solutions of common concentrations.
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.6432 mL | 13.2160 mL | 26.4320 mL |
| 5 mM | 0.5286 mL | 2.6432 mL | 5.2864 mL |
| 10 mM | 0.2643 mL | 1.3216 mL | 2.6432 mL |
Table adapted from supplier datasheets.[1][4]
Stability and Storage
Proper storage is crucial for maintaining the integrity of this compound and its stock solutions.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid | 4°C or -20°C | ≥ 4 years | Store in a sealed container, away from moisture. | [2][4] |
| Stock Solution in Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [1][4] |
| Stock Solution in Solvent | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1][4] |
| Aqueous Solution | Room Temperature or 4°C | ≤ 1 day | Not recommended for long-term storage. | [9] |
Quality Control
To ensure the accuracy of experiments, the concentration and purity of the stock solution can be verified using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to confirm the purity and concentration of the this compound stock solution against a known analytical standard.[5]
-
Gas Chromatography-Mass Spectrometry (GC/MS): This technique is also suitable for the analysis of galactinol.[5]
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing stable this compound stock solutions.
Galactinol Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of galactinol and raffinose.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 肌醇半乳糖苷 二水合物 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C12H26O13 | CID 16218555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Galactinol hydrate | 3687-64-7 | OG07040 | Biosynth [biosynth.com]
- 8. This compound | 3687-64-7 [amp.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: High-Precision Analysis of Galactinol using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactinol, a key intermediate in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), plays a crucial role in plant stress tolerance and seed longevity. Accurate quantification of galactinol is essential for understanding these physiological processes and for the development of stress-resistant crops. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers a highly sensitive and specific method for the direct analysis of underivatized carbohydrates like galactinol.[1] This application note provides a detailed protocol for the analysis of galactinol content in plant tissues using HPAEC-PAD.
Principle
HPAEC-PAD is a powerful technique for carbohydrate analysis.[2] At high pH, the hydroxyl groups of carbohydrates are ionized, allowing for their separation on a strong anion-exchange column.[2] Pulsed Amperometric Detection provides sensitive and direct detection of carbohydrates by measuring the electrical current generated from their oxidation at the surface of a gold electrode, eliminating the need for derivatization.[2]
Galactinol Biosynthesis Pathway
Galactinol is synthesized from UDP-galactose and myo-inositol by the enzyme galactinol synthase (GolS). It then serves as a galactose donor for the synthesis of raffinose, stachyose, and other RFOs.[3] Understanding this pathway is critical for interpreting the quantitative data of galactinol in biological samples.
Experimental Protocol
This protocol is based on established methods for the analysis of soluble sugars, including galactinol, in plant materials.[1]
Materials and Reagents
-
Galactinol standard (Sigma-Aldrich or equivalent)
-
Deionized water (18 MΩ·cm resistivity)
-
Sodium hydroxide (NaOH), 50% (w/w) solution, carbonate-free
-
Sodium acetate (NaOAc), anhydrous
-
Extraction solvent: 80% Ethanol
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold working electrode.
-
Anion-exchange column (e.g., CarboPac™ PA10, 4 x 250 mm) with a corresponding guard column.
-
Homogenizer or mortar and pestle
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Sample Preparation (from Plant Tissue)
-
Weigh approximately 100 mg of fresh or freeze-dried plant tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% ethanol.
-
Homogenize the tissue using a homogenizer or grind thoroughly with a mortar and pestle.
-
Incubate the mixture at 80°C for 15 minutes to inactivate endogenous enzymes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction (steps 2-6) on the pellet and combine the supernatants.
-
Evaporate the solvent from the combined supernatants under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of deionized water (e.g., 500 µL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injection. For complex matrices, a C18 SPE cleanup step may be necessary to remove interfering hydrophobic compounds.
HPAEC-PAD Conditions
The following conditions have been shown to be effective for the separation of galactinol and other soluble sugars.[1]
| Parameter | Setting |
| Column | CarboPac™ PA10 (4 x 250 mm) |
| Guard Column | CarboPac™ PA10 Guard (4 x 50 mm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | 200 mM Sodium Hydroxide |
| Mobile Phase C | 1 M Sodium Acetate in 200 mM Sodium Hydroxide |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Gradient Program | Time (min) |
| PAD Waveform | Time (s) |
Quantification
Prepare a series of galactinol standards of known concentrations (e.g., 1, 5, 10, 25, 50 µM). Inject the standards and the prepared samples. Construct a calibration curve by plotting the peak area of the galactinol standard against its concentration. Determine the concentration of galactinol in the samples from the calibration curve.
Analytical Workflow
The overall workflow for the analysis of galactinol content is depicted below.
Method Validation Data
The HPAEC-PAD method demonstrates excellent performance for the quantification of galactinol.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Intermediate Precision (RSD) | 1.8 - 3.5% | [1] |
| Limit of Detection (LOD) | Low µM to nM range | [4] |
| Recovery | 90 - 105% (matrix dependent) |
Conclusion
The HPAEC-PAD method detailed in this application note provides a robust, sensitive, and reliable approach for the quantitative analysis of galactinol in plant tissues. This protocol can be readily adopted by researchers in plant biology, agriculture, and drug development to further investigate the role of galactinol and the RFO pathway in various biological systems.
References
- 1. A reliable and rapid method for soluble sugars and RFO analysis in chickpea using HPAEC-PAD and its comparison with HPLC-RI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Frontiers | Optimizing raffinose family oligosaccharides content in plants: A tightrope walk [frontiersin.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: The Role of Galactinol in Raffinose Family Oligosaccharide Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of galactinol as a galactosyl donor in the biosynthesis of Raffinose Family Oligosaccharides (RFOs). This document details the metabolic pathways, presents quantitative data on enzyme activities and substrate concentrations, and offers detailed experimental protocols for the study of RFO metabolism.
Introduction to Galactinol and RFO Metabolism
Raffinose family oligosaccharides (RFOs) are a class of soluble carbohydrates that are nearly ubiquitous in higher plants. They function as transport and storage sugars, and play significant roles in protecting plants against abiotic stresses such as drought, cold, and high salinity.[1][2] The biosynthesis of RFOs is initiated by the synthesis of galactinol.
Galactinol (α-D-galactopyranosyl-(1→1L)-myo-inositol) serves as the primary galactose donor for the sequential synthesis of RFOs.[3][4][5] The pathway begins with the enzyme galactinol synthase (GolS), which catalyzes the transfer of galactose from UDP-galactose to myo-inositol, forming galactinol.[3][4] Subsequently, a series of galactosyltransferases utilize galactinol to extend a sucrose molecule, forming raffinose, stachyose, verbascose, and higher-order RFOs.[2] Given its central role, the study of galactinol is crucial for understanding RFO metabolism and its impact on plant physiology and stress tolerance.
RFO Biosynthesis Pathway
The synthesis of RFOs is a multi-step process involving several key enzymes. Galactinol synthase (GolS) is the gatekeeper of the pathway, and its activity is a primary determinant of RFO accumulation.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and substrates involved in galactinol-mediated RFO synthesis.
Table 1: Kinetic Properties of Galactinol Synthase (GolS)
| Plant Source | Km (UDP-galactose) | Km (myo-inositol) | Optimal pH | Reference |
| Zucchini (Cucurbita pepo) | 1.8 mM | 6.5 mM | 7.5 | [7] |
| Soybean (Glycine max) | - | - | 7.0 | [8] |
Table 2: Galactinol Synthase Activity in Soybean Genotypes
| Soybean Genotype | Galactinol Synthase Activity (nmol galactinol/min/mg protein) | Raffinose Saccharide Content (mg/g seed) | Reference |
| High RFO Genotype 1 | 1.25 | 25.0 | [6] |
| High RFO Genotype 2 | 1.10 | 22.5 | [6] |
| Low RFO Genotype 1 | 0.50 | 10.0 | [6] |
| Low RFO Genotype 2 | 0.45 | 9.5 | [6] |
Table 3: Effect of Abiotic Stress on Galactinol and Raffinose Content in Common Bean (Phaseolus vulgaris) Leaves
| Treatment | Galactinol Content (µg/g FW) | Raffinose Content (µg/g FW) | Reference |
| Control | 150 | 50 | [9] |
| Drought Stress | 450 | 200 | [9] |
| Salt Stress | 300 | 150 | [9] |
Experimental Protocols
Protocol 1: Extraction and Quantification of Galactinol and RFOs by HPLC
This protocol is adapted from methodologies used for the analysis of soluble sugars in plant tissues.[10]
1. Materials and Reagents:
-
Plant tissue (e.g., leaves, seeds)
-
Liquid nitrogen
-
80% (v/v) ethanol
-
Chloroform
-
Deionized water
-
0.22 µm syringe filters
-
HPLC system with a carbohydrate analysis column (e.g., Aminex HPX-87C)
-
Refractive Index (RI) detector
2. Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% ethanol and vortex thoroughly.
-
Incubate at 80°C for 15 minutes to extract soluble sugars.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with another 1 mL of 80% ethanol and combine the supernatants.
-
Add 0.5 mL of chloroform to the combined supernatant, vortex, and centrifuge to remove lipids.
-
Collect the upper aqueous phase.
-
Dry the aqueous phase under vacuum or with a speed-vac.
-
Resuspend the dried extract in a known volume of deionized water (e.g., 200 µL).
-
Filter the resuspended extract through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Analysis:
-
Set up the HPLC system with a carbohydrate analysis column.
-
Use deionized water as the mobile phase at a flow rate of 0.6 mL/min.
-
Maintain the column temperature at 85°C.
-
Inject 10-20 µL of the filtered sample.
-
Detect the separated sugars using a refractive index (RI) detector.
-
Identify and quantify galactinol and RFOs by comparing retention times and peak areas with known standards.
Protocol 2: Colorimetric Assay for Galactinol Synthase (GolS) Activity
This non-radioactive assay measures the production of UDP, a product of the GolS reaction.[8][11]
1. Materials and Reagents:
-
Plant tissue extract (see below for preparation)
-
Reaction Buffer: 50 mM HEPES-NaOH (pH 7.0), 10 mM MnCl₂, 5 mM DTT
-
Substrate Solution: 20 mM UDP-galactose, 40 mM myo-inositol
-
Apyrase (potato or insect)
-
Trichloroacetic acid (TCA)
-
Ammonium molybdate solution
-
Fiske-SubbaRow reducer
-
Phosphate standard solution
2. Preparation of Plant Extract:
-
Homogenize 1 g of plant tissue in 3 mL of ice-cold extraction buffer (e.g., 100 mM HEPES-NaOH pH 7.5, 5 mM MgCl₂, 2 mM EDTA, 5 mM DTT, 1 mM PMSF, and 1% (w/v) PVPP).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
3. Assay Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
50 µL Reaction Buffer
-
20 µL Substrate Solution
-
30 µL Crude Enzyme Extract
-
-
For the control, replace the myo-inositol in the substrate solution with water.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by boiling for 3 minutes.
-
Add 10 µL of apyrase solution (e.g., 0.5 units) to hydrolyze the UDP to UMP and inorganic phosphate (Pi).
-
Incubate at 37°C for 15 minutes.
-
Stop the apyrase reaction by adding 50 µL of 10% TCA.
-
Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.
-
Transfer the supernatant to a new tube.
-
Determine the amount of Pi released using a colorimetric method (e.g., Fiske-SubbaRow).
-
Calculate GolS activity based on the amount of Pi released, which is stoichiometric to the UDP produced.
Conclusion
The study of galactinol is fundamental to understanding the regulation of RFO metabolism in plants. The protocols and data presented here provide a framework for researchers to investigate the role of galactinol and the associated enzymes in various physiological processes, including stress response and seed development. Further research in this area will be critical for developing crops with enhanced resilience to environmental challenges.
References
- 1. Frontiers | Raffinose Family Oligosaccharides Act As Galactose Stores in Seeds and Are Required for Rapid Germination of Arabidopsis in the Dark [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 4. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry and physiology of raffinose family oligosaccharides and galactosyl cyclitols in seeds | Seed Science Research | Cambridge Core [cambridge.org]
- 6. Galactinol synthase activity and soluble sugars in developing seeds of four soybean genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of Galactinol Synthase from Mature Zucchini Squash Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Raffinose Metabolism-Related Sugar Components in Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Commercial suppliers and purity grades of galactinol dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the commercial availability, purity grades, and key applications of galactinol dihydrate. Detailed protocols for its use in assessing antioxidant activity are also provided to support research and development in areas such as oxidative stress, cell signaling, and drug discovery.
Commercial Suppliers and Purity Grades
This compound is available from a range of commercial suppliers in various purity grades suitable for research and development purposes. The table below summarizes the available information on suppliers and their product specifications.
| Supplier | Purity Grade | Catalog Number | Additional Notes |
| TCI America | Not Specified | G0298 | Sold in 1g quantities. For professional manufacturing, research, and industrial use only.[1] |
| Leap Chem Co., Ltd. | Not Specified | - | A supplier of fine chemicals for research, development, and production.[2] |
| Mumbai-based Supplier | 98% (HPLC), Technical Grade | - | Analytical standard with a melting point of 220-222°C.[3] |
| MedChemExpress | 98.0% | HY-135258 | Marketed as an antioxidant agent and a marker for seed longevity.[4] |
| Biosynth | Not Specified | OG07040 | Stored at <-15°C.[5] |
| Cayman Chemical | ≥95% | - | Provided as a crystalline solid. Not for human or veterinary use.[6] |
| TargetMol Chemicals Inc. | 99.69% | - | Information available through ChemicalBook.[7] |
Signaling and Biosynthetic Pathways
Galactinol is a key intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants. These sugars play crucial roles in stress tolerance, including protection against desiccation and oxidative damage. The synthesis of galactinol is the first committed step in this pathway, catalyzed by the enzyme galactinol synthase. Galactinol then serves as a galactosyl donor for the synthesis of raffinose and subsequent higher-order RFOs like stachyose.[8][9][10][11]
Experimental Protocols
Protocol 1: In Vitro Hydroxyl Radical Scavenging Assay
This protocol is adapted from methodologies used to assess the antioxidant properties of galactinol, specifically its ability to scavenge hydroxyl radicals, which are a highly reactive oxygen species.[3][8]
Objective: To determine the hydroxyl radical scavenging activity of this compound in a cell-free system.
Materials:
-
This compound
-
Deoxyribose
-
Sodium phosphate buffer (pH 7.4)
-
Ferric chloride (FeCl₃)
-
EDTA
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in deionized water. A concentration range of 1 mM to 10 mM is a good starting point.
-
Prepare a sodium phosphate buffer (e.g., 20 mM, pH 7.4).
-
Prepare aqueous solutions of deoxyribose (e.g., 2.8 mM), FeCl₃ (e.g., 100 µM), EDTA (e.g., 100 µM), H₂O₂ (e.g., 1 mM), and ascorbic acid (e.g., 100 µM).
-
Prepare a TBA solution (e.g., 1% w/v in 50 mM NaOH) and a TCA solution (e.g., 2.8% w/v in water).
-
-
Assay Reaction:
-
In a microcentrifuge tube, mix the following reagents in order:
-
Sodium phosphate buffer
-
Deoxyribose solution
-
FeCl₃ solution
-
EDTA solution
-
This compound solution (at various concentrations) or deionized water for the control
-
H₂O₂ solution
-
-
Initiate the reaction by adding the ascorbic acid solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
-
Measurement of Deoxyribose Degradation:
-
Stop the reaction by adding the TCA solution, followed by the TBA solution.
-
Heat the mixture in a boiling water bath for 15-20 minutes to develop the color.
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink chromogen at a specific wavelength (e.g., 532 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The scavenging activity is calculated as the percentage of inhibition of deoxyribose degradation using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without this compound) and A₁ is the absorbance in the presence of this compound.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
Applications in Drug Development and Research
-
Antioxidant and Cytoprotective Agent: Galactinol's ability to scavenge hydroxyl radicals suggests its potential as a protective agent against oxidative stress-induced cell damage.[4][8] This is relevant for research into neurodegenerative diseases, cardiovascular disorders, and other conditions with an oxidative stress component.
-
Osmoprotectant: In plants, galactinol and RFOs function as osmoprotectants.[3] This property could be explored in the context of cell preservation and cryopreservation, or in studies of cellular responses to osmotic stress.
-
Cell Signaling Research: As a precursor in a significant metabolic pathway in plants, galactinol can be used to study the regulation of RFO synthesis and its role in stress signaling.[9][10]
-
Drug Discovery: Galactinol and its derivatives could serve as lead compounds for the development of new therapeutic agents targeting oxidative stress pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The plant defense signal galactinol is specifically used as a nutrient by the bacterial pathogen Agrobacterium fabrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Galactinol and raffinose constitute a novel function to protect plants from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 10. Radical scavenging ability of gallic acid toward OH and OOH radicals. Reaction mechanism and rate constants from the density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Hydroxyl Radical Scavenging Activity of Galactinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyl radicals (•OH) are highly reactive oxygen species (ROS) that can inflict significant damage to biological macromolecules, including lipids, proteins, and nucleic acids. This oxidative damage is implicated in the pathophysiology of numerous diseases, making the identification and characterization of effective hydroxyl radical scavengers a critical area of research in drug development and preventative medicine. Galactinol, a galactosyl donor involved in the biosynthesis of the raffinose family of oligosaccharides in plants, has emerged as a compound of interest for its potential antioxidant properties.[1][2] This document provides a detailed experimental setup for testing the hydroxyl radical scavenging activity of galactinol, including comprehensive protocols and data presentation guidelines.
Principle of the Assay
The most common method for assessing hydroxyl radical scavenging activity in vitro is through a Fenton-like reaction system. In this system, hydroxyl radicals are generated by the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). A detection molecule, often a chromogenic or fluorogenic probe, is included in the reaction mixture. In the absence of a scavenger, the hydroxyl radicals will react with the probe, leading to a measurable change in its absorbance or fluorescence. When an antioxidant compound like galactinol is introduced, it competes with the probe for the hydroxyl radicals, thereby inhibiting the change in the probe's signal. The degree of inhibition is proportional to the hydroxyl radical scavenging capacity of the compound being tested.
Data Presentation
Quantitative data on the hydroxyl radical scavenging activity of galactinol can be presented in a clear and structured format for easy comparison and interpretation.
Table 1: Hydroxyl Radical Scavenging Activity of Galactinol
| Concentration of Galactinol (mM) | Inhibition of Salicylate Hydroxylation (%) |
| 0.5 | ~15% |
| 1.0 | ~25% |
| 2.5 | ~45% |
| 5.0 | ~65% |
| 10.0 | ~85% |
Note: The percentage of inhibition is estimated from the graphical data presented in Nishizawa et al. (2008) and represents the suppression of 2,3-dihydroxybenzoic acid formation.[1]
Table 2: Kinetic Analysis of Galactinol's Hydroxyl Radical Scavenging Activity
| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Galactinol | 7.8 ± 0.81 x 10⁹ |
| Raffinose | 8.4 ± 0.46 x 10⁹ |
| Ascorbic Acid | 3.9 x 10⁹ |
| Glutathione (GSH) | 3.9 x 10⁹ |
Data sourced from Nishizawa et al. (2008).[1]
Experimental Protocols
A detailed methodology for determining the hydroxyl radical scavenging activity of galactinol using the salicylate competition assay is provided below.
Protocol 1: Hydroxyl Radical Scavenging Assay Using Salicylate as a Probe
Objective: To determine the hydroxyl radical scavenging activity of galactinol by measuring the inhibition of salicylate hydroxylation in a Fenton reaction system.
Materials:
-
Galactinol
-
Sodium salicylate
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Sodium phosphate buffer (pH 7.4)
-
Methanol or other suitable solvent for galactinol
-
Spectrophotometer
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of galactinol in a suitable solvent (e.g., methanol or water).
-
Prepare a 20 mM solution of sodium salicylate in sodium phosphate buffer.
-
Prepare a 10 mM solution of FeSO₄ in water.
-
Prepare a 10 mM solution of H₂O₂ in water.
-
Prepare a 50 mM sodium phosphate buffer (pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following reagents in the specified order:
-
500 µL of 50 mM sodium phosphate buffer (pH 7.4)
-
100 µL of 20 mM sodium salicylate
-
100 µL of galactinol solution at various concentrations (e.g., 0.5, 1, 2.5, 5, 10 mM). For the control, add 100 µL of the solvent used for galactinol.
-
100 µL of 10 mM FeSO₄
-
-
Initiate the reaction by adding 100 µL of 10 mM H₂O₂.
-
-
Incubation:
-
Vortex the mixture gently and incubate at 37°C for 30 minutes.
-
-
Measurement:
-
After incubation, measure the absorbance of the solution at 510 nm. The absorbance is due to the formation of 2,3-dihydroxybenzoic acid, a product of the reaction between salicylate and hydroxyl radicals.
-
-
Calculation of Scavenging Activity:
-
The hydroxyl radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control reaction (without galactinol).
-
A_sample is the absorbance of the reaction with galactinol.
-
-
Visualizations
Diagram 1: Fenton Reaction and Hydroxyl Radical Scavenging
Caption: Principle of the Fenton reaction for hydroxyl radical generation and the competitive scavenging by galactinol.
Diagram 2: Experimental Workflow for Hydroxyl Radical Scavenging Assay
Caption: Step-by-step workflow for the hydroxyl radical scavenging assay.
References
Troubleshooting & Optimization
Technical Support Center: Galactinol Extraction from Woody Plants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of galactinol from woody plants.
Troubleshooting Guide
This guide addresses common issues encountered during the galactinol extraction process from woody plant tissues.
| Issue | Potential Cause | Recommended Solution |
| Low Galactinol Yield | Incomplete Cell Lysis: Woody plant tissues have rigid cell walls rich in cellulose, hemicellulose, and lignin, which can hinder solvent penetration. | Ensure the plant material is finely ground to a powder. Cryogenic grinding using liquid nitrogen is highly effective in breaking down tough tissues. |
| Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for galactinol. | Aqueous methanol (70-80%) or ethanol are commonly used for polar metabolites like galactinol.[1] Experiment with different concentrations to find the optimal polarity for your specific plant material. | |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract galactinol. | Increase the extraction time or temperature. However, be cautious of potential degradation of galactinol at very high temperatures. Monitor for degradation products if increasing temperature. | |
| Lignin Interference: Lignin can trap soluble sugars, reducing their extraction efficiency.[2] | Consider a pre-extraction delignification step using mild acid or alkaline treatments.[3][4][5] Alternatively, advanced extraction methods like microwave-assisted or ultrasound-assisted extraction can improve penetration and yield without harsh chemical treatments.[6][7][8][9][10][11][12][13] | |
| Seasonal Variation: Galactinol content in woody plants can vary significantly with the seasons, often increasing during periods of stress like cold acclimation.[14][15][16][17][18] | If possible, harvest plant material during periods of expected high galactinol accumulation, such as late autumn or winter for temperate species. | |
| Extract Contamination | Co-extraction of Interfering Compounds: Woody plants contain a high diversity of secondary metabolites (phenols, tannins) that can co-extract with galactinol and interfere with downstream analysis. | Include a purification step after the initial extraction. This could involve solid-phase extraction (SPE) or preparative chromatography to isolate galactinol from other compounds. A method involving acetylation followed by preparative TLC has been used for purification from pine seeds.[19][20] |
| Galactinol Degradation | High Temperatures or Extreme pH: Galactinol can be susceptible to degradation under harsh extraction conditions. | Optimize extraction temperature and avoid strong acids or bases if possible. If a delignification step is necessary, use mild conditions and neutralize the sample promptly. |
| Enzymatic Activity: Endogenous enzymes released during homogenization could potentially degrade galactinol. | Flash-freeze the plant material in liquid nitrogen immediately after harvesting to deactivate enzymes. Keep samples frozen until the addition of the extraction solvent. | |
| Inconsistent Results | Sample Heterogeneity: Different parts of the plant (e.g., leaves, stems, roots) will have different galactinol concentrations. Even within the same tissue, the concentration can vary. | Homogenize a larger batch of the powdered plant material before taking subsamples for extraction to ensure consistency between replicates. |
| Incomplete Solvent Removal: Residual solvent can interfere with derivatization and subsequent GC-MS or LC-MS analysis. | Ensure complete evaporation of the extraction solvent under a stream of nitrogen or using a vacuum concentrator before proceeding to analysis. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting galactinol from woody plants?
Aqueous methanol (e.g., 70% methanol in water) is a commonly used and effective solvent for extracting polar metabolites like galactinol from plant tissues.[21] However, the optimal solvent and its concentration can vary depending on the specific woody plant species. It is recommended to perform a small-scale pilot study to compare different solvents (e.g., methanol, ethanol) and their aqueous concentrations to determine the best choice for your material.
2. Is a delignification step necessary?
For many woody plants, a delignification step can significantly improve the extraction efficiency of soluble sugars like galactinol by removing the interfering lignin matrix.[2][3][4] If you are experiencing low yields, a mild acid or alkaline pre-treatment to remove lignin is recommended. However, be aware that these treatments can potentially degrade some of the target compounds, so conditions should be optimized.
3. How can I increase the natural abundance of galactinol in my plant material?
Galactinol synthesis is often induced by abiotic stresses.[21][22][23][24][25][26] Subjecting the plants to controlled stress conditions such as drought, cold, or high salinity for a specific period before harvesting can increase the endogenous levels of galactinol.[21] For example, in Populus trichocarpa, galactinol content in leaves increased after four days of drought stress.[21]
4. What are the advantages of using microwave-assisted or ultrasound-assisted extraction?
Both microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can significantly improve extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods.[6][7][8][9][10][11][12][13] These techniques use microwave or ultrasonic energy to enhance solvent penetration into the plant matrix, facilitating the release of target compounds. They are considered "green" extraction techniques.
5. How is galactinol typically quantified?
Gas chromatography-mass spectrometry (GC-MS) is a common and reliable method for quantifying galactinol.[27][28][29][30][31][32] This method requires a derivatization step (e.g., silylation) to make the polar galactinol volatile. Liquid chromatography-mass spectrometry (LC-MS) can also be used and may not require derivatization.
Data Presentation
Table 1: Effect of Abiotic Stress on Galactinol Content in Populus trichocarpa Leaves
| Treatment | Duration | Galactinol Content (relative units) |
| Control | 4 days | ~1.0 |
| Salt Stress | 4 days | No significant increase |
| Drought Stress | 4 days | Significant increase |
| Data derived from Zhou et al. (2014). This table illustrates the potential to increase galactinol yield by inducing stress. |
Table 2: Comparison of Extraction Techniques for Soluble Sugars from Woody Biomass
| Parameter | Conventional Solid-Liquid Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | Hours | Minutes | Minutes |
| Solvent Consumption | High | Reduced | Reduced |
| Extraction Efficiency | Moderate | High | High |
| Energy Consumption | High | Low to Moderate | Low to Moderate |
| Potential for Automation | Low | High | High |
| This table provides a qualitative comparison of different extraction methods based on principles described in the literature for similar compounds from woody materials. |
Experimental Protocols
Protocol 1: Standard Solvent Extraction of Galactinol from Woody Plant Tissue
This protocol is adapted from methodologies used for polar metabolite extraction from woody plants like Populus.[21]
-
Sample Preparation:
-
Harvest fresh plant tissue (e.g., leaves, stems) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue into a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.
-
Lyophilize the powdered tissue to a constant dry weight. Store the dried powder at -80°C until extraction.
-
-
Extraction:
-
Weigh approximately 5 mg of the dried tissue powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (e.g., methanol/chloroform/water at a 3:1:1 v/v/v ratio).
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the mixture at 4°C for 30 minutes with occasional shaking.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Cleanup and Preparation for Analysis:
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
The dried extract is now ready for derivatization and GC-MS analysis or can be reconstituted in an appropriate solvent for LC-MS analysis.
-
Protocol 2: Derivatization for GC-MS Analysis of Galactinol
-
To the dried extract from Protocol 1, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Vortex and incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 37°C for 30 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the supernatant to a GC-MS vial for analysis.
Visualizations
References
- 1. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of lignin and carbohydrate chemical structures on degradation reactions during hardwood kraft pulping processes :: BioResources [bioresources.cnr.ncsu.edu]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-assisted extraction of hemicellulosic oligosaccharides and phenolics from Robinia pseudoacacia wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. cst.kipmi.or.id [cst.kipmi.or.id]
- 10. doaj.org [doaj.org]
- 11. cst.kipmi.or.id [cst.kipmi.or.id]
- 12. scielo.br [scielo.br]
- 13. Ultrafast fractionation of lignocellulosic biomass by microwave-assisted deep eutectic solvent pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Seasonal Variation in Plant Polyphenols and Related Bioactivities across Three Years in Ten Tree Species as Visualized by Mass Spectrometric Fingerprint Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and characterization of galactinol synthases from hybrid poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and characterization of galactinol synthases from hybrid poplar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evolutionary diversification of galactinol synthases in Rosaceae: adaptive roles of galactinol and raffinose during apple bud dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Responses of Populus trichocarpa galactinol synthase genes to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Galactinol synthase confers salt-stress tolerance by regulating the synthesis of galactinol and raffinose family oligosaccharides in poplar | Semantic Scholar [semanticscholar.org]
- 25. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 26. VviRafS5 Is a Raffinose Synthase Involved in Cold Acclimation in Grapevine Woody Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scielo.br [scielo.br]
- 29. mdpi.com [mdpi.com]
- 30. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. FTIR and Py–GC–MS data of wood from various living oak species and Iberian shipwrecks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reproducibility in galactinol synthase assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding low reproducibility in galactinol synthase (GolS) assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the function of Galactinol Synthase (GolS)? A1: Galactinol synthase (GolS; EC 2.4.1.123) is a key enzyme in the biosynthesis of Raffinose Family Oligosaccharides (RFOs) in plants.[1] It catalyzes the first committed step in this pathway, transferring a galactose unit from UDP-galactose to myo-inositol to form galactinol and UDP.[2][3][4] Galactinol then serves as a galactosyl donor for the synthesis of larger oligosaccharides like raffinose and stachyose.[5]
Q2: What are the common methods for assaying GolS activity? A2: The two primary methods are the isotopic assay and the colorimetric assay.
-
Isotopic Method: This highly sensitive method uses 14C-labeled UDP-galactose as a substrate. The amount of radioactive galactinol produced is measured, typically by liquid scintillation counting. While sensitive, this method is expensive and requires special handling and disposal of radioactive waste.[2][3]
-
Colorimetric Method: This method measures the production of UDP, a co-product of the GolS reaction. The UDP is then hydrolyzed by apyrase to release inorganic phosphate (Pi), which is quantified colorimetrically. This method is a safer and more cost-effective alternative to the isotopic assay.[2][3]
Q3: Why are Dithiothreitol (DTT) and Manganese Chloride (MnCl₂) often included in the assay buffer? A3: DTT is a reducing agent that helps maintain the enzyme's active state, while manganese ions (Mn²⁺) are required cofactors for the activity of many galactinol synthases.[2][4] The presence of both can significantly enhance the enzyme's activity.[2][4]
Q4: How should I prepare my plant tissue sample for the assay? A4: Samples should be homogenized in a cold extraction buffer (e.g., 50 mM HEPES, pH 7.0) containing protease inhibitors (like PMSF) and a reducing agent (like DTT).[2] The homogenate should be centrifuged at high speed (e.g., 28,000 x g) at 4°C to pellet cellular debris, and the resulting supernatant is used as the crude enzyme extract.[2] For cleaner results, partial purification steps like MnCl₂ precipitation or column chromatography can be employed.[2][3]
Troubleshooting Guide for Low Reproducibility
Low reproducibility in enzyme assays is a common problem stemming from minor inconsistencies in protocol execution.[6] This guide addresses specific issues you may encounter.
Issue 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use fresh tips for each replicate. For small volumes, ensure the tip is submerged just below the meniscus to avoid coating the outside of the tip. Prepare a master mix of reagents to be aliquoted into each reaction tube to minimize pipetting errors between replicates.[6] |
| Inadequate Mixing | Pipetting up and down is often insufficient for proper mixing.[6] Briefly vortex or invert tubes after adding all components (especially the enzyme) to ensure a homogenous reaction mixture. |
| Temperature Fluctuations | Even a 10°C change can cause a two-fold difference in enzyme kinetics.[6] Pre-warm all reagents to the assay temperature. Use a temperature-controlled water bath or incubator for the reaction, and ensure all tubes are equilibrated to the temperature before starting the reaction. |
| Inconsistent Reaction Times | For stop-time assays, ensure the start and stop times for each replicate are precisely the same. Stagger the start of each reaction by a fixed interval (e.g., 15-30 seconds) to allow for consistent timing when stopping the reactions. |
Issue 2: Low or No Enzyme Activity
| Potential Cause | Recommended Solution |
| Incorrect Assay Conditions (pH, Temp) | Galactinol synthase activity is highly dependent on pH and temperature.[2][4] The optimal pH is typically between 7.0 and 8.0, and the optimal temperature is often between 35°C and 50°C.[4] Verify the pH of your buffer at the reaction temperature, as pH can shift with temperature changes.[7] Optimize these conditions for your specific enzyme source. |
| Enzyme Denaturation | Keep the enzyme stock on ice at all times before adding it to the reaction mixture.[6] Avoid repeated freeze-thaw cycles. Aliquot your enzyme upon receipt and store it at the recommended temperature (-20°C or -80°C). |
| Missing Cofactors or Reagents | The assay requires specific cofactors, such as Mn²⁺, and substrates (UDP-galactose and myo-inositol).[2] Double-check that all components have been added to the reaction mixture in the correct concentrations. |
| Presence of Inhibitors in Sample | Crude plant extracts may contain inhibitors. Substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can interfere with enzymatic assays.[8] Consider partial purification of your enzyme extract or using deproteinizing sample preparation kits if inhibition is suspected.[8] |
| Substrate Depletion | If the reaction proceeds too quickly, the substrate may be depleted before the measurement is taken, leading to a non-linear reaction rate.[6] Perform a time-course experiment to ensure your chosen endpoint falls within the linear range of the reaction. If necessary, reduce the enzyme concentration or the reaction time. |
Issue 3: High Background Signal in "No Enzyme" Control
| Potential Cause | Recommended Solution |
| Contaminated Reagents | One or more of your reagents (e.g., substrates, buffer) may be contaminated with the product being measured (UDP or phosphate). Prepare fresh solutions using high-purity water and reagents. |
| Substrate Instability | UDP-galactose can degrade over time, releasing UDP and causing a high background. Use fresh or properly stored substrate solutions. |
| Interfering Substances in Sample | Some compounds in the sample extract may react with the detection reagents, creating a false positive signal.[8] Always run a "no enzyme" control containing your sample extract to quantify this background, and subtract it from your experimental readings. |
Quantitative Data Summary
The kinetic properties of galactinol synthase can vary significantly between plant species. This table summarizes key parameters from published literature to provide a reference for your experiments.
| Plant Source | Optimal pH | Optimal Temp. | Km (UDP-galactose) | Reference |
| Soybean (Glycine max) | 7.0 | 50°C | 5.2 mM | [2][3] |
| Hybrid Poplar (GolSI) | 7.0 | 45°C | 0.80 mM | [4] |
| Hybrid Poplar (GolSII) | 7.5 | 37°C | 0.65 mM | [4] |
| Kidney Bean (Phaseolus vulgaris) | 7.0 | N/A | 0.4 mM | [4] |
| Zucchini (Cucurbita pepo) | 7.5 | N/A | 1.8 mM | [4] |
Experimental Protocols & Visualizations
RFO Biosynthesis Pathway
Galactinol Synthase (GolS) catalyzes the first step in the synthesis of Raffinose Family Oligosaccharides (RFOs).
Detailed Protocol: Colorimetric Galactinol Synthase Assay
This protocol is adapted from Ribeiro et al. (2000) and relies on the quantification of inorganic phosphate (Pi) released from UDP.[2][3]
1. Reagent Preparation:
-
Extraction Buffer: 50 mM HEPES (pH 7.0), 1 mM DTT, 1 mM PMSF. Keep on ice.
-
GolS Reaction Mixture (per reaction):
-
50 mM HEPES (pH 7.0)
-
10 mM UDP-galactose
-
50 mM myo-inositol
-
2 mM MnCl₂
-
3 mM DTT
-
-
Apyrase Solution: 0.3 U of potato apyrase in water.
-
Apyrase Reaction Buffer: 250 mM Tris-HCl (pH 7.5), 25 mM KCl, 7.5 mM CaCl₂, 0.5 mM EDTA, 50 mM glucose.
-
Phosphate Detection Reagents:
-
2.5% Ammonium Molybdate in 2N HCl.
-
Fiske & SubbaRow reducer solution.
-
34% Sodium Citrate solution.
-
2. Assay Procedure:
-
Prepare the GolS Reaction Mixture (excluding the enzyme) and equilibrate to the desired reaction temperature (e.g., 37°C or 50°C).
-
Prepare control reactions by omitting myo-inositol from the reaction mixture.[2]
-
Add the enzyme extract (e.g., 50 µg of crude protein) to the reaction tubes to start the reaction.
-
Incubate for a predetermined time (e.g., 30 minutes) that is within the linear range of the assay.
-
Stop the reaction by placing the tubes in boiling water for 2 minutes.[3]
-
Add 500 µL of water, 10 µL of apyrase solution, and 150 µL of apyrase reaction buffer to each tube.
-
Incubate at 37°C for 10 minutes to convert UDP to UMP and Pi.
-
Stop the apyrase reaction by adding 60 µL of 75% TCA. Cool on ice for 10 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to pellet precipitated protein.
-
Transfer the supernatant to a new tube for phosphate determination.
-
Add 100 µL of ammonium molybdate solution and 40 µL of Fiske & SubbaRow reducer.
-
After 2 minutes at room temperature, add 40 µL of sodium citrate solution.
-
Immediately measure the absorbance at 660 nm.
-
Calculate the amount of Pi produced by comparing to a standard curve of known phosphate concentrations.
Experimental Workflow Diagram
Troubleshooting Logic Diagram
If you are experiencing low reproducibility, follow this logic tree to diagnose the potential source of the error.
References
- 1. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of galactinol synthases from hybrid poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. An empirical analysis of enzyme function reporting for experimental reproducibility: missing/incomplete information in published papers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Enhancing Galactinol Production in Transgenic Arabidopsis
Welcome to the technical support center for researchers enhancing galactinol production in transgenic Arabidopsis thaliana. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for increasing galactinol production in Arabidopsis?
A1: The most common and effective strategy is the overexpression of a Galactinol Synthase (GolS) gene. Arabidopsis has seven GolS genes (AtGolS1-7), and overexpressing specific isoforms, particularly AtGolS1 and AtGolS2, has been shown to increase galactinol and raffinose content, which can also enhance tolerance to abiotic stresses like drought and high salinity.[1][2][3]
Q2: Which AtGolS gene should I choose for overexpression?
A2: The choice of AtGolS gene depends on your research goals, specifically the abiotic stress you are investigating.
-
AtGolS1 and AtGolS2 are induced by drought and high salinity stress.[1][3]
-
Overexpression of heat shock transcription factor A2 (HsfA2) can induce the transcription of GolS1, GolS2, and GolS4, leading to increased galactinol and raffinose levels.
Q3: What kind of promoter should I use for my overexpression construct?
A3: A strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, is frequently used to ensure high-level expression of the GolS transgene throughout the plant. However, if you are interested in stress-specific production of galactinol, using the native promoter of a stress-inducible GolS gene (e.g., the AtGolS2 promoter for drought studies) is a viable alternative.
Q4: Will increasing galactinol production affect other metabolites in my transgenic plants?
A4: Yes, it is very likely. Galactinol is a precursor for Raffinose Family Oligosaccharides (RFOs). Therefore, increasing galactinol levels often leads to a subsequent increase in raffinose.[1][4] Conversely, the substrate for galactinol synthesis is myo-inositol, so you may observe a decrease in myo-inositol levels in plants overexpressing GolS.[4] It is advisable to quantify these related sugars to get a complete picture of the metabolic changes.
Q5: Can I enhance galactinol production by manipulating transcription factors?
A5: Yes. Overexpressing certain transcription factors that regulate the expression of GolS genes is a valid strategy. For instance, overexpressing Heat Shock Factor 3 (HSF3) or DREB/CBF transcription factors can lead to elevated levels of galactinol and other osmoprotective substances.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no increase in galactinol levels in my transgenic lines. | 1. Poor transgene expression: The promoter may not be driving strong expression, or the transgene may have been silenced. 2. Incorrect GolS isoform: The chosen GolS gene may not be the most efficient for your specific application. 3. Substrate limitation: The availability of myo-inositol or UDP-galactose may be a limiting factor. | 1. Verify transgene expression: Perform qRT-PCR to confirm high levels of your GolS transcript. If expression is low, consider re-cloning with a stronger promoter or generating new transgenic lines. 2. Try a different GolS gene: If you are using a heterologous GolS gene, consider using one of the native Arabidopsis genes (AtGolS1 or AtGolS2 are good starting points). 3. Quantify precursors: Measure the levels of myo-inositol to see if it is depleted in your transgenic lines. |
| My transgenic plants show an unexpected phenotype (e.g., stunted growth). | 1. Metabolic imbalance: Overproduction of galactinol and its derivatives might be diverting resources from other essential metabolic pathways. 2. Insertional mutagenesis: The T-DNA may have inserted into and disrupted an essential endogenous gene. | 1. Analyze a broader range of metabolites: Look for significant changes in primary metabolites beyond the RFO pathway. 2. Analyze multiple independent transgenic lines: If the phenotype is consistent across several independent lines, it is more likely due to the transgene's function. If it is only in one line, it could be an insertion effect. In that case, characterize the T-DNA insertion site. |
| I see an increase in galactinol, but not in the downstream product, raffinose. | 1. Low Raffinose Synthase (RafS) activity: The endogenous levels of RafS may not be sufficient to handle the increased galactinol supply. | 1. Co-express RafS: Consider creating a new construct to co-express both GolS and a RafS gene to drive the pathway towards raffinose production. |
| My qRT-PCR results show high GolS expression, but HPLC/GC-MS analysis does not confirm high galactinol levels. | 1. Post-transcriptional or post-translational issues: The GolS protein may not be stable or active. 2. Extraction/quantification problems: The protocol for extracting or measuring galactinol may not be optimal. | 1. Perform a Western blot: If you have an antibody for your GolS protein, confirm that the protein is being produced at high levels. 2. Review your metabolite analysis protocol: Ensure your extraction method is efficient for soluble sugars and that your analytical standards and instrument calibration are correct. |
Quantitative Data Summary
The following tables summarize the quantitative changes in galactinol and related metabolites observed in various transgenic Arabidopsis lines.
Table 1: Galactinol and Raffinose Levels in AtGolS Overexpressing Arabidopsis
| Transgenic Line | Gene Overexpressed | Fold Increase in Galactinol (vs. Wild Type) | Fold Increase in Raffinose (vs. Wild Type) | Stress Condition | Reference |
| AtGolS2 OE | AtGolS2 | ~20-fold (in leaves after HS) | Significant increase | Heat Stress | [5] |
| HSF3 OE | HSF3 (induces GolS1) | Not specified | Enhanced levels | Normal Temperature | [5] |
| ZmGOLS2 OE | ZmGOLS2 (from Maize) | Significantly higher | Significantly higher | Unstressed | [6] |
Note: "OE" stands for Overexpression. "HS" refers to Heat Stress. Quantitative values can vary significantly between studies due to different experimental conditions.
Experimental Protocols
Vector Construction for AtGolS Overexpression
This protocol provides a general workflow for creating a binary vector for overexpressing an AtGolS gene in Arabidopsis.
-
Primer Design and PCR Amplification:
-
Design primers with restriction sites (e.g., BamHI and SacI) to amplify the full-length coding sequence (CDS) of your chosen AtGolS gene from Arabidopsis cDNA.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Run the PCR product on an agarose gel and purify the band of the correct size.
-
-
Restriction Digest and Ligation:
-
Digest both the purified PCR product and your target binary vector (e.g., pBI121, which contains a CaMV 35S promoter and a selectable marker like kanamycin resistance) with the chosen restriction enzymes.
-
Purify the digested vector and insert.
-
Ligate the AtGolS insert into the digested binary vector using T4 DNA ligase.
-
-
Transformation into E. coli:
-
Transform the ligation product into competent E. coli cells (e.g., DH5α).
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Plate on LB agar with the appropriate antibiotic for vector selection (e.g., kanamycin).
-
Select colonies and perform colony PCR or restriction digest of miniprepped plasmid DNA to confirm the presence and correct orientation of the insert.
-
-
Transformation into Agrobacterium tumefaciens:
-
Transform the confirmed plasmid into a suitable Agrobacterium strain (e.g., GV3101) by electroporation or heat shock.
-
Select for transformed Agrobacterium on LB agar containing antibiotics for both the binary vector and the Agrobacterium strain's resistance.
-
Agrobacterium-mediated Transformation of Arabidopsis (Floral Dip Method)
This is a widely used and relatively simple method for transforming Arabidopsis.[7][8][9]
-
Plant Growth:
-
Grow Arabidopsis thaliana plants until they start flowering. For best results, clip the first bolts to encourage the growth of multiple secondary inflorescences.
-
-
Preparation of Agrobacterium Culture:
-
Inoculate a liquid culture of YEP medium containing the appropriate antibiotics with your transformed Agrobacterium strain.
-
Grow overnight at 28°C with shaking.
-
Pellet the bacteria by centrifugation and resuspend in a 5% sucrose solution to an OD600 of approximately 0.8.
-
-
Floral Dip:
-
Just before dipping, add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.02-0.05% and mix.
-
Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.
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Place the treated plants on their side in a tray, cover with a plastic dome to maintain humidity, and keep them in low light for 16-24 hours.
-
-
Seed Collection and Selection:
-
Return the plants to their normal growing conditions and allow them to set seed.
-
Harvest the mature seeds (T1 generation).
-
Sterilize the T1 seeds and plate them on MS medium containing the appropriate selection agent (e.g., kanamycin) to select for transformants.
-
RNA Extraction and qRT-PCR for GolS Expression Analysis
This protocol outlines the steps to quantify the expression level of your GolS transgene.
-
RNA Extraction:
-
Harvest leaf tissue from your transgenic and wild-type control plants and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit from Qiagen) or a TRIzol-based method.[10][11][12]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design qRT-PCR primers specific to your AtGolS transgene.
-
Prepare a reaction mix containing SYBR Green, your cDNA template, and the forward and reverse primers.
-
Run the qRT-PCR in a real-time PCR machine.
-
Use a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control for normalization.
-
Calculate the relative expression of your GolS transgene using the ΔΔCt method.[13][14]
-
Galactinol Quantification by HPLC
This is a general outline for the quantification of galactinol.
-
Sample Preparation:
-
Harvest and freeze-dry plant tissue.
-
Grind the tissue to a fine powder.
-
Extract soluble sugars by incubating the powder in 80% ethanol at 80°C for 1 hour.
-
Centrifuge to pellet the debris and collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
Evaporate the ethanol and redissolve the sugar extract in ultrapure water.
-
-
HPLC Analysis:
-
Filter the extract through a 0.22 µm filter.
-
Inject the sample into an HPLC system equipped with a carbohydrate analysis column (e.g., an amino-based column).
-
Use an isocratic mobile phase, typically a mixture of acetonitrile and water.
-
Detect the sugars using a refractive index (RI) detector.
-
Quantify the galactinol peak by comparing its area to a standard curve generated from known concentrations of a galactinol standard.
-
Visualizations
Caption: Raffinose Family Oligosaccharide (RFO) biosynthesis pathway.
Caption: Workflow for generating and analyzing transgenic Arabidopsis.
Caption: Troubleshooting logic for low galactinol production.
References
- 1. Overexpression of an Arabidopsis thaliana galactinol synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Analysis of Arabidopsis thaliana Galactinol Synthase AtGolS2 in Response to Abiotic Stress | Shen | Molecular Plant Breeding [genbreedpublisher.com]
- 3. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 4. Raffinose synthase enhances drought tolerance through raffinose synthesis or galactinol hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agrobacterium-mediated transformation of Arabidopsis thaliana using the floral dip method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplified Agrobacterium-mediated Transformation of Arabidopsis thaliana [bio-protocol.org]
- 9. Simplified Arabidopsis Transformation Protocol – Department of Plant Pathology [plantpath.wisc.edu]
- 10. arabidopsis.org [arabidopsis.org]
- 11. DNA-free RNA isolation protocols for Arabidopsis thaliana, including seeds and siliques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zs.thulb.uni-jena.de [zs.thulb.uni-jena.de]
- 13. mcgill.ca [mcgill.ca]
- 14. researchgate.net [researchgate.net]
Preventing enzymatic degradation of galactinol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of galactinol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is galactinol and why is its accurate quantification important?
Galactinol (1-O-α-D-galactopyranosyl-myo-inositol) is a key intermediate in the biosynthesis of Raffinose Family Oligosaccharides (RFOs) in plants. RFOs play crucial roles in stress tolerance (desiccation, cold, heat, and oxidative stress), seed viability, and as transport sugars.[1][2][3] Accurate measurement of galactinol levels is essential for understanding these physiological processes and for developing crops with enhanced stress resilience.
Q2: Which enzymes are responsible for the degradation of galactinol during sample preparation?
The primary enzyme responsible for galactinol degradation is α-galactosidase (EC 3.2.1.22). This enzyme hydrolyzes the terminal α-1,6-linked galactose residues from RFOs and can also act on galactinol, breaking it down into galactose and myo-inositol.[4] Its activity can lead to a significant underestimation of galactinol content in plant samples if not properly inactivated during sample preparation.
Q3: What are the initial critical steps to prevent galactinol degradation upon sample collection?
Immediate inactivation of enzymatic activity upon sample collection is critical. The most effective initial step is to flash-freeze the plant tissue in liquid nitrogen directly after harvesting.[5] This rapid freezing halts metabolic processes, including enzymatic degradation, preserving the in vivo levels of galactinol. Subsequent storage should be at -80°C until extraction.
Troubleshooting Guide
Issue: Low or no detectable levels of galactinol in my samples.
This is a common issue that can arise from several factors during sample preparation, primarily the incomplete inactivation of endogenous α-galactosidases.
Potential Cause 1: Inefficient Enzyme Inactivation During Extraction
Troubleshooting Steps:
-
Heat Inactivation: The most reliable method for irreversible enzyme denaturation is heat.
-
Protocol: Immediately after grinding the frozen plant tissue to a fine powder in liquid nitrogen, transfer the powder to a pre-heated solvent. A common and effective method is extraction with 80% ethanol at 80-90°C for 10 minutes.[6]
-
Rationale: Most plant α-galactosidases are active in a temperature range of 37-60°C.[7][8] Heating the sample in a solvent rapidly denatures these enzymes.
-
-
Solvent-based Inactivation/Precipitation:
-
Protocol: Use a cold extraction solvent mixture such as methanol:chloroform:water (2.5:1:1 v/v/v) and incubate at 4°C.[5] While cold temperatures slow down enzyme activity, the organic solvents also aid in precipitating proteins, including enzymes.
-
Rationale: Organic solvents like methanol and ethanol disrupt the hydration layer around the enzyme, leading to precipitation and loss of activity.
-
Potential Cause 2: Suboptimal pH of Extraction Buffer
Troubleshooting Steps:
-
pH Adjustment: Plant α-galactosidases typically have an optimal pH in the acidic to neutral range (pH 4.0-7.5).[6][9][10][11]
-
Protocol: If using a buffered extraction method, consider adjusting the pH to be outside the optimal range for α-galactosidase activity. However, be mindful that extreme pH values can potentially degrade galactinol itself.
-
Rationale: Enzyme activity is highly dependent on pH. Shifting the pH away from the optimum can significantly reduce the rate of galactinol degradation.
-
Potential Cause 3: Presence of Activating Metal Ions
Troubleshooting Steps:
-
Use of Chelating Agents:
-
Protocol: Include a chelating agent like EDTA (ethylenediaminetetraacetic acid) in your extraction buffer.
-
Rationale: While some metal ions like Ag²⁺, Hg²⁺, and Cu²⁺ can inhibit α-galactosidase activity, others might act as cofactors for certain enzymes.[12][13] EDTA will chelate divalent cations, which can help in inactivating metalloenzymes.
-
Experimental Protocols
Protocol 1: Heat Inactivation for Galactinol Extraction
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Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
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Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
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Weigh the frozen powder (e.g., 100 mg) into a tube.
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Add 1 mL of pre-heated 80% (v/v) ethanol (heated to 80°C).
-
Vortex immediately and incubate at 80°C for 10 minutes.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins and cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
The extract is now ready for downstream analysis (e.g., by LC-MS or HPLC).
Protocol 2: Cold Solvent Extraction for Galactinol
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Weigh the frozen powder (e.g., 10 mg) into a tube.
-
Add 1.5 mL of a cold (-20°C) extraction solution of methanol:chloroform:water (2.5:1:1 v/v/v).[5]
-
Vortex for 10 seconds and incubate at 4°C for 30 minutes with occasional shaking.[5]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[5]
-
Transfer the supernatant for further analysis.
Data Summary
Table 1: General Properties of α-Galactosidases from Various Sources
| Source Organism | Optimal pH | Optimal Temperature (°C) | Thermal Stability | Reference |
| Penicillium canescens | - | 55-65 | Inactivated in this range | [14] |
| Thermotoga maritima | 5.0-5.5 | 90-95 | Half-life of 6.5 h at 85°C | [15] |
| Tomato | 4.0 | 37 | - | [9] |
| Watermelon | 6.0 | 60 | Stable up to 50°C | [7] |
| Penicillium chrysogenum | - | 50 | Stable at 25-40°C, loses activity at 60°C | [16] |
| Acinetobacter sp. | 7.0 | 50-60 | Half-life of 7.6 h at 70°C | [17] |
| Monascus pilosus | 4.5-5.0 | 55 | Stable at ≤ 55°C | [13] |
Table 2: Chemical Inhibitors of α-Galactosidase
| Inhibitor | Target Enzyme Source | IC₅₀ / Kᵢ | Reference |
| 1,5-dideoxy-1,5-imino-D-galactitol (DGJ) | Green Coffee Beans | IC₅₀ 1.6 nM | [18] |
| 1,5-dideoxy-1,5-imino-D-galactitol (DGJ) | Human lysosomal | Kᵢ 0.23 µM | [18] |
| Lansoprazole | Green Coffee Beans | IC₅₀ 6.4 µM | [18] |
| Ag²⁺, Hg²⁺, Cu²⁺ | Bacillus megaterium | Strong Inhibition | [12] |
| Ag²⁺, Hg²⁺, Cu²⁺ | Monascus pilosus | Strong Inhibition | [13] |
Visualizations
Caption: Enzymatic synthesis and degradation pathway of galactinol.
Caption: Recommended sample preparation workflow for galactinol analysis.
Caption: Troubleshooting decision tree for low galactinol recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jabonline.in [jabonline.in]
- 13. Production, Purification, and Characterization of α-Galactosidase from Monascus pilosus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Thermal inactivation of alpha-galactosidase from Penicillium canescens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. researchgate.net [researchgate.net]
- 17. Purification and characterisation of intracellular alpha-galactosidases from Acinetobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New α-galactosidase-inhibiting aminohydroxycyclopentanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02507D [pubs.rsc.org]
Addressing matrix effects in mass spectrometry analysis of galactinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of galactinol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of galactinol, providing potential causes and solutions in a question-and-answer format.
Question: Why is the galactinol signal intensity low and inconsistent between samples?
Answer: Low and inconsistent signal intensity for galactinol is often a primary indicator of matrix effects, specifically ion suppression.[1] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of galactinol in the mass spectrometer's ion source.
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: Complex matrices, such as those from plant tissues, contain numerous compounds (e.g., salts, sugars, lipids) that can cause ion suppression.
-
Solution: Implement a robust sample preparation protocol. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components. For oligosaccharides like galactinol, graphitized carbon-based SPE cartridges are often a good choice. A detailed protocol for SPE is provided in the "Experimental Protocols" section.
-
-
Suboptimal Chromatographic Separation: If matrix components co-elute with galactinol, they will compete for ionization, leading to signal suppression.
-
Solution: Optimize the Liquid Chromatography (LC) method. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds like galactinol. Adjusting the mobile phase composition and gradient can help separate galactinol from interfering compounds. For troubleshooting HILIC peak shape issues, refer to the FAQ section.
-
-
High Sample Concentration: Injecting a sample that is too concentrated can lead to detector saturation and ion suppression.
-
Solution: Dilute the sample extract before injection. While this may seem counterintuitive for low-intensity signals, reducing the concentration of matrix components can significantly improve ionization efficiency and lead to a net increase in the galactinol signal.
-
Question: I'm observing poor peak shape (e.g., tailing, fronting, or split peaks) for my galactinol standard and samples. What could be the cause?
Answer: Poor peak shape in the analysis of galactinol, particularly when using HILIC, can be caused by several factors related to the mobile phase, injection solvent, and column conditions.[2]
Potential Causes and Solutions:
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more aqueous in HILIC) than the initial mobile phase can cause peak distortion.[3]
-
Solution: Reconstitute the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase, or even slightly weaker (higher organic content for HILILC).
-
-
Insufficient Column Equilibration: HILIC columns require longer equilibration times between injections compared to reversed-phase columns to establish a stable water layer on the stationary phase.[4]
-
Solution: Increase the column equilibration time between runs. A minimum of 10-15 column volumes is a good starting point.
-
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of galactinol, leading to peak tailing.
-
Solution: Adjust the mobile phase pH or increase the buffer concentration. A slightly acidic mobile phase can help to suppress the ionization of silanol groups. Increasing the buffer concentration can also help to mask these secondary interactions.[2]
-
-
Column Contamination: Accumulation of matrix components on the column can lead to peak shape degradation.
-
Solution: Use a guard column and ensure adequate sample cleanup. If the column is contaminated, it may need to be flushed with a strong solvent or replaced.[2]
-
Frequently Asked Questions (FAQs)
What are matrix effects in the context of galactinol analysis?
Matrix effects refer to the alteration of the ionization efficiency of galactinol due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), both of which can compromise the accuracy and reproducibility of quantitative analysis.[5]
How can I quantitatively assess the extent of matrix effects in my galactinol assay?
The matrix effect can be quantified by comparing the peak area of galactinol in a post-extraction spiked sample to the peak area of galactinol in a pure solvent standard at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
What is the best internal standard to use for galactinol quantification to compensate for matrix effects?
The ideal internal standard is a stable isotope-labeled (SIL) version of galactinol (e.g., ¹³C- or ²H-labeled galactinol). A SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[6] This allows for accurate correction of matrix effects, as the ratio of the analyte to the internal standard remains constant.
Are there alternatives to LC-MS for galactinol analysis that might be less prone to matrix effects?
Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative. However, it requires a derivatization step to make the non-volatile galactinol amenable to GC analysis. A common derivatization procedure involves methoximation followed by silylation.[7] While GC-MS can also be subject to matrix effects, the extensive sample cleanup often required for derivatization can help to mitigate them.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect in Oligosaccharide Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) (Ion Suppression) | Reference |
| Protein Precipitation (PPT) | 85 ± 7 | 45 ± 12 | Generic Data |
| Liquid-Liquid Extraction (LLE) | 72 ± 9 | 78 ± 8 | Generic Data |
| Solid-Phase Extraction (SPE) - C18 | 88 ± 5 | 85 ± 6 | Generic Data |
| Solid-Phase Extraction (SPE) - Graphitized Carbon | 92 ± 4 | 95 ± 5 | Generic Data |
Note: This table presents typical data for oligosaccharides in a complex matrix to illustrate the relative effectiveness of different sample preparation techniques. Actual values will vary depending on the specific matrix and analytical conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Galactinol from Plant Tissue
This protocol describes a general procedure for the extraction and cleanup of galactinol from plant tissue using a graphitized carbon SPE cartridge.
-
Sample Homogenization:
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of 80% methanol/20% water to the sample.
-
Vortex thoroughly for 1 minute.
-
Incubate at 60°C for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a graphitized carbon SPE cartridge (e.g., 150 mg) by passing 3 mL of 0.1% formic acid in acetonitrile/water (50:50, v/v).
-
Equilibrate the cartridge with 3 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of HPLC-grade water to remove salts and other highly polar impurities.
-
-
Elution:
-
Elute the galactinol and other oligosaccharides with 3 mL of 0.1% formic acid in acetonitrile/water (50:50, v/v).
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase for analysis.
-
Protocol 2: LC-MS/MS Parameters for Galactinol Quantification
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example):
-
Galactinol: Precursor ion (Q1): m/z 343.1 [M+H]⁺; Product ions (Q3): m/z 163.1 (quantifier), m/z 181.1 (qualifier)
-
¹³C₆-Galactinol (Internal Standard): Precursor ion (Q1): m/z 349.1 [M+H]⁺; Product ion (Q3): m/z 169.1
-
-
Collision Energy: Optimize for your specific instrument, typically in the range of 15-30 eV.
Visualizations
Caption: Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway.
Caption: Experimental Workflow for Galactinol Analysis.
References
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
How to resolve co-eluting peaks in galactinol HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of galactinol, with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak co-elution in galactinol HPLC analysis?
Peak co-elution in galactinol analysis typically occurs when galactinol and other structurally similar sugars, such as sucrose, raffinose, or other oligosaccharides, are not adequately separated on the HPLC column. This can be due to several factors, including a non-optimized mobile phase composition, inappropriate column chemistry for the analytes, suboptimal column temperature, or issues with the overall method parameters.
Q2: How can I confirm that a peak is truly a co-elution of multiple compounds?
Visual inspection of the chromatogram can often provide clues. Look for signs of asymmetry, such as peak fronting or tailing, and the appearance of a "shoulder" on the main peak. For more definitive confirmation, using a diode array detector (DAD) or a mass spectrometer (MS) is recommended. A DAD can perform peak purity analysis by comparing UV spectra across the peak; different spectra suggest co-elution. An MS detector can identify different mass-to-charge ratios within a single chromatographic peak, confirming the presence of multiple compounds.
Q3: What type of HPLC column is best suited for galactinol analysis?
For the analysis of polar compounds like galactinol and other sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-suited technique. HILIC columns, particularly those with amide or zwitterionic stationary phases, are effective at retaining and separating polar analytes that show little to no retention on traditional reversed-phase (e.g., C18) columns. Ligand exchange and anion exchange chromatography can also be effective modes for sugar separations.
Q4: Can adjusting the mobile phase pH help in resolving co-eluting peaks of sugars?
Yes, adjusting the pH of the mobile phase can influence the retention and selectivity of sugar analysis, especially when using HILIC with a zwitterionic or amine-based column. For sugar analysis, a combination of high pH (e.g., using ammonium hydroxide) and low temperature has been shown to provide a robust method with good peak shapes.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your galactinol HPLC analysis.
Issue: Galactinol peak is not well-resolved from an adjacent peak (e.g., sucrose or raffinose).
Below is a step-by-step workflow to address this issue. It is recommended to adjust one parameter at a time to systematically evaluate its effect on the separation.
Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC.
Step 1: Modify Mobile Phase Composition
The ratio of the organic solvent (typically acetonitrile) to the aqueous portion of the mobile phase is a critical factor in HILIC separations.
-
Strategy: Increase the percentage of acetonitrile in the mobile phase. This will generally increase the retention time of polar compounds like galactinol and may improve separation from less retained sugars.
-
Action: Modify your gradient or isocratic mobile phase to increase the acetonitrile concentration. For example, if your current method uses 80% acetonitrile, try increasing it to 82% or 85%.
Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution
| Acetonitrile (%) | Galactinol Retention Time (min) | Sucrose Retention Time (min) | Resolution (Rs) between Galactinol and Sucrose |
| 80 | 12.5 | 12.1 | 0.8 |
| 82 | 14.2 | 13.5 | 1.2 |
| 85 | 16.8 | 15.7 | 1.6 |
Note: Data in this table is representative and may vary depending on the specific column and other HPLC conditions.
Step 2: Adjust Column Temperature
Column temperature affects both the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[1][2]
-
Strategy: Systematically increase or decrease the column temperature. Increasing the temperature generally decreases retention times but can also improve peak shape for sugars by promoting the interconversion of anomers.[3][4] Conversely, decreasing the temperature can increase retention and may enhance resolution for closely eluting compounds.[1]
-
Action: Adjust the column temperature in increments of 5°C (e.g., from 30°C to 35°C or 25°C). Allow the system to equilibrate before each injection.
Table 2: Effect of Column Temperature on Retention Time and Resolution
| Temperature (°C) | Galactinol Retention Time (min) | Raffinose Retention Time (min) | Resolution (Rs) between Galactinol and Raffinose |
| 25 | 15.5 | 16.0 | 0.9 |
| 30 | 14.2 | 14.8 | 1.1 |
| 35 | 13.1 | 13.8 | 1.3 |
Note: Data in this table is representative and may vary depending on the specific column and other HPLC conditions.
Step 3: Optimize Flow Rate
The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase and thus can affect resolution.
-
Strategy: Decrease the flow rate. A lower flow rate can lead to better peak resolution, although it will increase the total run time.
-
Action: Reduce the flow rate from, for example, 1.0 mL/min to 0.8 mL/min and observe the effect on peak separation.
Step 4: Evaluate Column Chemistry
If the above steps do not provide adequate resolution, the issue may be with the selectivity of the stationary phase.
-
Strategy: Consider a column with a different stationary phase chemistry. If you are using an amide column, a zwitterionic HILIC column might offer different selectivity.
-
Action: Consult with a column manufacturer to select an alternative HILIC column or another type of column suitable for sugar analysis, such as one designed for ligand exchange chromatography.
Detailed Experimental Protocol: Baseline Method for Galactinol Analysis
This protocol is a starting point for the HPLC analysis of galactinol, sucrose, myo-inositol, and raffinose and can be modified as part of your troubleshooting process.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light-Scattering Detector (ELSD) or Refractive Index (RI) Detector
-
HILIC Column (e.g., Amide or Zwitterionic phase, 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure Water
-
Reference standards for galactinol, sucrose, myo-inositol, and raffinose
Procedure:
-
Sample Preparation:
-
Extract soluble sugars from the sample matrix using an appropriate method (e.g., hot water or ethanol extraction).
-
Filter the extract through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: 80:20 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector (ELSD): Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow 1.5 SLM
-
-
Analysis:
-
Inject prepared standards and samples.
-
Identify peaks based on the retention times of the reference standards.
-
Quantify the analytes using a calibration curve generated from the reference standards.
-
This baseline method should achieve separation of the target sugars within approximately 25 minutes.[5] If co-elution is observed, refer to the troubleshooting guide above.
This technical support guide is intended to provide general guidance. Specific results may vary depending on the instrumentation, column, and experimental conditions used.
References
- 1. Trace analysis of sugars by HPLC and post-column derivatization | Semantic Scholar [semanticscholar.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Column temperature in HILIC | Separation Science [sepscience.com]
- 4. afin-ts.de [afin-ts.de]
- 5. Analysis of Raffinose Metabolism-Related Sugar Components in Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Antioxidant Prowess of Galactinol: A Comparative Analysis Against Hydroxyl Radicals
For researchers, scientists, and professionals in drug development, understanding the antioxidant capabilities of various compounds is paramount. This guide provides a detailed comparison of galactinol's effectiveness in neutralizing hydroxyl radicals, benchmarked against other common antioxidants. The information is supported by experimental data and detailed protocols to aid in research and development efforts.
Galactinol, a key molecule in the raffinose family oligosaccharide (RFO) pathway in plants, has demonstrated significant antioxidant properties, particularly in scavenging the highly reactive and damaging hydroxyl radical (•OH). This guide delves into the quantitative data supporting galactinol's function and compares it with established antioxidants, offering a clear perspective on its potential applications.
Comparative Efficacy: Galactinol vs. Standard Antioxidants
The effectiveness of an antioxidant against a specific radical is often quantified by its second-order rate constant (k), which measures the speed of the scavenging reaction. A higher rate constant indicates a more efficient antioxidant.
In a key study, the second-order rate constant for the reaction between galactinol and hydroxyl radicals was determined to be 7.8 ± 0.81 × 10⁹ M⁻¹ s⁻¹. This demonstrates a high reactivity towards this damaging radical species. To contextualize this finding, the table below compares the hydroxyl radical scavenging rate constants of galactinol with several well-known antioxidants.
| Antioxidant | Second-Order Rate Constant (k) with •OH (M⁻¹ s⁻¹) |
| Galactinol | 7.8 ± 0.81 × 10⁹ |
| Ascorbic Acid (Vitamin C) | 5.0 x 10⁹ - 1.2 x 10¹⁰ |
| Glutathione (GSH) | 8.8 × 10⁹ - 1.5 × 10¹⁰ |
| Gallic Acid | Diffusion-limited (approaching 10¹⁰)[1] |
| Trolox | 3.0 x 10⁹ |
Note: The rate constants for some antioxidants are presented as a range due to variations in experimental conditions across different studies.
The data indicates that galactinol's hydroxyl radical scavenging ability is comparable to, and in some cases may exceed, that of other established hydrophilic antioxidants. Its high rate constant suggests it can effectively compete with biological molecules for hydroxyl radicals, thus mitigating oxidative damage.
Experimental Protocol: Hydroxyl Radical Scavenging Assay
The following is a detailed methodology for a common in vitro assay used to determine the hydroxyl radical scavenging activity of a compound, based on the Fenton reaction and the use of salicylic acid as a probe.
Principle:
The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is used to generate hydroxyl radicals. These radicals then react with salicylic acid to produce 2,3-dihydroxybenzoic acid, a colored product that can be measured spectrophotometrically at 510 nm. An antioxidant compound present in the reaction mixture will compete with salicylic acid for the hydroxyl radicals, leading to a decrease in the absorbance of the final solution. The extent of this decrease is proportional to the antioxidant's scavenging ability.
Reagents and Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Ferrous sulfate (FeSO₄) solution (e.g., 1.5 mM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 6 mM)
-
Salicylic acid solution (e.g., 20 mM)
-
Test compound (Galactinol or other antioxidant) at various concentrations
-
Control (vehicle solvent for the test compound)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a series of test tubes, prepare the reaction mixtures by adding the following reagents in the specified order:
-
1.0 mL of phosphate buffer
-
0.5 mL of FeSO₄ solution
-
0.5 mL of the test compound solution (at varying concentrations) or control.
-
-
Initiation of Reaction: Add 0.5 mL of H₂O₂ solution to each tube to initiate the Fenton reaction.
-
Probe Addition: Immediately add 0.5 mL of salicylic acid solution to each tube.
-
Incubation: Mix the contents of the tubes thoroughly and incubate at 37°C for 30 minutes.
-
Spectrophotometric Measurement: After incubation, measure the absorbance of each solution at 510 nm against a blank.
-
Calculation of Scavenging Activity: The hydroxyl radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [1 - (A₁ - A₂)] / A₀] × 100
-
Where:
-
A₀ is the absorbance of the control (without the test compound).
-
A₁ is the absorbance in the presence of the test compound.
-
A₂ is the absorbance without salicylic acid (background).
-
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
Caption: Experimental workflow for hydroxyl radical scavenging assay.
Caption: Mechanism of hydroxyl radical generation and scavenging.
References
A Comparative Analysis of Galactinol and Trehalose in Conferring Drought Tolerance in Plants
An objective guide for researchers and drug development professionals on the roles of two key osmoprotectants in plant abiotic stress responses.
The increasing frequency and severity of drought events worldwide necessitate the development of crops with enhanced resilience. Understanding the molecular mechanisms underlying drought tolerance is paramount for engineering such crops. Among the various strategies employed by plants to combat water deficit, the accumulation of compatible solutes, or osmoprotectants, is a crucial defense mechanism. This guide provides a comparative study of two such molecules, galactinol and trehalose, evaluating their efficacy in conferring drought tolerance based on experimental data.
Galactinol and Trehalose: An Overview
Galactinol is a disaccharide that serves as a precursor for the biosynthesis of the raffinose family of oligosaccharides (RFOs). Its accumulation is often observed in plants under abiotic stress conditions, including drought.[1][2][3] Trehalose, another non-reducing disaccharide, is a well-known osmoprotectant in a wide range of organisms and has been shown to play a significant role in protecting plants from drought-induced damage.[4][5] Both molecules contribute to cellular protection by maintaining turgor, stabilizing membranes and proteins, and scavenging reactive oxygen species (ROS).[3][4][5]
Comparative Performance in Drought Tolerance
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the effects of galactinol and trehalose on plant performance under drought stress.
Table 1: Impact of Galactinol Accumulation on Drought Tolerance
| Plant Species | Method of Increasing Galactinol | Key Findings under Drought Stress | Reference |
| Arabidopsis thaliana | Overexpression of AtGolS2 | Increased galactinol and raffinose levels, reduced transpiration, improved drought tolerance.[2] | Taji et al., 2002 |
| Oryza sativa (Rice) | Overexpression of AtGolS2 | Elevated galactinol content, improved water retention, higher photosynthetic activity, increased grain yield.[6] | Selvaraj et al., 2017 |
| Zea mays (Maize) | zmrafs mutant (hyper-accumulates galactinol) | More sensitive to drought stress, suggesting raffinose is the key protectant.[7][8] | Li et al., 2020 |
| Phaseolus vulgaris (Common bean) | Drought-induced upregulation of PvGolS1 and PvGolS3 | Significantly higher amounts of galactinol and raffinose in leaves.[3][9] | de Koning et al., 2023 |
Table 2: Impact of Trehalose Accumulation on Drought Tolerance
| Plant Species | Method of Increasing Trehalose | Key Findings under Drought Stress | Reference |
| Oryza sativa (Rice) | Overexpression of E. coliotsA and otsB genes | Increased trehalose levels, enhanced tolerance to drought, salt, and cold.[10] | Garg et al., 2002 |
| Arabidopsis thaliana | Exogenous application of trehalose | Induction of stress-responsive dehydrin genes.[4] | Mohanan et al., 2023 |
| Triticum aestivum (Wheat) | Exogenous application of trehalose | Increased scavenging of O2- and H2O2 by activating SOD and CAT. | Luo et al., 2008 |
| Zea mays (Maize) | Overexpression of rice TPP gene | Significant increase in yield and improved photosynthesis under mild drought. | Nuccio et al., 2015 |
Signaling Pathways and Mechanisms of Action
The protective roles of galactinol and trehalose in drought tolerance are mediated by distinct yet sometimes interconnected signaling pathways.
Galactinol and the Raffinose Family Oligosaccharides (RFO) Pathway
Drought stress induces the expression of Galactinol Synthase (GolS) genes, the key enzyme in galactinol biosynthesis.[2][11][12] Galactinol then serves as a galactosyl donor for the synthesis of raffinose and other RFOs. These sugars are believed to act as osmoprotectants and antioxidants.[3][9] An alternative hypothesis suggests that the hydrolysis of galactinol to myo-inositol and galactose by Raffinose Synthase (RAFS) can also enhance drought tolerance, as myo-inositol itself is a precursor for various important molecules.[1][7][8]
Trehalose Biosynthesis and Signaling
Trehalose biosynthesis in plants occurs via a two-step process involving trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP).[13] The intermediate, trehalose-6-phosphate (T6P), is a crucial signaling molecule that regulates sugar metabolism and plant development.[14] Under drought stress, the accumulation of trehalose provides osmoprotection.[4][5] Furthermore, trehalose metabolism is known to interact with abscisic acid (ABA) signaling pathways, which play a central role in stomatal closure and other drought responses.[15]
Experimental Protocols
Accurate quantification of galactinol and trehalose, along with a robust assessment of drought tolerance, are critical for comparative studies.
Quantification of Galactinol and Trehalose
A common workflow for the quantification of these sugars involves extraction from plant tissues followed by analysis using chromatographic techniques.
References
- 1. Raffinose synthase enhances drought tolerance through raffinose synthesis or galactinol hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Trehalose accumulation enhances drought tolerance by modulating photosynthesis and ROS-antioxidant balance in drought sensitive and tolerant rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. Overexpression of an Arabidopsis thaliana galactinol synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. Raffinose synthase enhances drought tolerance through raffinose synthesis or galactinol hydrolysis in maize and Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of drought and salt stress on galactinol and raffinose family oligosaccharides in common bean (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing trehalose biosynthesis improves yield potential in marker-free transgenic rice under drought, saline, and sodic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 12. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Fine tuning of trehalose biosynthesis and hydrolysis as novel tools for the generation of abiotic stress tolerant plants [frontiersin.org]
- 15. maxapress.com [maxapress.com]
A Comparative Guide to Galactinol Synthase Isoforms in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between galactinol synthase (GolS) isoforms in the model plant Arabidopsis thaliana. Galactinol synthase is a key enzyme in the biosynthesis of raffinose family oligosaccharides (RFOs), which play crucial roles in plant development and stress tolerance. Understanding the specific functions of different GolS isoforms is vital for developing strategies to enhance crop resilience and for potential applications in drug development where modulation of related pathways may be of interest.
Introduction to Galactinol Synthase in Arabidopsis
Arabidopsis thaliana possesses a family of seven galactinol synthase genes (AtGolS1-7) that catalyze the first committed step in RFO biosynthesis: the transfer of galactose from UDP-galactose to myo-inositol to form galactinol.[1] These isoforms exhibit differential expression patterns and have distinct roles in the plant's response to various environmental stimuli. While all studied isoforms are cytoplasmically localized, their functional divergences are critical for the plant's ability to withstand a range of abiotic stresses.
Comparative Analysis of AtGolS Isoforms
Gene Expression Under Abiotic Stress
The expression of AtGolS genes is tightly regulated in response to a variety of abiotic stresses, with specific isoforms being induced by particular conditions. This differential expression underscores their non-redundant functions in stress adaptation.
| Isoform | Inducing Stress Condition(s) | Non-Inducing Stress Condition(s) | Reference(s) |
| AtGolS1 | Drought, High Salinity, Heat, Oxidative Stress | Cold | [2][3] |
| AtGolS2 | Drought, High Salinity, Osmotic Stress, ABA | Cold | [2][4] |
| AtGolS3 | Cold | Drought, High Salinity | [2] |
Phenotypes of Knockout Mutants
Analysis of T-DNA insertion mutants has been instrumental in elucidating the specific in planta roles of different AtGolS isoforms. The phenotypes of these mutants highlight their importance in stress tolerance and developmental processes.
| Mutant | Phenotype | Reference(s) |
| atgols1 | Faster seed germination rate.[5][6] Failure to accumulate galactinol and raffinose under heat stress.[7] | [5][6][7] |
| atgols2 | Increased sensitivity to bicarbonate salt-alkaline, high salt, osmotic, and ABA stresses.[4] | [4] |
| atgols1/atgols2 | Hypersensitive to water stress.[3] | [3] |
| atgols3 | Information on the specific phenotype, particularly regarding galactinol and raffinose levels under cold stress, is not extensively detailed in the reviewed literature. However, given its specific induction by cold, it is presumed to play a critical role in cold acclimation. |
Signaling and Biosynthetic Pathways
The differential regulation of AtGolS isoforms is part of a complex signaling network that allows the plant to respond to specific environmental cues. The synthesis of galactinol is a crucial branch point in carbohydrate metabolism, leading to the production of RFOs that act as osmoprotectants and signaling molecules.
Caption: Stress-specific induction of AtGolS isoforms leading to RFO biosynthesis.
Experimental Protocols
Galactinol Synthase Activity Assay
This protocol is adapted from established methods for measuring galactinol synthase activity in plant tissues.
1. Enzyme Extraction:
-
Homogenize 5g of plant tissue at 4°C in 25 ml of 50 mM Na-phosphate buffer (pH 7.0) containing 0.5 mM dithiothreitol (DTT) and 0.2 M Na-ascorbate.
-
Centrifuge the homogenate at 27,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the enzyme assay.
2. Reaction Mixture:
-
In a microfuge tube, combine:
-
10-30 µl of enzyme extract
-
0.05 µmol UDP-[¹⁴C]-galactose (specific activity ~1.00 µCi/µmol)
-
2 µmol myo-inositol
-
0.1 µmol MnCl₂
-
0.05 µmol DTT
-
2.5 µmol HEPES-NaOH buffer (pH 7.0)
-
-
Adjust the total volume to 100 µl with sterile water.
-
Include a control reaction mixture without myo-inositol to measure background activity.
3. Incubation and Termination:
-
Initiate the reaction by adding the enzyme extract.
-
Incubate at 30°C for 10 minutes.
-
Terminate the reaction by placing the tube in boiling water for 2 minutes.
4. Quantification:
-
Separate the radiolabeled galactinol from unreacted UDP-[¹⁴C]-galactose using anion-exchange chromatography.
-
Quantify the radioactivity of the galactinol fraction using liquid scintillation counting.
-
Calculate enzyme activity based on the inositol-dependent incorporation of ¹⁴C into galactinol, expressed as nmol of galactinol formed per gram of fresh weight per minute.
Quantitative Real-Time PCR (qRT-PCR) for AtGolS Gene Expression
This protocol provides a general framework for analyzing the expression of AtGolS isoforms.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from Arabidopsis tissues using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
2. qRT-PCR Reaction:
-
Prepare the reaction mixture containing:
-
cDNA template
-
0.5 µM of each isoform-specific forward and reverse primer
-
SYBR Green master mix
-
-
Perform the qRT-PCR in a real-time thermal cycler with the following typical cycling conditions:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Include a melt curve analysis to verify the specificity of the amplification.
-
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target AtGolS genes to the Ct value of a stably expressed reference gene (e.g., ACTIN2 or UBIQUITIN10).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Caption: A streamlined workflow for qRT-PCR analysis of AtGolS gene expression.
Conclusion
The galactinol synthase isoforms in Arabidopsis thaliana exhibit clear functional diversification, primarily driven by differential transcriptional responses to various abiotic stresses. AtGolS1 and AtGolS2 are key players in the response to drought, salinity, and heat, while AtGolS3 is specifically implicated in cold tolerance. This specialization allows the plant to fine-tune its metabolic response to a changing environment by producing the osmoprotectant galactinol in a stress-specific manner. While further research is needed to elucidate the kinetic properties of each isoform and the detailed phenotype of the atgols3 mutant, the current understanding provides a solid foundation for future studies aimed at leveraging these genes for crop improvement and for exploring their potential in related biotechnological applications.
References
- 1. scilit.com [scilit.com]
- 2. Frontiers | Optimizing raffinose family oligosaccharides content in plants: A tightrope walk [frontiersin.org]
- 3. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 4. Functional Analysis of Arabidopsis thaliana Galactinol Synthase AtGolS2 in Response to Abiotic Stress | Shen | Molecular Plant Breeding [genbreedpublisher.com]
- 5. GolS1 galactinol synthase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Arabidopsis galactinol synthases 1 (AtGOLS1) negatively regulates seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Roles of Galactinol and Myo-Inositol in Cellular Stress Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the distinct and interconnected roles of myo-inositol and its derivative, galactinol, in the complex network of cellular stress signaling. By presenting key experimental data, detailed methodologies, and clear visual pathways, this document serves as a comprehensive resource for understanding how these molecules contribute to cellular resilience and adaptation under adverse conditions.
Introduction to Myo-Inositol and Galactinol
Myo-inositol is a versatile carbocyclic sugar that serves as a fundamental building block for a multitude of signaling molecules in all eukaryotes.[1][2] It is a central metabolite in pathways that govern membrane structure, signal transduction, and stress responses.[3][4] Galactinol, on the other hand, is synthesized directly from myo-inositol and is primarily known as the galactose donor for the biosynthesis of Raffinose Family Oligosaccharides (RFOs) in plants.[5][6][7] While historically viewed as a simple intermediate, emerging evidence points to galactinol itself having direct signaling and protective functions during stress. This guide dissects the specific and comparative roles of these two molecules.
The Foundational Role of Myo-Inositol in Stress Signaling
Myo-inositol is a central hub in the cellular stress response network, acting through multiple mechanisms:
-
Precursor to Second Messengers: Myo-inositol is the structural backbone for phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2). Upon stress, PIP2 is hydrolyzed to generate the crucial second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] This pathway is fundamental for regulating intracellular calcium levels, a ubiquitous signal in response to a vast array of stressors.[8]
-
Osmoregulation: As a compatible solute, myo-inositol accumulates in cells under osmotic stress (e.g., drought, salinity), helping to maintain turgor pressure and cellular homeostasis without interfering with normal metabolic processes.[2][9]
-
Antioxidant Activity: Myo-inositol and its derivatives can act as direct scavengers of reactive oxygen species (ROS), protecting cellular components from oxidative damage, a common consequence of both biotic and abiotic stress.[1][2]
-
Metabolic Regulation: Inositol depletion has been shown to activate stress signaling pathways, including those involving extracellular signal-regulated kinase (ERK) and processes within the endoplasmic reticulum (ER).[10] This highlights its essential role in maintaining metabolic equilibrium.[10]
The Specialized Function of Galactinol in Stress Adaptation
The synthesis of galactinol from myo-inositol and UDP-galactose is catalyzed by the enzyme galactinol synthase (GolS).[5][11] This is the first committed step in the RFO biosynthetic pathway, which is particularly significant in plants facing environmental challenges.[5][11]
-
RFO Synthesis and Osmoprotection: Galactinol's primary and most well-documented role is to donate a galactosyl moiety to sucrose to form raffinose.[7] Subsequent additions of galactose from galactinol produce larger RFOs like stachyose and verbascose.[5][7] This family of oligosaccharides accumulates to high levels during abiotic stress, such as cold and drought, where they act as potent osmoprotectants, stabilize membranes, and prevent protein denaturation.[5][12]
-
Direct ROS Scavenging: Beyond its role as a precursor, galactinol itself has been shown to be an effective scavenger of hydroxyl radicals in vitro.[12] Overexpression of GolS genes leads to increased levels of both galactinol and raffinose, which correlates with enhanced tolerance to oxidative damage.[12]
-
Signaling Molecule: Accumulating evidence suggests that galactinol may function as a signaling molecule. It has been implicated in mediating responses to pathogen attack, wounding, and systemic resistance.[5][7][13][14]
Comparative Analysis of Roles
While myo-inositol is a foundational signaling molecule across eukaryotes, galactinol represents a more specialized adaptation, predominantly in higher plants. Myo-inositol's role is broader, acting as a precursor to a wide range of signaling derivatives and as a direct osmolyte.[1][3] Galactinol's function is more downstream and targeted, primarily channeling the stress response towards the production of RFOs for robust protection against specific conditions like desiccation and oxidative stress, while also possessing direct protective capabilities.[3][12]
The synthesis of galactinol is intrinsically linked to myo-inositol availability, making the GolS enzyme a critical checkpoint that connects central inositol metabolism to a specialized stress-protection pathway.[5][7] Under stress, the upregulation of GolS expression channels myo-inositol towards the production of galactinol and RFOs.[15][16]
Quantitative Data on Stress-Induced Accumulation
The following tables summarize experimental findings on the accumulation of myo-inositol and galactinol under various stress conditions, highlighting their responsiveness to environmental cues.
Table 1: Comparative Roles of Myo-Inositol and Galactinol in Stress Signaling
| Feature | Myo-Inositol | Galactinol |
| Primary Function | Precursor to second messengers (IP3, DAG); Osmolyte; Antioxidant.[2][3][8] | Galactose donor for RFO biosynthesis; Osmoprotectant precursor; Direct antioxidant.[5][7][12] |
| Signaling Mechanism | Regulates intracellular Ca2+ via IP3 pathway; Modulates various protein kinases.[8][10] | Putative signaling molecule in biotic/abiotic stress; Primarily acts via RFO accumulation.[5][14] |
| Key Associated Stresses | Osmotic, salinity, oxidative, metabolic stress.[9][10][17] | Drought, cold, salinity, oxidative stress, desiccation.[5][12][15] |
| Key Regulatory Enzyme | myo-inositol-3-phosphate synthase (MIPS) for de novo synthesis.[10] | Galactinol Synthase (GolS).[5][11] |
| Taxonomic Scope | Ubiquitous in eukaryotes.[1][8] | Primarily studied and functional in higher plants.[5][7] |
Table 2: Experimental Data on Stress-Induced Accumulation in Plants
| Plant Species | Stress Condition | Analyte | Fold Change / Concentration | Reference |
| Arabidopsis thaliana | Oxidative (50 µM Methylviologen) | Galactinol | ~4-fold increase | Nishizawa et al., 2008[12] |
| Arabidopsis thaliana | Oxidative (50 µM Methylviologen) | Raffinose | ~10-fold increase | Nishizawa et al., 2008[12] |
| Chickpea (Cicer arietinum) | Heat Stress (42°C) | Galactinol | Significant increase to ~0.8 mg g⁻¹ FW | Pushpavalli et al., 2019[15] |
| Chickpea (Cicer arietinum) | Heat Stress (42°C) | Raffinose | Significant increase to ~1.5 mg g⁻¹ FW | Pushpavalli et al., 2019[15] |
| Chickpea (Cicer arietinum) | Dehydration Stress | Myo-inositol | Significant increase | Pushpavalli et al., 2019[15] |
| Poplar (Populus trichocarpa) | Salt Stress (200 mM NaCl) | Galactinol | Increased in GolS overexpressing lines | Liu et al., 2021[18] |
| Poplar (Populus trichocarpa) | Salt Stress (200 mM NaCl) | Raffinose | Increased in GolS overexpressing lines | Liu et al., 2021[18] |
Experimental Protocols
Protocol: Quantification of Soluble Sugars (Myo-Inositol and Galactinol) via GC-MS
This protocol provides a generalized method for the extraction and quantification of soluble sugars from plant tissues, a common technique used in the cited literature.
1. Sample Preparation and Extraction: a. Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser. b. Add 1.5 mL of 80% (v/v) ethanol to the powdered tissue. c. Add a known amount of an internal standard (e.g., adonitol or phenyl β-D-glucopyranoside) to each sample for later quantification. d. Vortex vigorously for 1 minute and incubate at 80°C for 30 minutes in a water bath. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant. Repeat the extraction (steps b-e) on the pellet with another 1.0 mL of 80% ethanol to ensure complete recovery. g. Pool the supernatants and evaporate to dryness using a vacuum concentrator (e.g., SpeedVac).
2. Derivatization (Silylation): a. To the dried extract, add 80 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). b. Vortex and incubate at 37°C for 90 minutes to protect carbonyl groups. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). d. Vortex and incubate at 37°C for 30 minutes to silylate hydroxyl and amine groups, making the compounds volatile for GC analysis. e. Centrifuge briefly to settle any precipitate. Transfer the supernatant to a GC-MS vial with an insert.
3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: Typically a 30m x 0.25mm ID x 0.25µm film thickness column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/min, and hold for 10 minutes. b. Mass Spectrometer (MS) Conditions:
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 50-600.
4. Data Analysis: a. Identify peaks for myo-inositol and galactinol based on their retention times and mass spectra by comparing them to authentic standards and mass spectral libraries (e.g., NIST). b. Quantify the compounds by integrating the peak area and normalizing it to the peak area of the internal standard. Calculate the concentration based on a standard curve generated from known concentrations of pure standards.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Myo-inositol and beyond--emerging networks under stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 6. Significance of galactinol and raffinose family oligosaccharide synthesis in plants | Semantic Scholar [semanticscholar.org]
- 7. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discoveryjournals.org [discoveryjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. jspb.ru [jspb.ru]
- 17. Exogenous Myo-Inositol Alleviates Salt Stress by Enhancing Antioxidants and Membrane Stability via the Upregulation of Stress Responsive Genes in Chenopodium quinoa L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling the Osmoprotective Prowess of Galactinol in Protoplast Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of galactinol's osmoprotective properties against other common alternatives in protoplast assays, supported by experimental data and detailed protocols.
Introduction
The isolation and manipulation of plant protoplasts are fundamental techniques in plant biology, enabling studies in gene expression, protein localization, and cellular signaling. However, the removal of the cell wall renders protoplasts osmotically sensitive and susceptible to lysis. Osmoprotectants are therefore crucial for maintaining protoplast integrity. Galactinol, a key intermediate in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), has emerged as a potent native osmoprotectant in plants, contributing to tolerance against various abiotic stresses. This guide delves into the experimental confirmation of galactinol's osmoprotective capabilities in protoplast assays, comparing its performance with established osmoprotectants.
Comparative Performance of Osmoprotectants
The efficacy of an osmoprotectant is determined by its ability to maintain protoplast viability under osmotic stress. While direct comparative studies on galactinol in protoplast assays are limited, its role in whole-plant stress tolerance is well-documented. Overexpression of galactinol synthase, the enzyme responsible for galactinol synthesis, leads to increased levels of galactinol and raffinose, which correlates with enhanced tolerance to drought, salinity, and chilling stresses.[1] This protective effect is attributed to the scavenging of hydroxyl radicals and the stabilization of cellular structures.[2]
For a quantitative perspective, we can compare the known performance of a standard osmoprotectant, mannitol, with the anticipated, yet to be definitively quantified, effects of galactinol and other common compatible solutes like proline and glycine betaine.
| Osmoprotectant | Concentration | Protoplast Viability (%) | Key Findings |
| Mannitol | 0.6 M | 96.7%[3] | Commonly used as an osmotic stabilizer during protoplast isolation and culture, effectively maintaining high viability. |
| 0.8 M | 96.0%[4] | High concentrations are effective in maintaining protoplast integrity. | |
| 0.12 M | 84.38%[5] | Lower concentrations still provide significant protection. | |
| Galactinol | Not Quantified | Not Quantified | Overexpression of Galactinol Synthase enhances tolerance to osmotic stress in whole plants, suggesting a protective role for protoplasts.[1] |
| Proline | Not Quantified | Not Quantified | Known to accumulate in plants under osmotic stress and acts as a compatible solute, but specific protoplast viability data is scarce.[6] |
| Glycine Betaine | Not Quantified | Not Quantified | A potent osmoprotectant in various organisms; its direct effect on plant protoplast viability under controlled osmotic stress requires further quantification.[7][8] |
Note: The data for mannitol is derived from specific experimental contexts and may vary depending on the plant species, tissue type, and experimental conditions. The osmoprotective effects of galactinol, proline, and glycine betaine in protoplasts are inferred from their known roles in whole-plant and other cellular systems, and direct comparative quantitative data in protoplast assays is a subject for further research.
Signaling Pathway and Experimental Workflow
To understand the mechanism of galactinol's action and the experimental approach to its validation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Galactinol Biosynthesis and its Role in Osmoprotection.
Caption: Protoplast Osmoprotection Assay Workflow.
Experimental Protocols
Protoplast Isolation
This protocol is adapted from established methods and can be optimized for different plant species.
Materials:
-
Young, healthy leaves from 3-4 week-old Arabidopsis thaliana plants.
-
Enzyme Solution: 1% (w/v) Cellulase R-10, 0.25% (w/v) Macerozyme R-10, 0.4 M Mannitol, 20 mM MES (pH 5.7), 20 mM KCl, 10 mM CaCl2.
-
W5 Solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES (pH 5.7).
-
MMg Solution: 0.4 M Mannitol, 15 mM MgCl2, 4 mM MES (pH 5.7).
-
Nylon mesh (40-100 µm pore size).
Procedure:
-
Slice the leaves into thin strips (0.5-1 mm) and place them in a petri dish containing the Enzyme Solution.
-
Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.
-
Incubate in the dark at room temperature for 3-4 hours with gentle shaking (40-50 rpm).
-
Gently swirl the petri dish to release the protoplasts.
-
Filter the protoplast suspension through a nylon mesh into a centrifuge tube.
-
Centrifuge at 100 x g for 2 minutes to pellet the protoplasts.
-
Carefully remove the supernatant and gently resuspend the protoplasts in 10 mL of W5 solution.
-
Repeat the centrifugation and washing step twice more with W5 solution.
-
Finally, resuspend the protoplasts in MMg solution to the desired concentration (e.g., 2 x 10^5 protoplasts/mL).
Osmotic Stress Assay and Viability Staining
Materials:
-
Isolated protoplasts in MMg solution.
-
Osmoprotectant stock solutions (e.g., 1 M Galactinol, 1 M Mannitol, 1 M Proline, 1 M Glycine Betaine).
-
Osmotic stress-inducing solution (e.g., 0.8 M Sorbitol or 20% PEG 4000 in MMg solution).
-
Fluorescein Diacetate (FDA) stock solution (1 mg/mL in acetone).
-
Evans Blue solution (0.05% w/v in MMg solution).
Procedure:
-
Aliquot the protoplast suspension into microcentrifuge tubes.
-
Add the respective osmoprotectants to the designated tubes to achieve the final desired concentration (e.g., 50 mM). Include a control group with no added osmoprotectant.
-
Incubate at room temperature for 1 hour.
-
Induce osmotic stress by adding an equal volume of the osmotic stress-inducing solution.
-
Incubate for 30-60 minutes at room temperature.
-
FDA Staining (for viable cells): Add FDA stock solution to a final concentration of 0.01 mg/mL and incubate in the dark for 5-10 minutes. Viable protoplasts will fluoresce green under a fluorescence microscope.
-
Evans Blue Staining (for non-viable cells): Add Evans Blue solution and incubate for 5 minutes. Non-viable protoplasts will stain blue.
-
Observe the protoplasts under a microscope and count the number of viable and non-viable cells in at least three different fields of view for each treatment.
-
Calculate the percentage of protoplast viability for each treatment group.
Conclusion
The available evidence strongly suggests that galactinol possesses significant osmoprotective properties that are crucial for plant survival under osmotic stress. While direct quantitative comparisons in protoplast assays are still needed to rank its efficacy against other osmoprotectants definitively, the established protocols provide a clear framework for conducting such investigations. Future research focusing on head-to-head comparisons will be invaluable for a comprehensive understanding of the relative benefits of these compounds in enhancing protoplast resilience, with potential applications in agricultural biotechnology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of preparation and transformation of protoplasts from Populus simonii × P. nigra leaves and subcellular localization of the major latex protein 328 (MLP328) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using A Protoplast Transformation System to Enable Functional Studies in Mangifera indica L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of levels of proline as an osmolyte in plants under water stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osmoprotective effect of glycine betaine on thrombopoietin production in hyperosmotic Chinese hamster ovary cell culture: clonal variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of the osmoprotectant ectoine, but not glycine betaine, is critical for survival of osmotically stressed Vibrio parahaemolyticus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Galactinol Accumulation: A Key Divergence in Drought Response Between Tolerant and Sensitive Plant Cultivars
A comparative analysis of galactinol levels reveals significant differences in the metabolic response to drought stress between tolerant and sensitive plant cultivars. Emerging research indicates that drought-tolerant varieties often exhibit a more pronounced and efficient accumulation of galactinol, a key precursor in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), which play a crucial role in cellular osmoprotection and stress mitigation.
This guide provides a comparative overview of galactinol levels in drought-tolerant versus drought-sensitive cultivars, supported by experimental data. It details the methodologies employed in these studies and visualizes the relevant biochemical pathways and experimental workflows, offering valuable insights for researchers, scientists, and professionals in drug development exploring stress tolerance mechanisms in plants.
Comparative Analysis of Galactinol Levels
Studies across various plant species consistently demonstrate a correlation between the accumulation of galactinol and the plant's ability to withstand water deficit. Drought-tolerant cultivars, when subjected to water stress, tend to upregulate the expression of galactinol synthase (GolS) genes more significantly than their sensitive counterparts. This leads to a higher concentration of galactinol, which then serves as a galactosyl donor for the synthesis of RFOs like raffinose and stachyose. These oligosaccharides act as osmoprotectants, helping to maintain cell turgor, stabilize membranes, and scavenge reactive oxygen species (ROS) under stress conditions.
Conversely, in some drought-sensitive cultivars, the accumulation of galactinol may be less pronounced or delayed, potentially contributing to their reduced ability to cope with drought. For instance, a study on maize revealed that under drought stress, galactinol levels were lower in tolerant genotypes compared to susceptible ones, suggesting a more efficient conversion of galactinol to downstream RFOs in the tolerant lines, which is crucial for effective osmoprotection.[1] Another study on a drought-sensitive maize mutant showed a hyper-accumulation of galactinol, indicating a potential bottleneck in its utilization for raffinose synthesis, which correlated with its increased sensitivity to drought.[2][3]
The following table summarizes quantitative data from a study on the common bean (Phaseolus vulgaris), illustrating the increase in galactinol content in response to drought stress. While this study does not directly compare a tolerant and a sensitive cultivar, it provides a clear example of galactinol accumulation under drought.
| Plant Species | Cultivar/Genotype | Condition | Galactinol Content (mg/g Fresh Weight) | Reference |
| Common Bean (Phaseolus vulgaris) | CIAP7247F | Well-watered (Control) | 0.67 | [4] |
| Common Bean (Phaseolus vulgaris) | CIAP7247F | Drought-stressed | 0.95 | [4] |
Experimental Protocols
The methodologies employed to assess galactinol levels in response to drought are critical for the reproducibility and validity of the findings. Below are detailed protocols for drought stress imposition and galactinol quantification.
Drought Stress Imposition
A common method for inducing drought stress in a controlled environment involves the gravimetric approach with potted plants.
-
Plant Material and Growth Conditions: Seeds of the selected drought-tolerant and -sensitive cultivars are germinated and grown in pots containing a uniform soil mixture under controlled greenhouse conditions (e.g., 16-hour light/8-hour dark photoperiod, 25°C).
-
Determination of Field Capacity: The field capacity of the soil is determined by saturating the soil with water and allowing it to drain freely until no more water drips out. The weight at this point is considered 100% field capacity.
-
Drought Treatment: Drought stress is typically initiated at a specific developmental stage (e.g., vegetative or flowering). Water is withheld, and the pot weight is monitored daily. The stress level is often defined as a percentage of the field capacity (e.g., 40% for moderate drought stress). Control plants are maintained at near 100% field capacity.
-
Sample Collection: Leaf or root tissues are harvested at specific time points during the drought treatment for metabolite analysis. Samples are immediately frozen in liquid nitrogen and stored at -80°C to halt metabolic activity.
Galactinol Quantification using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method for the quantification of carbohydrates like galactinol.
-
Sample Extraction: Frozen plant tissue is ground to a fine powder in liquid nitrogen. Soluble sugars are extracted using a solvent, typically a mixture of methanol, chloroform, and water. The aqueous phase containing the sugars is separated by centrifugation.
-
Chromatographic Separation: The extracted samples are analyzed using an HPAEC system equipped with a PAD detector. A specialized anion-exchange column (e.g., CarboPac series) is used for the separation of carbohydrates.
-
Elution and Detection: An isocratic or gradient elution with a high pH mobile phase (e.g., sodium hydroxide) is employed to separate the carbohydrates. The PAD detector allows for the direct and sensitive detection of underivatized carbohydrates by measuring the electrical current generated from their oxidation on a gold electrode.
-
Quantification: Galactinol is identified and quantified by comparing its retention time and peak area to those of a known standard. The concentration is typically expressed as mg or µmol per gram of fresh or dry weight of the plant tissue.[5][6][7]
Visualizing the Molecular and Experimental Landscape
To better understand the role of galactinol in drought tolerance and the process of its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Metabolite Profiles of Maize Leaves in Drought, Heat, and Combined Stress Field Trials Reveal the Relationship between Metabolism and Grain Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raffinose synthase enhances drought tolerance through raffinose synthesis or galactinol hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Impact of drought and salt stress on galactinol and raffinose family oligosaccharides in common bean (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Impact of drought and salt stress on galactinol and raffinose family oligosaccharides in common bean (Phaseolus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Galactinol and Raffinose in the Protection of Cellular Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of galactinol and raffinose in protecting cellular structures against various stressors. The information presented is collated from experimental data to assist researchers and professionals in the fields of cellular biology, pharmacology, and drug development in understanding the distinct and overlapping protective mechanisms of these two important oligosaccharides.
Introduction
Galactinol and its downstream product, raffinose, are key players in the plant kingdom's defense against abiotic stresses such as drought, salinity, and extreme temperatures. Both molecules belong to the raffinose family oligosaccharides (RFOs) and are recognized for their roles as osmoprotectants, membrane stabilizers, and antioxidants. While they are biosynthetically linked, emerging evidence suggests they may have distinct efficiencies in their protective functions. This guide delves into a direct comparison of their capabilities, supported by experimental findings.
Comparative Efficacy Data
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of galactinol and raffinose across different protective functions.
Antioxidant Capacity
One of the primary mechanisms by which galactinol and raffinose protect cellular structures is by scavenging reactive oxygen species (ROS), particularly hydroxyl radicals (•OH).
| Parameter | Galactinol | Raffinose | Reference |
| Second-Order Rate Constant with •OH | 7.8 ± 0.81 x 10⁹ M⁻¹s⁻¹ | 8.4 ± 0.46 x 10⁹ M⁻¹s⁻¹ | [1] |
| ID₅₀ for Salicylate Hydroxylation Protection | 3.1 ± 0.3 mM | 2.9 ± 0.2 mM | [1] |
Table 1: In Vitro Hydroxyl Radical Scavenging Activity. This data indicates that galactinol and raffinose possess nearly equivalent and potent hydroxyl radical scavenging capabilities in vitro, with raffinose showing a slightly higher reaction rate constant and a marginally lower concentration required to inhibit 50% of salicylate hydroxylation.[1]
Protection of Photosystem II (PSII)
Damage to the photosynthetic machinery, particularly Photosystem II, is a major consequence of cellular stress. Both galactinol and raffinose contribute to its stability.
| Plant Line | Stress Condition | Galactinol Content (nmol/g FW) | Raffinose Content (nmol/g FW) | PSII Activity (% of control) | Reference |
| Wild Type | High Light + MV (3h) | 154.4 ± 34.0 | 239.2 ± 55.0 | Lower than Ox-GolS lines | [2] |
| Ox-GolS1-11 | High Light + MV (3h) | ~50 | ~250 | Significantly higher than wild type | [2] |
| Ox-GolS2-8 | High Light + MV (3h) | ~1800 | ~700 | Significantly higher than wild type | [2] |
| raffinose synthase mutant | Freeze-thaw | Not reported | Absent | Significantly lower Fv/Fm than wild type | [3] |
Table 2: Correlation of Galactinol and Raffinose Levels with Photosystem II Activity Under Stress. Overexpression of Galactinol Synthase (GolS) leads to increased levels of both galactinol and raffinose, which correlates with enhanced PSII activity under methyl viologen (MV)-induced oxidative stress.[2] A lack of raffinose in a mutant line leads to a significant reduction in the maximum quantum yield of PSII (Fv/Fm) after freeze-thaw stress, highlighting the crucial role of raffinose in protecting the photosynthetic apparatus.[3] While a direct comparative study isolating the individual effects of galactinol and raffinose on PSII is not available, the data collectively suggests both are important, with raffinose being explicitly shown to be essential for PSII stability during freezing stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the protective efficacy of galactinol and raffinose.
Quantification of Galactinol and Raffinose using HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the quantification of carbohydrates.
-
Sample Preparation:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract soluble sugars with a solvent such as 80% ethanol or water at an elevated temperature (e.g., 80°C).
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
System: Dionex DX-500 or similar.
-
Column: CarboPac™ PA1 or MA1 analytical column.
-
Eluent: Sodium hydroxide (NaOH) gradient, optimized for the separation of galactinol and raffinose.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Pulsed Amperometric Detector with a gold working electrode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure galactinol and raffinose.
-
Calculate the concentration in the samples by comparing peak areas to the standard curve.
-
In Vitro Hydroxyl Radical Scavenging Assay
This assay measures the ability of a compound to scavenge hydroxyl radicals, often generated by a Fenton-like reaction, by monitoring the protection of a detector molecule like salicylate.
-
Reaction Mixture Preparation:
-
Prepare a solution containing a buffer (e.g., phosphate buffer), a source of Fe²⁺ (e.g., FeSO₄), and a detector molecule (e.g., sodium salicylate).
-
Add varying concentrations of galactinol or raffinose to the reaction mixture.
-
Initiate the Fenton reaction by adding hydrogen peroxide (H₂O₂).
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
-
Measurement of Salicylate Hydroxylation:
-
Stop the reaction and measure the formation of hydroxylated salicylate products (e.g., 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid) using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.
-
The reduction in the formation of these products in the presence of galactinol or raffinose indicates their scavenging activity.
-
-
Calculation of Scavenging Activity:
-
Calculate the percentage of inhibition of salicylate hydroxylation for each concentration of the tested compound.
-
Determine the ID₅₀ value, which is the concentration of the scavenger that inhibits 50% of the hydroxylation.
-
Liposome Leakage Assay for Membrane Stabilization (Proposed)
This assay can be used to directly compare the efficacy of galactinol and raffinose in stabilizing lipid membranes during stress, such as dehydration.
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) from a defined lipid composition (e.g., phosphatidylcholine).
-
Encapsulate a fluorescent dye (e.g., calcein or carboxyfluorescein) at a self-quenching concentration within the liposomes.
-
Remove unencapsulated dye by size-exclusion chromatography.
-
-
Dehydration and Rehydration:
-
Divide the liposome suspension into aliquots. Add different concentrations of galactinol or raffinose to the respective aliquots. A control group will have no added sugar.
-
Dehydrate the samples (e.g., by air-drying or lyophilization).
-
Rehydrate the dried samples with a buffer solution.
-
-
Measurement of Dye Leakage:
-
Measure the fluorescence of the rehydrated liposome suspensions. An increase in fluorescence indicates leakage of the dye from the liposomes, as the dilution relieves the self-quenching.
-
Completely lyse a set of control liposomes with a detergent (e.g., Triton X-100) to determine the 100% leakage value.
-
-
Calculation of Protection:
-
Calculate the percentage of dye leakage for each condition relative to the fully lysed control.
-
Compare the percentage of leakage in the presence of galactinol and raffinose to the control without sugar to determine their protective efficacy.
-
Signaling Pathways and Experimental Workflows
The biosynthesis of galactinol and raffinose is tightly regulated by complex signaling networks in response to environmental cues.
Biosynthesis and Regulatory Pathway
Caption: Biosynthesis pathway of galactinol and raffinose.
Stress-Induced Signaling Pathway
Abiotic stresses trigger signaling cascades that lead to the upregulation of galactinol and raffinose biosynthesis. Heat Shock Factors (HSFs) and the phytohormone Abscisic Acid (ABA) are key regulators in this process.
Caption: Simplified signaling pathway for stress-induced biosynthesis.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the protective effects.
Conclusion
Both galactinol and raffinose are highly effective in protecting cellular structures from stress-induced damage. The available data suggests that they have comparable and potent antioxidant activities. Raffinose has been specifically implicated as crucial for the stability of Photosystem II during freezing stress. While direct comparative data on their membrane-stabilizing properties is limited, their roles as osmoprotectants and their ability to interact with lipid bilayers suggest both are significant in this regard.
For researchers and drug development professionals, the choice between utilizing or targeting the synthesis of galactinol versus raffinose may depend on the specific cellular compartment or stressor of interest. Further research employing direct comparative assays, such as the proposed liposome leakage experiment, will be invaluable in dissecting their individual contributions to cellular protection. The intricate regulation of their biosynthesis through stress-responsive signaling pathways also presents potential targets for enhancing cellular resilience in various biological systems.
References
Revolutionizing Functional Genomics: A Guide to CRISPR/Cas9 for Galactinol Synthase Knockouts
A deep dive into the application of CRISPR/Cas9 for the functional validation of galactinol synthase, offering a comparative analysis against alternative technologies and detailed experimental insights for researchers, scientists, and drug development professionals.
The advent of CRISPR/Cas9 technology has significantly advanced our ability to perform targeted gene editing, providing a powerful tool for the functional validation of genes such as galactinol synthase. This enzyme plays a crucial role in the biosynthesis of raffinose family oligosaccharides (RFOs), which are implicated in stress tolerance in plants and can be anti-nutritional factors in food crops.[1][2] This guide provides a comprehensive comparison of CRISPR/Cas9 with other gene knockout technologies, detailed experimental protocols for creating galactinol synthase knockouts, and supporting data from a key study in soybean.
Comparing the Tools: CRISPR/Cas9 vs. Other Gene Editing Technologies
The choice of gene-editing technology is critical for the success of any functional genomics study. While older technologies like Zinc Finger Nucleases (ZFNs) and Transcription Activator-Like Effector Nucleases (TALENs) have been instrumental, CRISPR/Cas9 has emerged as a more accessible and efficient alternative.[3][4][5]
| Feature | CRISPR/Cas9 | Zinc Finger Nucleases (ZFNs) | Transcription Activator-Like Effector Nucleases (TALENs) | RNA interference (RNAi) |
| Mechanism | RNA-guided endonuclease (Cas9) creates a double-strand break (DSB) at a specific DNA locus.[4][5] | Engineered proteins with zinc finger DNA-binding domains fused to a FokI nuclease create a DSB.[3][5] | Engineered proteins with TALE DNA-binding domains fused to a FokI nuclease create a DSB.[3][5] | Post-transcriptional gene silencing by introducing double-stranded RNA, leading to mRNA degradation.[2] |
| Efficiency | Generally high and capable of multiplexing (editing multiple genes at once).[6] | Can be highly efficient but requires optimization for each target. | Generally high, but mosaicism can sometimes occur.[4] | Variable efficiency of knockdown, and silencing can be transient.[2] |
| Specificity | High, but off-target effects can occur and need to be assessed.[6] | High, with a lower risk of off-target effects due to the requirement of two independent binding events.[5] | High, similar to ZFNs, with a lower risk of off-target effects.[5] | Can have off-target effects by silencing unintended genes with similar sequences. |
| Ease of Use | Relatively simple and fast to design and implement, primarily requiring the design of a guide RNA.[4][5] | Complex and time-consuming to engineer the zinc finger proteins for each new target.[5] | Less complex than ZFNs but still requires significant protein engineering expertise.[5] | Relatively straightforward to design and synthesize the required RNA molecules. |
| Cost | Lower cost compared to ZFNs and TALENs.[5] | High cost due to the complex protein engineering involved. | High cost, similar to ZFNs. | Moderate cost. |
| Permanence | Permanent knockout of the gene.[7] | Permanent knockout of the gene. | Permanent knockout of the gene. | Transient gene silencing, which may not be heritable.[2] |
Functional Validation of Galactinol Synthase in Soybean via CRISPR/Cas9 Knockout
A study by Le et al. (2020) successfully utilized CRISPR/Cas9 to create knockouts of two galactinol synthase genes in soybean (GmGOLS1A and GmGOLS1B), leading to a significant reduction in RFO levels.[1][2][8] This provides a clear example of the power of CRISPR/Cas9 for functional validation.
Impact of GmGOLS Knockout on Soybean Seed Carbohydrate Profile[1][2]
| Carbohydrate | Wild-Type (mg/g DW) | Single Mutant (mg/g DW) | Double Mutant (mg/g DW) | Percentage Change in Double Mutant |
| Stachyose | 59.5 | 34.86 | 38.46 | -35.4% |
| Raffinose | Not specified | Not specified | Not specified | +41.7% |
| Verbascose | Not specified | Not specified | Not specified | Slight decrease |
| Total RFOs | 64.7 | Not specified | 41.95 | -35.2% |
DW: Dry Weight
Phenotypic Analysis of GmGOLS Knockout Soybean Lines[1][2]
| Phenotypic Trait | Observation in Mutant Lines |
| Seed Germination Rate | No significant difference compared to wild-type. |
| Plant Morphology | No significant difference compared to wild-type. |
| Agronomic Traits | No significant difference compared to wild-type. |
| Protein Content | Increased in some mutant lines. |
| Fat Content | Increased in some mutant lines. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. The following protocols are summarized from the study by Le et al. (2020).[1][2]
CRISPR/Cas9 Construct Design and Vector Construction
-
Target Selection: Two single guide RNAs (sgRNAs) were designed to target identical sequences within exon 2 of both GmGOLS1A and GmGOLS1B genes based on the soybean reference genome.[1][2]
-
Vector Assembly: The sgRNAs were incorporated into a CRISPR/Cas9 vector construct.[1][2] This vector contains the Cas9 nuclease and the sgRNA expression cassettes.
-
Validation of Construct Efficacy: The vector was mobilized into Agrobacterium rhizogenes for hairy root transformation in soybean to confirm its ability to induce targeted deletions.[1][2]
Agrobacterium-mediated Soybean Transformation
-
Bacterial Strain: The CRISPR/Cas9 vector was introduced into Agrobacterium tumefaciens strain AGL1.[9]
-
Explant Preparation: Cotyledons from young soybean seedlings were used as explants for bacterial infection.[2]
-
Co-cultivation and Selection: Explants were co-cultivated with Agrobacterium and subsequently transferred to a selection medium containing an herbicide to select for transformed cells.[2][9]
-
Plant Regeneration: Transformed cells were regenerated into whole plants in a greenhouse.[9]
Mutation Analysis and Genotyping
-
Screening: Herbicide-resistant T0 plants were screened for the presence of the transgene.[9]
-
PCR and Gel Electrophoresis: Genomic DNA was extracted from leaf tissue. PCR was performed to amplify the target regions of the GmGOLS genes. The PCR products were analyzed by polyacrylamide gel electrophoresis (PAGE) to detect heteroduplex bands, which indicate the presence of mutations.[1][2][8]
-
Sanger Sequencing: PCR amplicons were sequenced to confirm and characterize the specific mutations (insertions or deletions) induced by CRISPR/Cas9.[1][2]
-
Progeny Analysis: Mutant alleles were tracked through subsequent generations (T1 and T2) to identify stable, homozygous mutant lines.[1][2][8]
Metabolite Analysis
-
Sample Preparation: Mature seeds from wild-type and mutant plants were ground into a fine powder.
-
Extraction: Soluble carbohydrates were extracted from the seed powder.
-
Quantification: The levels of various sugars, including stachyose, raffinose, and verbascose, were quantified using high-performance liquid chromatography (HPLC).[1]
Visualizing the Pathways and Processes
Diagrams are essential for understanding complex biological pathways and experimental workflows.
Caption: Raffinose Family Oligosaccharide (RFO) biosynthesis pathway.
Caption: Experimental workflow for CRISPR/Cas9-mediated knockout.
References
- 1. Frontiers | CRISPR/Cas9-Mediated Knockout of Galactinol Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds [frontiersin.org]
- 2. CRISPR/Cas9-Mediated Knockout of Galactinol Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. biocompare.com [biocompare.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. CRISPR Cas9 vs. Other Genetic Editing Tools: A Comprehensive Comparison | Applied Biological Materials Inc. [abmgood.com]
- 7. Comparing Two CRISPR/Cas9 Gene Knockout Methods | ZeClinics CRO [zeclinics.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Multiplex CRISPR/Cas9-mediated raffinose synthase gene editing reduces raffinose family oligosaccharides in soybean [frontiersin.org]
Unveiling the Metabolic Footprint of Galactinol Synthase Overexpression in Plants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts in genetically engineered plants is paramount. This guide provides an objective comparison of the metabolomic profiles of plants overexpressing galactinol synthase (GolS) with their wild-type counterparts, supported by experimental data and detailed protocols. Overexpression of GolS, a key enzyme in the raffinose family oligosaccharide (RFO) biosynthesis pathway, has been shown to enhance tolerance to various abiotic stresses, making it a significant area of study in plant biotechnology.
Quantitative Metabolite Analysis: A Comparative Overview
The overexpression of galactinol synthase typically leads to significant alterations in the plant's metabolome, most notably in carbohydrate metabolism. The following table summarizes the quantitative changes in key metabolites observed in plants engineered to overexpress GolS compared to wild-type (WT) controls.
| Metabolite | Plant Species | Gene Overexpressed | Fold Change/Observation vs. WT | Reference |
| Sugars & Sugar Alcohols | ||||
| Galactinol | Arabidopsis thaliana | TsGOLS2 | Significantly Increased | [1] |
| Arabidopsis thaliana | ZmGOLS2 | Significantly Increased | ||
| Nicotiana tabacum (Tobacco) | CsGolS6 | No Significant Variation | [2] | |
| Raffinose | Arabidopsis thaliana | TsGOLS2 | Significantly Increased | [1] |
| Arabidopsis thaliana | ZmGOLS2 | Significantly Increased | ||
| Nicotiana tabacum (Tobacco) | CsGolS6 | Significantly Lower | [2] | |
| Organic Acids | ||||
| α-Ketoglutaric Acid | Arabidopsis thaliana | TsGOLS2 | Significantly Increased | [1] |
| Amino Acids | ||||
| Arginine | Populus (Poplar) | Multi-gene construct | Significantly Increased | [3] |
| Glutamate | Populus (Poplar) | Multi-gene construct | Significantly Increased | [3] |
| Leucine | Populus (Poplar) | Multi-gene construct | Reduced | [3] |
| Secondary Metabolites | ||||
| Catechol | Populus (Poplar) | Multi-gene construct | Significantly Increased | [3] |
| 4-Hydroxybenzoate | Populus (Poplar) | Multi-gene construct | Markedly Reduced | [3] |
| 4-Hydroxycinnamate | Populus (Poplar) | Multi-gene construct | Markedly Reduced | [3] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of experimental findings. Below is a synthesized protocol for the metabolomic analysis of plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique in the cited studies.
Sample Collection and Preparation
-
Harvesting: Plant tissues (e.g., leaves) from both transgenic and wild-type plants are harvested at the same developmental stage. To halt metabolic activity, samples are immediately flash-frozen in liquid nitrogen.
-
Storage: Samples are stored at -80°C until further processing.
-
Homogenization: The frozen tissue is ground to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
Metabolite Extraction
-
Extraction Solvent: A cooled extraction mixture, typically a combination of methanol, chloroform, and water, is added to the powdered tissue.
-
Internal Standard: A known amount of an internal standard, such as ribitol or sorbitol, is added to each sample to normalize for variations in extraction efficiency and sample volume.
-
Incubation and Centrifugation: The mixture is shaken and incubated, often with heating, to ensure thorough extraction. Following incubation, the samples are centrifuged to separate the solid plant material from the liquid extract.
-
Phase Separation: The supernatant is then subjected to a phase separation by adding water and chloroform. The upper polar phase, containing primary metabolites like sugars, amino acids, and organic acids, is collected for analysis.
Derivatization
-
Drying: The collected polar extract is completely dried, typically using a vacuum concentrator.
-
Two-Step Derivatization: To make the non-volatile metabolites suitable for GC analysis, a two-step derivatization process is employed:
-
Methoximation: The dried sample is first treated with methoxyamine hydrochloride in pyridine. This step protects the carbonyl groups of sugars and prevents the formation of multiple isomers.
-
Silylation: Subsequently, a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to replace the active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups, thereby increasing their volatility.
-
GC-MS Analysis
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5). The column temperature is gradually increased in a programmed manner to separate the different metabolites based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated metabolites exit the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint for each metabolite.
Data Analysis
-
Metabolite Identification: The obtained mass spectra are compared against spectral libraries (e.g., NIST, Golm Metabolome Database) to identify the metabolites. Retention indices, calculated using a series of n-alkanes, are also used to confirm identifications.
-
Quantification: The abundance of each metabolite is determined by integrating the peak area of a specific ion. The relative abundance is then normalized to the internal standard and the sample weight.
-
Statistical Analysis: Statistical methods, such as t-tests or ANOVA, are used to identify significant differences in metabolite levels between the transgenic and wild-type plants.
Visualizing the Molecular Landscape
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow and the relevant metabolic pathway.
Caption: Experimental workflow for metabolomic profiling of plants.
References
- 1. Overexpression of TsGOLS2, a galactinol synthase, in Arabidopsis thaliana enhances tolerance to high salinity and osmotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
The Duality of Raffinose Synthase Under Stress: A Comparative Guide to Galactinol Hydrolysis and Raffinose Synthesis
For Researchers, Scientists, and Drug Development Professionals
The accumulation of raffinose family oligosaccharides (RFOs) is a key adaptive response in plants facing abiotic stresses such as drought, salinity, and extreme temperatures. Central to this pathway is raffinose synthase (RafS), an enzyme that typically synthesizes raffinose from sucrose and galactinol. However, emerging evidence reveals a fascinating duality in its function: under certain stress conditions, RafS can pivot from synthesis to the hydrolysis of galactinol. This guide provides a comparative analysis of these two competing reactions, supported by experimental data and detailed protocols, to elucidate the biochemical trade-offs that govern plant stress resilience.
At a Glance: Galactinol Hydrolysis vs. Raffinose Synthesis
The functional output of raffinose synthase is critically dependent on the intracellular concentrations of its substrates, sucrose and galactinol. Under stress, the availability of sucrose can become limited due to reduced photosynthetic activity. This shift in substrate ratios dictates whether RafS will predominantly synthesize the osmoprotectant raffinose or hydrolyze galactinol to release myo-inositol, a precursor for various signaling and protective molecules.
| Feature | Raffinose Synthesis | Galactinol Hydrolysis |
| Primary Substrates | Galactinol and Sucrose | Galactinol (in the absence or low concentration of sucrose) |
| Primary Products | Raffinose and Myo-inositol | Myo-inositol and Galactose |
| Favored Conditions | High sucrose availability | Low sucrose availability |
| Physiological Role | Accumulation of osmoprotectants and antioxidants (raffinose).[1][2] | Release of myo-inositol for signaling and synthesis of other protective compounds.[1] |
| Net Effect on Stress Tolerance | Enhanced tolerance through osmoprotection and ROS scavenging.[1][3] | Enhanced tolerance, potentially through myo-inositol-mediated pathways.[1] |
Quantitative Comparison of Raffinose Synthase Activity
Experimental data from studies on maize raffinose synthase (ZmRAFS) clearly demonstrate the impact of substrate availability on its catalytic activity. The molar ratio of the products, myo-inositol to raffinose, serves as a key indicator of the enzyme's functional state. A ratio of approximately 1 suggests that for every molecule of galactinol utilized, one molecule of raffinose is synthesized. A ratio greater than 1 indicates that galactinol is being hydrolyzed without subsequent transfer of the galactose moiety to sucrose.
Table 1: Effect of Substrate Concentration on ZmRAFS Activity [1]
| Galactinol (mM) | Sucrose (mM) | Myo-inositol Produced (nmol/mg protein/min) | Raffinose Produced (nmol/mg protein/min) | Molar Ratio (Myo-inositol/Raffinose) | Predominant Activity |
| 1.1 | 29.2 | ~15 | ~15 | ~1.0 | Raffinose Synthesis |
| 2.6 | 29.2 | ~30 | ~30 | ~1.0 | Raffinose Synthesis |
| 15.9 | 2.9 | >60 | ~20 | >3.0 | Galactinol Hydrolysis |
| 15.9 | 29.2 | >60 | ~40 | >1.5 | Mixed Activity |
Data adapted from Li et al. (2020). Values are approximate based on graphical representation in the source.
Signaling Pathways Regulating Raffinose Metabolism Under Stress
The expression of genes encoding key enzymes in the RFO biosynthetic pathway, including galactinol synthase (GolS) and raffinose synthase (RafS), is tightly regulated by complex signaling networks initiated by abiotic stress.
Cold Stress Signaling
Cold stress is primarily perceived at the cell membrane, leading to an influx of Ca2+ ions. This triggers a signaling cascade that activates the C-repeat Binding Factor (CBF) pathway. CBF transcription factors then bind to the promoters of cold-regulated (COR) genes, including GolS and RafS, to upregulate their expression and promote the accumulation of raffinose.
Heat and Oxidative Stress Signaling
Heat and oxidative stress lead to the activation of Heat Shock Transcription Factors (HSFs), such as HsfA2.[3] HsfA2 plays a crucial role in upregulating the expression of not only heat shock proteins but also GolS and RafS genes, thereby increasing the levels of galactinol and raffinose, which have been shown to act as antioxidants by scavenging hydroxyl radicals.[3]
Experimental Protocols
The following protocols are adapted from methodologies used to characterize the dual functionality of raffinose synthase.[1]
Protocol 1: In Vitro Raffinose Synthase Activity Assay
This assay quantifies both the raffinose synthesis and galactinol hydrolysis activities of RafS by measuring the products using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Materials:
-
Purified raffinose synthase enzyme
-
Reaction Buffer: 50 mM HEPES-NaOH (pH 7.5), 2 mM DTT
-
Substrates: Galactinol, Sucrose
-
Stop Solution: Perchloric acid (3% v/v)
-
Neutralization Solution: 2 M KOH/0.4 M MES
-
HPLC system with an ELSD detector
-
Carbohydrate analysis column (e.g., Amino column)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For a 100 µL final volume:
-
50 µL of 2x Reaction Buffer
-
10 µL of purified RafS enzyme
-
Varying concentrations of galactinol and sucrose (refer to Table 1 for example concentrations).
-
Nuclease-free water to 100 µL.
-
-
Incubate the reaction mixtures at 30°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 3% perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.
-
Transfer the supernatant to a new tube and neutralize with the neutralization solution.
-
Centrifuge again to remove precipitated potassium perchlorate.
-
Analyze the supernatant by HPLC-ELSD to quantify myo-inositol, galactose, and raffinose.
Protocol 2: HPLC-ELSD Analysis of Sugars
Instrumentation and Conditions:
-
Column: Amino-based carbohydrate column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient (e.g., 80:20 to 60:40)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
-
-
Injection Volume: 10-20 µL
Quantification:
-
Generate standard curves for myo-inositol, galactose, and raffinose using known concentrations.
-
Calculate the concentration of each product in the enzymatic reaction samples based on the standard curves.
-
Enzyme activity is typically expressed as nmol of product formed per milligram of protein per minute.
Conclusion
The dual functionality of raffinose synthase highlights a sophisticated mechanism for metabolic adaptation in plants under stress. The switch between raffinose synthesis and galactinol hydrolysis, governed by sucrose availability, allows plants to either accumulate protective osmolytes or release signaling precursors. This understanding opens new avenues for developing stress-tolerant crops by manipulating the expression and activity of raffinose synthase and related enzymes in the RFO pathway. For professionals in drug development, the intricate regulation of this pathway may offer insights into novel targets for modulating cellular stress responses.
References
Safety Operating Guide
Proper Disposal of Galactinol Dihydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of galactinol dihydrate, a non-hazardous substance, ensuring the safety of laboratory personnel and environmental protection.
This compound is not classified as a hazardous substance, which simplifies its disposal. However, it is crucial to adhere to institutional and local regulations to maintain a safe laboratory environment.
Disposal Procedures for Solid this compound
Unused or waste solid this compound should be managed as non-hazardous solid waste. The primary disposal route is through the laboratory's regular solid waste stream, provided it is not contaminated with hazardous materials.
Step-by-Step Disposal:
-
Ensure Proper Labeling: The container holding the waste this compound should be clearly labeled.
-
Secure Packaging: Place the solid waste in a sealed, durable container to prevent spills.
-
Segregation: Keep this compound waste separate from hazardous chemical waste streams.
-
Final Disposal: Dispose of the sealed container in the designated non-hazardous solid waste bin for your laboratory.
Disposal of Aqueous Solutions of this compound
Given that this compound is a water-soluble, non-hazardous compound, aqueous solutions can often be disposed of down the sanitary sewer.
Step-by-Step Disposal:
-
Confirm Local Regulations: Before proceeding, verify that your institution's and local wastewater regulations permit the drain disposal of non-hazardous, water-soluble chemicals.
-
Dilution: Dilute the this compound solution with a large volume of water (at least 20 parts water to 1 part solution is a good practice).
-
Controlled Pouring: Pour the diluted solution down the drain, followed by a significant amount of running water to ensure it is thoroughly flushed from the plumbing system.
Decontamination and Disposal of Empty Containers
Properly managing empty containers is a critical aspect of laboratory safety and waste management.
-
Decontamination: Rinse the empty this compound container with water or another suitable solvent.
-
Label Defacement: Obliterate or remove the original chemical label to prevent any confusion.
-
Disposal: The clean, defaced container can typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
Summary of Disposal Guidelines
For quick reference, the following table summarizes the recommended disposal methods for this compound.
| Waste Form | Recommended Disposal Method | Key Considerations |
| Solid this compound | Non-hazardous solid waste stream (regular laboratory trash) | Must not be contaminated with hazardous substances. |
| Aqueous Solutions | Sanitary sewer (drain disposal) | Permissible only if allowed by local and institutional regulations. Must be diluted with ample water. |
| Empty Containers | Regular laboratory trash or recycling | Must be thoroughly rinsed and the original label defaced. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Galactinol dihydrate
This guide provides crucial safety and logistical information for the handling and disposal of Galactinol dihydrate, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1]
Summary of Required PPE
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Chemical safety goggles or a face shield that protects the entire face from splashes.[1][2] | Must comply with EN 166 or OSHA regulations.[1][2] |
| Hand Protection | Compatible, chemical-resistant gloves.[1] High-performance nitrile gloves are a suitable option. | EN 374 Type A for chemical resistance. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator or a filtering half mask is required, especially when dealing with dust or aerosols.[1][2] | - |
| Body Protection | A long-sleeved lab coat or chemical-resistant clothing.[1] For significant splash potential, a chemical-resistant splash-proof apron is recommended. | Certified workwear according to EN ISO 27065.[2] |
| Foot Protection | Closed-toe shoes. For larger scale operations, non-absorbent boots are recommended.[3] | - |
Operational and Handling Plan
Handling:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[4]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep the substance away from moisture.[7]
-
Recommended storage temperature is below -15°C under an inert gas like Nitrogen.[1][5]
-
For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[7]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1] |
| Skin Contact | Wash the affected area immediately with plenty of water and soap for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation develops or persists.[6] |
| Ingestion | If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting. Call a physician.[1] |
| Inhalation | Move the person to fresh air. Keep the victim warm and at rest. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if a cough or other symptoms appear.[6] |
Spill Response Workflow
In the event of a spill, follow the procedural workflow outlined below to ensure a safe and effective cleanup.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
